AZD-3289
Description
Properties
IUPAC Name |
(3S)-7-fluoro-3-(4-fluoro-3-pyrimidin-5-ylphenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]isoindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14F5N5/c25-18-5-4-14(8-16(18)13-10-31-12-32-11-13)23(15-6-7-33-20(9-15)24(27,28)29)17-2-1-3-19(26)21(17)22(30)34-23/h1-12H,(H2,30,34)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQUVXUVXUGJFO-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC2(C3=CC(=C(C=C3)F)C4=CN=CN=C4)C5=CC(=NC=C5)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)F)C(=N[C@@]2(C3=CC(=C(C=C3)F)C4=CN=CN=C4)C5=CC(=NC=C5)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14F5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AZD-3289: A Technical Overview of its BACE1 Inhibitory Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-3289 is a potent small molecule inhibitor of Beta-secretase 1 (BACE1), an aspartyl protease that plays a critical role in the amyloidogenic processing of the amyloid precursor protein (APP).[1] As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, BACE1 is a key therapeutic target in the development of disease-modifying treatments for Alzheimer's disease.[2][3] This technical guide provides a comprehensive overview of the inhibitory mechanism of this compound, including its biochemical and cellular activity, and the experimental protocols used to characterize its function.
Core Inhibitory Mechanism
This compound functions as a potent inhibitor of BACE1, thereby reducing the cleavage of APP into the C99 fragment, a precursor to the formation of Aβ peptides.[4] The chemical formula of this compound is C26H28N4O, and its structure is (3S)-3-[2-(difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)-1,2-dihydroisoindol-1-amine, with a molecular weight of 449 g/mol .[5] While detailed binding studies for this compound are not extensively published, the binding of similar non-peptidic BACE1 inhibitors typically involves interactions with the catalytic dyad (Asp32 and Asp228) within the active site of the enzyme.[6][7][8] These interactions are often characterized by a network of hydrogen bonds formed by amidine- or guanidine-containing heterocycles, which are common features in potent BACE1 inhibitors.[2]
Quantitative Data
The inhibitory potency of this compound has been evaluated in various assays. The following tables summarize the available quantitative data.
| Assay Type | Target/System | IC50 | Reference(s) |
| Cellular Aβ40 Release Assay | C57/BL6 Mouse Primary Cortical Neurons | 204 nM | |
| hERG Inhibition Assay | CHO cells expressing human ERG | 7.9 µM |
Table 1: Cellular and Off-Target Activity of this compound
For context, a structurally related compound, AZD-3839, has demonstrated high selectivity for BACE1.
| Compound | BACE1 IC50 (Aβ40 reduction) | BACE2 Selectivity (fold) | Cathepsin D Selectivity (fold) | Reference(s) |
| AZD-3839 | 4.8 nM | 14 | >1000 | [2] |
Table 2: Potency and Selectivity of the related BACE1 inhibitor AZD-3839
Signaling Pathways Affected by BACE1 Inhibition
BACE1 has several physiological substrates in addition to APP. Therefore, its inhibition by compounds like this compound can impact multiple signaling pathways.
Amyloid Precursor Protein (APP) Processing
The primary intended effect of this compound is the inhibition of the amyloidogenic pathway of APP processing. By blocking BACE1, the initial cleavage of APP is prevented, leading to a reduction in the production of sAPPβ, the C99 fragment, and subsequently, Aβ peptides. This shifts APP processing towards the non-amyloidogenic pathway, which is initiated by α-secretase.
Neuregulin-1 (NRG1) Signaling
BACE1 is also involved in the processing of Neuregulin-1 (NRG1), a key signaling molecule in neuronal development, synaptic plasticity, and myelination.[9][10] BACE1-mediated cleavage of NRG1 releases its EGF-like domain, which then activates ErbB receptors, initiating downstream signaling cascades such as the PI3K/Akt pathway.[9][11] Inhibition of BACE1 by this compound is expected to interfere with this process, which could lead to off-target effects.
References
- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. "Binding of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE" by Juhi Dalal, Shreya Averineni et al. [nsuworks.nova.edu]
- 7. Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the binding of BACE-1 inhibitors using comparative binding energy analysis (COMBINE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | BACE1-Dependent Neuregulin-1 Signaling: An Implication for Schizophrenia [frontiersin.org]
- 10. Neuregulin 1 in neural development, synaptic plasticity and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuregulin 1-ErbB4-PI3K signaling in schizophrenia and phosphoinositide 3-kinase-p110δ inhibition as a potential therapeutic strategy. — Oxford University Centre for Integrative Neuroimaging [oxcin.ox.ac.uk]
AZD-3289: A Technical Overview for Drug Development Professionals
An In-Depth Guide to the Chemical Structure, Properties, and Therapeutic Rationale of a Potent BACE1 Inhibitor
Abstract
AZD-3289 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in the pathogenesis of Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of this compound. Detailed experimental protocols for its synthesis and analysis, where publicly available, are outlined, alongside a summary of its preclinical and clinical evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound, also known as Lanabecestat, is a complex heterocyclic molecule. Its chemical identity and fundamental properties are summarized below.
Chemical Structure:
(Image of the 2D chemical structure of this compound would be placed here if image generation were supported.)
IUPAC Name: (3S)-3-[2-(difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)-1,2-dihydroisoindol-1-amine[1]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₈N₄O | [1] |
| Molecular Weight | 449.0 g/mol | [1] |
| CAS Number | 1227163-49-6 | |
| Appearance | (Not publicly available) | |
| Melting Point | (Not publicly available) | |
| Solubility | (Not publicly available) | |
| pKa | (Not publicly available) | |
| LogP | (Not publicly available) |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of BACE1, an aspartyl protease that plays a crucial role in the production of amyloid-β (Aβ) peptides.[1] The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease.
BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP) at the β-secretase site. This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. By inhibiting BACE1, this compound is designed to reduce the production of all Aβ species, thereby preventing the formation of amyloid plaques and downstream neurotoxic events.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to AstraZeneca. However, based on general knowledge of the synthesis of similar BACE1 inhibitors and standard analytical techniques, the following methodologies are likely employed.
Synthesis
The synthesis of complex heterocyclic molecules like this compound typically involves a multi-step synthetic route. While the exact patented synthesis is not publicly detailed, a generalized workflow for creating similar BACE1 inhibitors often includes:
-
Scaffold Construction: Synthesis of the core isoindolinone scaffold.
-
Fragment Coupling: Stepwise addition of the pyridinyl and pyrimidinylphenyl moieties through cross-coupling reactions (e.g., Suzuki or Stille coupling).
-
Functional Group Interconversion: Introduction of the difluoromethyl and amine functionalities.
-
Chiral Resolution: Separation of the desired (S)-enantiomer, often achieved through chiral chromatography or asymmetric synthesis.
Analytical Characterization
The identity and purity of this compound would be confirmed using a suite of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and intermediates. A typical method would involve a reversed-phase C18 column with a gradient elution of water and acetonitrile containing a small percentage of a modifier like formic acid or trifluoroacetic acid. Detection would likely be by UV-Vis spectrophotometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of this compound by analyzing the chemical shifts, coupling constants, and integration of the signals, which correspond to the different atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
In Vitro BACE1 Inhibition Assay
The potency of this compound as a BACE1 inhibitor would be determined using an in vitro enzymatic assay, such as a Förster Resonance Energy Transfer (FRET) assay.
Generalized Protocol:
-
Reagents: Recombinant human BACE1 enzyme, a synthetic peptide substrate containing the BACE1 cleavage site flanked by a FRET pair (a fluorophore and a quencher), and assay buffer.
-
Procedure: a. This compound is serially diluted to various concentrations. b. The BACE1 enzyme is pre-incubated with the different concentrations of this compound. c. The FRET substrate is added to initiate the enzymatic reaction. d. The fluorescence intensity is measured over time. In the absence of an inhibitor, BACE1 cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence. The inhibitory activity of this compound is quantified by the reduction in the rate of fluorescence increase.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Preclinical and Clinical Development
This compound (Lanabecestat) progressed through preclinical and into clinical development for the treatment of Alzheimer's disease.
Preclinical Studies: In preclinical models, BACE1 inhibitors have demonstrated the ability to reduce Aβ levels in the brain and cerebrospinal fluid of various animal models. These studies are crucial for establishing proof-of-concept and for determining the pharmacokinetic and pharmacodynamic properties of the drug candidate.
Clinical Trials: this compound, in partnership between AstraZeneca and Eli Lilly, advanced to Phase III clinical trials. However, in 2018, the companies announced the discontinuation of the AMARANTH (for early Alzheimer's disease) and DAYBREAK-ALZ (for mild Alzheimer's dementia) trials. The decision was based on the recommendation of an independent data monitoring committee, which concluded that the trials were unlikely to meet their primary endpoints.
Conclusion
This compound is a well-characterized, potent BACE1 inhibitor that represents a significant effort in the development of disease-modifying therapies for Alzheimer's disease. While its clinical development was ultimately unsuccessful, the data generated from its study provide valuable insights into the complexities of targeting the amyloid pathway and will inform future drug discovery and development in this challenging therapeutic area. The information presented in this guide offers a foundational understanding of the chemical and biological properties of this compound for the scientific community.
References
An In-depth Technical Guide on the Role of Lanabecestat (AZD-3293) in Amyloid Precursor Protein Processing
Note: Initial searches for "AZD-3289" yielded limited and unrelated results. It is highly probable that the intended compound of interest is AZD-3293 , also known as lanabecestat or LY3314814, a well-documented BACE1 inhibitor. This guide will focus on lanabecestat.
Audience: Researchers, scientists, and drug development professionals.
Core Tenets of Lanabecestat's Function
Lanabecestat is an orally active, small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3][4] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which is responsible for the production of amyloid-beta (Aβ) peptides.[5] These peptides, particularly Aβ42, are the primary components of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[2] The therapeutic rationale for BACE1 inhibition is to reduce the production of Aβ peptides, thereby preventing the formation of these neurotoxic plaques and potentially slowing or halting the progression of the disease.[1][2] Lanabecestat inhibits both BACE1 and the homologous BACE2 enzyme.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of lanabecestat in inhibiting BACE1 and reducing amyloid-beta levels in various experimental settings.
Table 1: In Vitro Inhibitory Activity of Lanabecestat
| Target | Inhibition Metric | Value (nM) | Assay Type | Reference |
| BACE1 | K_i_ | 0.4 | Enzymatic Assay | [6] |
| BACE2 | K_i_ | 0.8 | Enzymatic Assay | [6] |
| Cathepsin D | IC_50_ | 3,797 | Enzymatic Assay | [6] |
| γ-secretase | IC_50_ | >25,000 | Enzymatic Assay | [6] |
| hERG | IC_50_ | 4,700 | Electrophysiological Assay | [6] |
| Aβ40 Secretion (SH-SY5Y cells) | IC_50_ | 0.08 | Cell-based Assay | [6] |
| Aβ40 Secretion (mouse neurons) | IC_50_ | 0.61 | Cell-based Assay | [6] |
| Aβ40 Secretion (guinea pig neurons) | IC_50_ | 0.31 | Cell-based Assay | [6] |
Table 2: In Vivo Effects of Lanabecestat on Amyloid-Beta Levels in Animal Models
| Species | Doses (µmol/kg) | Effect | Reference |
| Mice | 50, 100, and 200 | Reduction in plasma and brain Aβ40 and brain Aβ42 levels. | [6] |
Table 3: Clinical Trial Data on the Effect of Lanabecestat on Amyloid-Beta Levels in Humans
| Study Population | Dose | Analyte | Percent Reduction | Reference |
| Healthy Japanese Subjects | 15 mg | CSF Aβ42 | 63% | [7][8] |
| Healthy Japanese Subjects | 50 mg | CSF Aβ42 | 79% | [7][8] |
| Early Alzheimer's Disease | 20 mg | CSF Aβ40 | 58.0% | [3] |
| Early Alzheimer's Disease | 50 mg | CSF Aβ40 | 73.3% | [3] |
| Early Alzheimer's Disease | 20 mg | CSF Aβ42 | 51.3% | [3] |
| Early Alzheimer's Disease | 50 mg | CSF Aβ42 | 65.5% | [3] |
| Alzheimer's Disease | Not specified | Blood Aβ40 and Aβ42 | 70-80% | [1] |
Experimental Protocols
Detailed experimental protocols for the evaluation of BACE1 inhibitors like lanabecestat generally fall into three categories: enzymatic assays, cell-based assays, and in vivo studies.
1. BACE1 Enzymatic Assay (Fluorogenic Substrate-Based)
This type of assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of BACE1.
-
Principle: A synthetic peptide substrate containing the BACE1 cleavage site is flanked by a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
-
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate
-
Assay buffer (e.g., sodium acetate, pH 4.5)
-
Test compound (lanabecestat)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
The test compound is serially diluted and added to the wells of the microplate.
-
Recombinant BACE1 enzyme is added to the wells and pre-incubated with the compound.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
Fluorescence is measured kinetically or at a fixed endpoint using a plate reader.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC_50_ value is determined.[9][10][11]
-
2. Cell-Based Assay for Amyloid-Beta Secretion
This assay assesses the ability of a compound to inhibit BACE1 activity within a cellular context, leading to a reduction in the secretion of Aβ peptides.
-
Principle: A cell line that overexpresses human amyloid precursor protein (APP), such as the SH-SY5Y neuroblastoma cell line, is treated with the test compound. The amount of Aβ40 and Aβ42 secreted into the cell culture medium is then quantified.
-
Materials:
-
SH-SY5Y cells stably transfected with human APP
-
Cell culture medium and supplements
-
Test compound (lanabecestat)
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits specific for Aβ40 and Aβ42
-
-
Procedure:
-
Cells are plated in multi-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24-48 hours).
-
The conditioned cell culture medium is collected.
-
The concentrations of Aβ40 and Aβ42 in the medium are measured using specific ELISA kits.
-
The percentage of reduction in Aβ secretion is calculated, and the IC_50_ value is determined.
-
3. In Vivo Assessment in Animal Models
These studies are crucial for evaluating the pharmacokinetic and pharmacodynamic properties of a BACE1 inhibitor, including its ability to cross the blood-brain barrier and reduce Aβ levels in the brain.
-
Principle: Transgenic mice that overexpress a mutated form of human APP, leading to the age-dependent development of amyloid plaques, are often used. The animals are treated with the test compound, and the levels of Aβ in the brain, cerebrospinal fluid (CSF), and plasma are measured.
-
Materials:
-
APP transgenic mice
-
Test compound (lanabecestat)
-
ELISA kits for Aβ40 and Aβ42 or mass spectrometry equipment
-
-
Procedure:
-
Animals are administered the test compound, typically orally, at various doses and for a specific duration.
-
At the end of the treatment period, blood, CSF, and brain tissue are collected.
-
Brain tissue is homogenized.
-
Aβ levels in the plasma, CSF, and brain homogenates are quantified using ELISA or mass spectrometry.[12]
-
The extent of Aβ reduction is correlated with the dose of the compound.
-
Visualizations
The following diagrams illustrate the key pathways and mechanisms related to the action of lanabecestat.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Mechanism of Action of Lanabecestat.
Caption: General Workflow for BACE1 Inhibitor Screening.
References
- 1. alzforum.org [alzforum.org]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. Lanabecestat [openinnovation.astrazeneca.com]
- 4. Lanabecestat - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Making sure you're not a bot! [gupea.ub.gu.se]
Preclinical Profile of AZD-3293: A BACE1 Inhibitor for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the generation of Aβ peptides. Inhibition of BACE1 is therefore a primary therapeutic strategy to reduce Aβ production and potentially slow the progression of AD.[1][2][3] This document provides a comprehensive overview of the preclinical data for AZD-3293 (also known as LY3314814 or lanabecestat), a potent and selective BACE1 inhibitor developed by AstraZeneca and Eli Lilly.[4][5] While the user's query specified AZD-3289, the majority of published preclinical and clinical data refers to AZD-3293 and a related compound, AZD-3839. This guide will focus on the extensive preclinical findings for these compounds as representative of AstraZeneca's BACE1 inhibitor program.
Mechanism of Action: BACE1 Inhibition
AZD-3293 is an orally active, small-molecule inhibitor of BACE1 that readily penetrates the blood-brain barrier.[1][6] By inhibiting BACE1, AZD-3293 blocks the first step in the amyloidogenic processing of APP. This reduces the production of Aβ peptides, specifically Aβ40 and Aβ42, which are the primary components of amyloid plaques.[1][7] The inhibition of BACE1 is also expected to lead to a decrease in the concentration of soluble APPβ (sAPPβ), a direct product of BACE1 activity, and a corresponding increase in soluble APPα (sAPPα) as APP is shunted to the non-amyloidogenic pathway.[1]
Quantitative Data Summary
The preclinical efficacy of AZD-3293 and the related compound AZD-3839 has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of AZD-3293 and AZD-3839
| Compound | Assay Type | Cell Line/Enzyme | Parameter | Value | Reference(s) |
| AZD-3293 | Enzymatic TR-FRET | Human BACE1 | Kᵢ | 0.4 nM | [8] |
| AZD-3293 | Cell-based Aβ40 Inhibition | SH-SY5Y (AβPP overexpressing) | IC₅₀ | 610 pM | [8] |
| AZD-3293 | Cell-based sAPPβ Inhibition | SH-SY5Y (AβPP overexpressing) | IC₅₀ | 310 pM | [8] |
| AZD-3839 | Cell-based Aβ40 Reduction | Not Specified | IC₅₀ | 4.8 nM | [8] |
| AZD-3839 | Cell-based sAPPβ Reduction | Not Specified | IC₅₀ | 16.7 nM | [8] |
Table 2: Selectivity of AZD-3293 and AZD-3839
| Compound | Compared Protease | Selectivity Fold | Reference(s) |
| AZD-3293 | BACE2 | Nearly Equal Potency | [8] |
| AZD-3293 | Cathepsin D | >25,000 | [8] |
| AZD-3293 | γ-secretase (Notch) | >41,000 | [8] |
| AZD-3839 | BACE2 | 14 | [2][9] |
| AZD-3839 | Cathepsin D | >1000 | [2][9] |
Table 3: In Vivo Aβ Reduction with AZD-3293 and AZD-3839
| Compound | Animal Model | Compartment | Dose | Reduction | Reference(s) |
| AZD-3293 | Mouse, Guinea Pig, Dog | Plasma, CSF, Brain | Dose-dependent | Significant | [1][6] |
| AZD-3839 | C57BL/6 Mouse | Brain Aβ40 | 160 µmol/kg (oral) | ~50% | [10] |
| AZD-3839 | Guinea Pig | Brain | Not specified | Maximal inhibition of ~60-70% for Aβ40 | [11] |
| AZD-3839 | Non-human Primate | CSF Aβ40, Aβ42 | Dose-dependent | Significant | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in preclinical BACE1 inhibitor assessment, the following diagrams are provided.
References
- 1. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AstraZeneca and Lilly receive FDA Fast Track designation for AZD3293, an investigational treatment for early Alzheimer’s disease [astrazeneca.com]
- 6. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics [diva-portal.org]
- 8. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD3839 [openinnovation.astrazeneca.com]
In Vitro Efficacy of Lanabecestat (AZD-3293): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Lanabecestat (AZD-3293), a potent and orally active inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), has been a subject of significant investigation for its potential as a disease-modifying therapy for Alzheimer's disease. This technical guide provides an in-depth summary of the in vitro characterization of Lanabecestat's potency, detailing the experimental methodologies employed and presenting key quantitative data in a structured format.
Core Mechanism of Action
Lanabecestat targets BACE1, the rate-limiting enzyme in the amyloidogenic pathway.[1][2][3] BACE1 initiates the cleavage of amyloid precursor protein (APP) to generate the C99 fragment, which is subsequently cleaved by γ-secretase to produce amyloid-β (Aβ) peptides.[1][2] By inhibiting BACE1, Lanabecestat effectively reduces the production of Aβ peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.
Quantitative Potency and Selectivity
The in vitro potency of Lanabecestat has been evaluated in various enzymatic and cellular assays. The compound demonstrates high affinity for BACE1 and significant inhibition of Aβ production in different cell models.
| Assay Type | Target | Metric | Value | Reference |
| Enzymatic Assay (TR-FRET) | Human BACE1 | Ki | 0.4 nM | [4][5] |
| Cellular Assay (SH-SY5Y cells over-expressing AβPP) | Aβ40 Secretion | IC50 | 80 pM | [5][6] |
| Cellular Assay (Primary mouse cortical neurons) | Aβ40 Secretion | IC50 | 610 pM | [5][6] |
| Cellular Assay (Primary guinea pig cortical neurons) | sAβPPβ Secretion | IC50 | 310 pM | [5][6] |
Lanabecestat has also been assessed for its selectivity against related proteases to ensure a favorable safety profile.
| Target | Selectivity vs. BACE1 | Reference |
| BACE2 | Nearly equal potency | [5] |
| Cathepsin D | >25,000-fold | [5] |
| γ-secretase (Notch cleavage) | >41,000-fold | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro potency data. The following sections outline the key experimental protocols used to characterize Lanabecestat.
BACE1 Enzymatic Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BACE1.
Workflow:
Protocol:
-
Reagents : Purified recombinant human BACE1 enzyme, a synthetic peptide substrate derived from APP containing the BACE1 cleavage site and flanked by a donor and acceptor fluorophore pair for FRET, and Lanabecestat.
-
Procedure :
-
Lanabecestat is serially diluted to various concentrations.
-
The BACE1 enzyme is pre-incubated with the different concentrations of Lanabecestat in a microplate well.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
In the absence of inhibition, BACE1 cleaves the substrate, separating the donor and acceptor fluorophores and leading to a decrease in the FRET signal.
-
The plate is read using a TR-FRET compatible plate reader that measures the fluorescence signal over time.
-
-
Data Analysis : The rate of substrate cleavage is determined for each concentration of Lanabecestat. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve. The inhibition constant (Ki) is then determined from the IC50 value.[5]
Cellular Aβ and sAβPPβ Secretion Assays
These assays assess the potency of Lanabecestat in a more physiologically relevant context by measuring the reduction of BACE1-cleavage products in cell culture.
Workflow:
Protocol:
-
Cell Lines : Human neuroblastoma cells (e.g., SH-SY5Y) overexpressing human APP, or primary cortical neurons from mice or guinea pigs are commonly used.[6]
-
Procedure :
-
Cells are cultured in appropriate media and seeded into multi-well plates.
-
After adherence, the cells are treated with a range of concentrations of Lanabecestat.
-
The cells are incubated for a specific duration (e.g., 16-24 hours) to allow for APP processing and secretion of Aβ and sAβPPβ into the culture medium.
-
The conditioned medium is then collected.
-
-
Quantification : The levels of Aβ40, Aβ42, and sAβPPβ in the conditioned medium are quantified using specific enzyme-linked immunosorbent assays (ELISAs).[6]
-
Data Analysis : The concentration of each analyte is measured for each Lanabecestat concentration. A dose-response curve is generated to determine the IC50 value, representing the concentration of Lanabecestat required to inhibit 50% of Aβ or sAβPPβ secretion.
BACE1 Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the central role of BACE1 in the amyloidogenic pathway and the point of intervention for Lanabecestat.
References
- 1. mdpi.com [mdpi.com]
- 2. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
- 3. BACE1 and BACE2 enzymatic activities in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lanabecestat | BACE | TargetMol [targetmol.com]
- 5. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Discovery and Development of Lanabecestat (AZD3293)
An important note on nomenclature: While the initial query focused on AZD-3289, extensive research indicates that the preponderance of publicly available scientific and clinical data pertains to AZD3293 , also known as lanabecestat . It is highly probable that "this compound" is either an earlier internal designation, a related but less-developed compound, or a typographical error in some publications. One source even labels a chemical structure as this compound in a paper focused on AZD3293.[1][2] This guide will therefore focus on the well-documented history of lanabecestat (AZD3293), a potent BACE1 inhibitor developed for the treatment of Alzheimer's disease.
Lanabecestat (AZD3293) emerged from a collaboration between AstraZeneca and Eli Lilly and Company as a potential disease-modifying therapy for Alzheimer's disease.[3][4] The therapeutic rationale was based on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-β (Aβ) peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease.[5] Lanabecestat is an orally active, brain-permeable inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[3][5][6] BACE1 is the rate-limiting enzyme that initiates the cleavage of the amyloid precursor protein (APP), a process that ultimately leads to the production of Aβ peptides.[7][8] By inhibiting BACE1, lanabecestat was designed to reduce the production of Aβ, thereby slowing or preventing the progression of Alzheimer's disease.[9]
Preclinical Discovery and Characterization
Lanabecestat was identified as a potent BACE1 inhibitor with a unique pharmacological profile, characterized by high permeability and markedly slow off-rate kinetics.[5][6] Preclinical studies demonstrated its efficacy in various cellular and animal models.
In Vitro Potency: The inhibitory activity of lanabecestat was confirmed in multiple in vitro assays, including primary cortical neurons.[6] It exhibited high affinity for both human BACE1 (hBACE1) and BACE2.[10]
In Vivo Efficacy: In vivo studies in mice, guinea pigs, and dogs showed that oral administration of lanabecestat resulted in significant, dose- and time-dependent reductions in Aβ40 and Aβ42 concentrations in the plasma, cerebrospinal fluid (CSF), and brain.[5][6] A key finding from these preclinical models was the prolonged pharmacodynamic effect, which was attributed to the slow off-rate of the compound from the BACE1 enzyme.[6] This suggested the potential for less frequent dosing in clinical settings.[11]
Clinical Development
The clinical development program for lanabecestat was extensive, encompassing multiple Phase 1, 2, and 3 studies to evaluate its safety, tolerability, pharmacokinetics, and efficacy.
Phase 1 Studies: Initial Phase 1 trials in healthy volunteers and patients with Alzheimer's disease demonstrated that lanabecestat was generally well-tolerated across a range of single and multiple ascending doses.[7][8][11] These studies confirmed robust, dose-dependent reductions in plasma and CSF Aβ levels.[11] Notably, a once-weekly dosing regimen was found to be effective in suppressing plasma Aβ, a unique feature among BACE1 inhibitors.[11]
Phase 2/3 and Phase 3 Studies: The clinical development of lanabecestat rapidly progressed to large-scale pivotal trials.[7] In September 2014, AstraZeneca and Eli Lilly and Company announced a collaboration to co-develop the compound.[3] The program largely bypassed a traditional Phase 2 and moved into a large Phase 2/3 study called AMARANTH.[7] This was followed by a second Phase 3 trial, DAYBREAK-ALZ.[4][7] In August 2016, the FDA granted Fast Track designation to lanabecestat for the treatment of Alzheimer's disease.[4]
-
AMARANTH (NCT02245737): This was a Phase 2/3 study that enrolled over 2,200 patients with early Alzheimer's disease (mild cognitive impairment due to Alzheimer's disease or mild Alzheimer's dementia).[7][12][13][14] The trial was designed to assess the efficacy and safety of two doses of lanabecestat (20 mg and 50 mg) compared to placebo over two years.[7][12]
-
DAYBREAK-ALZ (NCT02783573): This Phase 3 study enrolled nearly 1,900 patients with mild Alzheimer's disease dementia and had a similar design to the AMARANTH trial.[7][13][14]
Discontinuation of Clinical Trials: In June 2018, AstraZeneca and Eli Lilly announced the discontinuation of the Phase 3 clinical trials for lanabecestat.[13][14] The decision was based on the recommendation of an independent data monitoring committee, which concluded that both the AMARANTH and DAYBREAK-ALZ trials were unlikely to meet their primary endpoints upon completion.[13][14] The discontinuation was not due to safety concerns.[14] Subsequent analysis of the trial data confirmed that lanabecestat did not slow cognitive or functional decline in patients with early and mild Alzheimer's disease.[12]
Quantitative Data Summary
| Parameter | Value | Species/Study Population | Source |
| Preclinical Data | |||
| hBACE1 Inhibition (Ki) | 0.4 nM | In vitro | [10] |
| hBACE2 Inhibition (Ki) | 0.8 nM | In vitro | [10] |
| hCatD Inhibition (Ki) | 3797 nM | In vitro | [10] |
| Phase 1 Clinical Data | |||
| Plasma Aβ40 and Aβ42 Reduction (single dose ≥5 mg) | ≥70% | Healthy Volunteers | [11] |
| Plasma Aβ Reduction (multiple doses) | ≥64% (15 mg), ≥78% (≥50 mg) | Elderly Subjects & AD Patients | [11] |
| CSF Aβ Reduction (multiple doses) | ≥51% (15 mg), ≥76% (≥50 mg) | Elderly Subjects & AD Patients | [11] |
| Phase 3 Clinical Trial Outcomes | |||
| Change in ADAS-Cog13 Score | No significant difference from placebo | AMARANTH & DAYBREAK-ALZ trials | [12] |
| Change in ADCS-iADL Score | No significant difference from placebo | AMARANTH & DAYBREAK-ALZ trials | [12] |
| Adverse Events | Psychiatric events, weight loss, hair color changes more frequent with lanabecestat | AMARANTH & DAYBREAK-ALZ trials | [12] |
Experimental Protocols
Biacore Assays for Binding Kinetics: The binding properties of lanabecestat to hBACE1 were characterized using three different Biacore assays: direct binding, single-cycle kinetics, and displacement. These experiments were crucial in determining the compound's high affinity and slow off-rate. In the displacement assay, a known BACE inhibitor, AZD3839, was used to gradually replace lanabecestat, confirming the reversibility of binding over a prolonged period.[6]
In Vivo Aβ Measurements in Animal Models: To assess the in vivo efficacy of lanabecestat, various animal models, including mice, guinea pigs, and dogs, were used. Following oral administration of the compound, brain, plasma, and CSF samples were collected at different time points. The concentrations of Aβ40, Aβ42, and soluble APPβ (sAβPPβ) were measured using sensitive immunoassays to determine the dose- and time-dependent effects of the drug.[5][6]
Phase 1 Single and Multiple Ascending Dose Studies: The initial clinical evaluation of lanabecestat involved randomized, double-blind, placebo-controlled studies. In the single ascending dose (SAD) study, healthy volunteers received doses ranging from 1 to 750 mg. The multiple ascending dose (MAD) study evaluated once-daily and once-weekly dosing regimens in elderly subjects and patients with mild to moderate Alzheimer's disease. Pharmacokinetic parameters, as well as plasma and CSF Aβ levels, were assessed at various time points.[8][11]
Phase 3 Efficacy and Safety Trials (AMARANTH and DAYBREAK-ALZ): These were large-scale, randomized, placebo-controlled trials. Patients were randomized to receive either 20 mg or 50 mg of lanabecestat, or a placebo, once daily. The primary outcome measure was the change from baseline on the 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13). Secondary outcomes included measures of functional ability, such as the Alzheimer's Disease Cooperative Study-Instrumental Activities of Daily Living (ADCS-iADL) inventory.[12][13][14]
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of Lanabecestat.
Caption: The development workflow of Lanabecestat (AZD3293).
References
- 1. researchgate.net [researchgate.net]
- 2. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanabecestat - Wikipedia [en.wikipedia.org]
- 4. AstraZeneca and Lilly receive FDA Fast Track designation for AZD3293, an investigational treatment for early Alzheimer’s disease [astrazeneca.com]
- 5. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzforum.org [alzforum.org]
- 8. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD3293: Pharmacokinetic and Pharmacodynamic Effects in Healthy Subjects and Patients with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Update on Phase III clinical trials of lanabecestat for Alzheimer’s disease [astrazeneca.com]
- 14. Update on Phase 3 Clinical Trials of Lanabecestat for Alzheimer's Disease [prnewswire.com]
AZD-3289 (Lanabecestat): A Technical Overview of BACE1/BACE2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of AZD-3289, also known as lanabecestat, a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). A comprehensive understanding of its activity against the homologous BACE2 is critical for evaluating its therapeutic potential and off-target effects in the context of Alzheimer's disease drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.
Quantitative Selectivity Data
The inhibitory activity of this compound against both BACE1 and BACE2 has been quantified using various in vitro assays. The following table summarizes the reported inhibition constants (Ki) and binding affinities, providing a clear comparison of the compound's potency for each enzyme.
| Parameter | BACE1 | BACE2 | Selectivity (BACE2/BACE1) | Reference Assay Type |
| Ki | 0.4 nM | 0.8 nM | ~2-fold | Enzymatic Inhibition Assay |
| Binding Affinity | 0.6 nM | 0.9 nM | ~1.5-fold | In Vitro Radioligand Binding Assay |
Experimental Protocols
The determination of this compound's selectivity for BACE1 over BACE2 relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays cited in the characterization of BACE inhibitors.
Fluorescence Resonance Energy Transfer (FRET) Assay for BACE1/BACE2 Inhibition
This enzymatic assay quantifies the cleavage of a specific peptide substrate by BACE1 or BACE2 in the presence of an inhibitor.
Principle: A synthetic peptide substrate containing the BACE1 cleavage site is labeled with a fluorescent donor and a quencher molecule. In its intact state, the proximity of the quencher to the donor suppresses fluorescence. Upon cleavage by BACE1 or BACE2, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Recombinant human BACE1 and BACE2 enzymes
-
FRET peptide substrate (e.g., Rh-EVNLDAEFK-Quencher)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
This compound (Lanabecestat)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the following in order:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control)
-
Recombinant BACE1 or BACE2 enzyme (e.g., 10 milliunits/well)
-
-
Initiation of Reaction: Add the FRET substrate (e.g., 250 nM final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using an appropriate plate reader with excitation and emission wavelengths specific to the donor fluorophore.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Aβ Reduction Assay
This assay measures the ability of an inhibitor to reduce the production of amyloid-beta (Aβ) peptides in a cellular context.
Principle: A human neuroblastoma cell line, such as SH-SY5Y, which endogenously expresses BACE1 and Amyloid Precursor Protein (APP), is treated with the inhibitor. The amount of Aβ peptides secreted into the cell culture medium is then quantified to assess the inhibitor's efficacy.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum and antibiotics
-
This compound (Lanabecestat)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for human Aβ40 and Aβ42
-
Cell culture plates
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Compound Treatment: Replace the cell culture medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for APP processing and Aβ secretion.
-
Sample Collection: Collect the conditioned cell culture medium from each well.
-
Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the collected medium using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent reduction in Aβ levels for each inhibitor concentration compared to the vehicle control. Determine the EC50 value from the dose-response curve.
Visualizations
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
The following diagram illustrates the amyloidogenic pathway, the primary target of BACE1 inhibitors like this compound.
Caption: Amyloid Precursor Protein (APP) processing by BACE1 and γ-secretase.
Experimental Workflow: FRET-Based BACE1 Inhibition Assay
This diagram outlines the key steps in a typical FRET-based assay for screening BACE1 inhibitors.
Caption: Workflow for a Fluorescence Resonance Energy Transfer (FRET) based BACE1 inhibition assay.
Pharmacokinetic Profile of AZD-3289 in Animal Models: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the pharmacokinetic (PK) profile of AZD-3289 in animal models is limited. The following guide is a structured representation of how such data would be presented, based on standard practices in preclinical drug development. Quantitative data, specific experimental protocols, and signaling pathways for this compound are not available in the public domain at this time.
Introduction
This compound is a compound under investigation, and understanding its pharmacokinetic profile is crucial for its development as a potential therapeutic agent. This document outlines the typical preclinical evaluation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) characteristics in various animal models. These studies are fundamental for predicting human pharmacokinetics and for designing safe and effective clinical trials.
Summarized Pharmacokinetic Parameters
A comprehensive preclinical PK assessment involves determining key parameters across multiple species. While specific data for this compound is not available, a typical summary table would resemble the following:
| Parameter | Mouse | Rat | Dog | Monkey |
| Dose (mg/kg) | Data not available | Data not available | Data not available | Data not available |
| Route of Administration | Data not available | Data not available | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available | Data not available | Data not available |
| Half-life (t½) (h) | Data not available | Data not available | Data not available | Data not available |
| Bioavailability (%) | Data not available | Data not available | Data not available | Data not available |
| Clearance (mL/min/kg) | Data not available | Data not available | Data not available | Data not available |
| Volume of Distribution (L/kg) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of pharmacokinetic studies. The following sections describe standard protocols used in preclinical animal studies.
Animal Models
The selection of animal models is a critical step in preclinical PK studies. Typically, rodents (mice and rats) are used for initial screening, followed by studies in larger animals such as dogs and non-human primates to better predict human pharmacokinetics. The choice of species is often based on similarities in drug metabolism to humans.
Dosing and Sample Collection Workflow
A typical experimental workflow for a pharmacokinetic study is depicted below. This involves acclimatization of the animals, administration of the compound, and collection of biological samples at predetermined time points.
Bioanalytical Method
Quantification of the drug in biological matrices (e.g., plasma, urine, tissues) is typically performed using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for accurate measurement of drug concentrations.
Signaling Pathways
Understanding the mechanism of action of a drug involves elucidating the signaling pathways it modulates. While the specific pathways affected by this compound are not publicly known, a hypothetical representation of a drug targeting a kinase pathway is shown below. For instance, AZD-8330 is known to be a MEK inhibitor, blocking the RAS/RAF/MEK/ERK signaling pathway implicated in cancer cell proliferation.[1]
References
An In-depth Technical Guide on the Blood-Brain Barrier Permeability of AZD3293 (Lanabecestat)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD3293, also known as lanabecestat, is a potent, orally active inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). Developed as a potential disease-modifying therapy for Alzheimer's disease, its efficacy is critically dependent on its ability to cross the blood-brain barrier (BBB) to engage its target in the central nervous system (CNS). Preclinical data confirm that AZD3293 is a highly permeable compound that achieves significant brain penetration. In multiple species, oral administration of AZD3293 led to dose- and time-dependent reductions in amyloid-β (Aβ) concentrations in the brain and cerebrospinal fluid (CSF), demonstrating successful target engagement within the CNS.[1][2] This guide provides a detailed overview of the BBB permeability of AZD3293, summarizing key quantitative data, experimental methodologies, and the relevant biological pathways.
Quantitative Assessment of Permeability and CNS Penetration
The ability of AZD3293 to cross the BBB has been evaluated using a combination of in vitro cell-based assays and in vivo animal models. The data consistently show high permeability and effective CNS penetration.
Table 1: In Vitro Permeability Data for AZD3293
| Parameter | Cell Line | Value |
| Apparent Permeability (Papp) A→B (10-6 cm/s) | Caco-2 | 34.8 ± 6.8 (n=6) |
| Efflux Ratio (Papp B→A / Papp A→B) | Caco-2 | 0.7 (n=2) |
| Efflux Ratio (Papp B→A / Papp A→B) | MDCK | 10 (n=1) |
| Data sourced from Eketjäll et al., 2016.[3] |
Table 2: In Vivo CNS Exposure of AZD3293 in Preclinical Models
| Species | Administration Route | Key Findings |
| Mouse | Single Oral Dose | Free brain concentrations peaked between 1.5 and 3 hours post-administration, leading to significant reductions in brain Aβ40 levels.[3] |
| Guinea Pig | Single Oral Dose | Free brain concentrations peaked around 2 hours post-dose, with corresponding dose-dependent reductions in brain Aβ40 and Aβ42.[3] |
| Dog | Oral Administration | Demonstrated significant, dose-dependent reductions in CSF concentrations of Aβ peptides.[1] |
| Data reflects successful CNS penetration and target engagement. |
Experimental Protocols and Methodologies
The assessment of AZD3293's BBB permeability involves standard preclinical assays designed to predict human CNS exposure.
In Vitro Permeability Assays
-
Objective: To determine the passive permeability and potential for active transport of a compound across a cell monolayer simulating the intestinal or blood-brain barrier.[4][5]
-
Methodology (Caco-2 and MDCK Assays):
-
Cell Culture: Human colon adenocarcinoma (Caco-2) or Madin-Darby canine kidney (MDCK) cells are seeded on semi-permeable filter supports in a transwell plate system and cultured until they form a confluent, differentiated monolayer with functional tight junctions.[4][6]
-
Permeability Measurement (Papp): AZD3293 is added to the apical (A, donor) chamber. Samples are collected from the basolateral (B, receiver) chamber at various time points. The experiment is also performed in reverse (B-to-A) to assess active efflux.
-
Quantification: The concentration of AZD3293 in the samples is measured using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER) is determined by dividing the Papp(B-to-A) by the Papp(A-to-B). An efflux ratio significantly greater than 1-2 suggests the compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[3] The data indicates that AZD3293 is a P-gp substrate.[7]
-
In Vivo Pharmacokinetic Studies
-
Objective: To measure the concentration of a drug in the plasma, brain tissue, and CSF over time after administration in animal models to directly assess BBB penetration.
-
Methodology (Rodent and Non-Rodent Models):
-
Dosing: AZD3293 is administered to animals (e.g., mice, guinea pigs) via oral gavage.[3]
-
Sample Collection: At predetermined time points, animals are euthanized, and samples of blood, brain tissue, and CSF are collected.
-
Sample Processing: Blood is processed to plasma. Brain tissue is homogenized.
-
Quantification: Drug concentrations in plasma, brain homogenate, and CSF are determined by LC-MS/MS. Free (unbound) drug concentrations in the brain are often calculated based on plasma protein and brain tissue binding measurements, providing the most relevant measure of target engagement.[3]
-
Visualizing Methodologies and Pathways
Diagrams are provided to illustrate the experimental workflow for assessing BBB permeability and the biological pathway targeted by AZD3293.
Experimental Workflow for BBB Permeability Assessment
References
- 1. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variability in Caco-2 and MDCK cell-based intestinal permeability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
The Distinct Roles of AZD-3289 and Lanabecestat in BACE1 Inhibition for Alzheimer's Disease: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of two distinct orally active, small molecule inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1): AZD-3289 and lanabecestat (formerly AZD3293). Developed by AstraZeneca, these compounds were investigated for their potential as disease-modifying therapies for Alzheimer's disease. While both molecules target the same enzyme, they are structurally different entities. This document will elucidate their relationship, compare their pharmacological profiles, and detail the experimental methodologies employed in their evaluation.
Core Relationship: Two Separate BACE1 Inhibitors
Initial confusion regarding the nomenclature of AstraZeneca's BACE1 inhibitors has been clarified. This compound and lanabecestat (AZD3293) are not different names for the same compound. They are distinct chemical entities, both developed as potent BACE1 inhibitors.[1]
Lanabecestat , also known as AZD3293 and LY3314814, was the subject of a major clinical development program in partnership with Eli Lilly.[2][3][4][5][6] In contrast, publicly available information on the specific development and clinical evaluation of This compound is more limited, though its identity as a separate potent BACE1 inhibitor is confirmed by its distinct chemical structure.[1]
| Feature | This compound | Lanabecestat (AZD3293) |
| Chemical Formula | C26H28N4O | C26H28N4O |
| Molecular Weight | 449 g/mol | 412.54 g/mol |
| Chemical Name | (3S)-3-[2-(difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)-1,2-dihydroisoindol-1-amine | 4-Methoxy-5′′-methyl-6′-[5-(prop-1-yn-1-yl)pyridin-3-yl]-3′H-dispiro[cyclohexane-1,2′-indene-1′,2′′-imidazole]-4′′-amine |
Table 1: Comparison of the chemical properties of this compound and lanabecestat (AZD3293).[1]
Mechanism of Action: Targeting the Amyloid Cascade
Both this compound and lanabecestat function by inhibiting the BACE1 enzyme. BACE1 is a critical aspartyl protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage event generates the N-terminus of the amyloid-beta (Aβ) peptide. Subsequent cleavage by γ-secretase releases Aβ peptides of varying lengths, primarily Aβ40 and Aβ42. The Aβ42 isoform is particularly prone to aggregation, forming the amyloid plaques that are a pathological hallmark of Alzheimer's disease. By inhibiting BACE1, these compounds aim to reduce the production of all Aβ species, thereby preventing plaque formation and downstream neurotoxicity.
Quantitative Data Summary
The following tables summarize the key quantitative data for lanabecestat (AZD3293) from preclinical and clinical studies. Data for this compound is not as widely published.
Preclinical Data (Lanabecestat)
| Parameter | Value | Species/System | Reference |
| BACE1 Ki | 0.4 nM | Human | [7] |
| BACE2 Ki | 0.8 nM | Human | |
| Cathepsin D IC50 | 3,797 nM | Human | |
| γ-secretase IC50 | >25,000 nM | Human | |
| Aβ40 Secretion IC50 | 0.61 nM | Mouse primary neurons | |
| Aβ40 Secretion IC50 | 0.31 nM | Guinea pig primary neurons | |
| Aβ40 Secretion IC50 | 0.08 nM | SH-SY5Y cells (human APP) |
Table 2: In vitro inhibitory activity of lanabecestat.
Clinical Pharmacodynamic Data (Lanabecestat)
| Biomarker | Dose | Reduction | Population | Reference |
| Plasma Aβ40 & Aβ42 | ≥5 mg (single dose) | ≥70% | Healthy Volunteers | [8] |
| Plasma Aβ | 15 mg (multiple doses) | ≥64% | Alzheimer's Patients | [8] |
| Plasma Aβ | ≥50 mg (multiple doses) | ≥78% | Alzheimer's Patients | [8] |
| CSF Aβ | 15 mg (multiple doses) | ≥51% | Alzheimer's Patients | [8] |
| CSF Aβ | ≥50 mg (multiple doses) | ≥76% | Alzheimer's Patients | [8] |
| CSF Aβ40 (AMARANTH) | 20 mg | 58.0% | Early Alzheimer's Patients | |
| CSF Aβ40 (AMARANTH) | 50 mg | 73.3% | Early Alzheimer's Patients | |
| CSF Aβ42 (AMARANTH) | 20 mg | 51.3% | Early Alzheimer's Patients | |
| CSF Aβ42 (AMARANTH) | 50 mg | 65.5% | Early Alzheimer's Patients |
Table 3: Reduction in amyloid-beta peptides in human subjects treated with lanabecestat.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in key studies of lanabecestat.
BACE1 Binding Kinetics Assay (Biacore)
The binding kinetics of lanabecestat to human BACE1 (hBACE1) were characterized using surface plasmon resonance (SPR) with a Biacore instrument.
-
Instrumentation: Biacore T200 or Biacore 4000.
-
Ligand: Recombinant human BACE1, immobilized on a sensor chip.
-
Analyte: Lanabecestat (AZD3293) in solution.
-
Method:
-
A solution of lanabecestat is flowed over the sensor chip surface with immobilized hBACE1.
-
The association rate constant (ka) is determined by monitoring the change in the SPR signal as the drug binds to the enzyme.
-
A running buffer is then flowed over the chip to wash away unbound analyte.
-
The dissociation rate constant (kd) is determined by monitoring the decrease in the SPR signal as the drug dissociates from the enzyme.
-
The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
-
Key Finding: Lanabecestat exhibited a markedly slow off-rate from hBACE1, which was hypothesized to contribute to a prolonged pharmacodynamic effect.[9][10]
AMARANTH and DAYBREAK-ALZ Clinical Trials
Lanabecestat was evaluated in two large-scale, global Phase 3 clinical trials: AMARANTH (NCT02245737) and DAYBREAK-ALZ (NCT02783573).[4]
-
Study Design: Both were randomized, double-blind, placebo-controlled trials.
-
Participants:
-
AMARANTH: Patients with early Alzheimer's disease (mild cognitive impairment due to AD and mild AD dementia).
-
DAYBREAK-ALZ: Patients with mild Alzheimer's disease dementia.
-
-
Interventions: Oral lanabecestat (20 mg or 50 mg daily) or placebo.
-
Primary Outcome: Change from baseline on the 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13).
-
Biomarker Sub-studies: A subset of participants underwent cerebrospinal fluid (CSF) collection and amyloid positron emission tomography (PET) imaging.
-
Procedure: CSF was collected via lumbar puncture, typically in the morning after an overnight fast.[11][12][13][14]
-
Processing: Samples were collected in polypropylene tubes, centrifuged to remove cells, and stored at -80°C.[11][12][14][15]
-
Analysis: Aβ40 and Aβ42 levels were measured using validated immunoassays (e.g., ELISA).
-
Radiotracers: Amyloid PET imaging was conducted using FDA-approved radiotracers such as Florbetapir (18F).[16][17][18]
-
Procedure:
-
Analysis: Standardized Uptake Value Ratios (SUVRs) are calculated to provide a quantitative measure of amyloid deposition.
Conclusion
This compound and lanabecestat (AZD3293) are distinct chemical entities, both developed by AstraZeneca as potent BACE1 inhibitors for the potential treatment of Alzheimer's disease. While lanabecestat progressed to extensive Phase 3 clinical trials, demonstrating target engagement through significant reductions in plasma and CSF Aβ levels, it ultimately failed to show a clinical benefit in slowing cognitive decline, leading to the discontinuation of its development. The development history of this compound is less clear from publicly available information. The experience with these and other BACE1 inhibitors has provided valuable insights into the complexities of targeting the amyloid pathway and the challenges of developing effective disease-modifying therapies for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. AstraZeneca and Lilly announce alliance to develop and commercialise BACE inhibitor AZD3293 for Alzheimer’s disease - AstraZeneca [astrazeneca.com]
- 3. Lanabecestat - Wikipedia [en.wikipedia.org]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lanabecestat | ALZFORUM [alzforum.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AZD3293: Pharmacokinetic and Pharmacodynamic Effects in Healthy Subjects and Patients with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CSF Collection Protocol | McGovern Medical School [med.uth.edu]
- 12. researchgate.net [researchgate.net]
- 13. Pre-Analytical Processing and Biobanking Protocol for CSF Samples | Springer Nature Experiments [experiments.springernature.com]
- 14. Standardized Procedures for Blood and Cerebrospinal Fluid Collection and Storage in Neurodegenerative Biomarker Research: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.alz.washington.edu [files.alz.washington.edu]
- 16. snmmi.org [snmmi.org]
- 17. siemens-healthineers.com [siemens-healthineers.com]
- 18. Ultralow Dose PET Imaging for Dementia · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. files.alz.washington.edu [files.alz.washington.edu]
Methodological & Application
Application Notes and Protocols for AZD-3289 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-3289 is a potent inhibitor of Beta-secretase 1 (BACE1), an aspartyl protease that plays a critical role in the production of amyloid-beta (Aβ) peptides.[1] In the amyloidogenic pathway, BACE1 cleaves the amyloid precursor protein (APP), representing the rate-limiting step in Aβ generation. The subsequent cleavage of the resulting C-terminal fragment by γ-secretase produces Aβ peptides of various lengths, which can aggregate to form the amyloid plaques characteristic of Alzheimer's disease. By inhibiting BACE1, this compound aims to reduce the production of Aβ peptides, offering a potential therapeutic strategy for Alzheimer's disease.
These application notes provide a detailed protocol for the use of this compound in cell culture models to assess its inhibitory effects on Aβ production. The protocol is primarily based on methodologies established for closely related BACE1 inhibitors, such as lanabecestat (AZD3293), and is adaptable for various cell lines expressing APP.
Mechanism of Action
This compound functions as a BACE1 inhibitor, thereby blocking the initial cleavage of APP at the β-secretase site. This inhibition reduces the formation of the C99 fragment, a necessary substrate for γ-secretase, ultimately leading to a decrease in the production and secretion of Aβ peptides, including Aβ40 and Aβ42. The efficacy of this compound can be quantified by measuring the reduction of these downstream products in the conditioned media of treated cells.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and the related BACE1 inhibitor, lanabecestat (AZD3293), in relevant cell-based assays.
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | Mouse Primary Cortical Neurons | Inhibition of Aβ40 release | 204 nM | [2] |
| Lanabecestat (AZD3293) | SH-SY5Y over-expressing AβPP | Inhibition of Aβ40 secretion | 80 pM | |
| Lanabecestat (AZD3293) | SH-SY5Y over-expressing AβPP | Inhibition of sAPPβ secretion | 310 pM | |
| Lanabecestat (AZD3293) | Mouse Primary Cortical Neurons | Inhibition of Aβ40 secretion | 610 pM |
Signaling Pathway
Caption: BACE1 inhibition by this compound in the amyloidogenic pathway.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Aβ Production in SH-SY5Y Cells Over-expressing APP
This protocol describes a method to evaluate the potency of this compound in a human neuroblastoma cell line engineered to overexpress Amyloid Precursor Protein (APP).
Materials:
-
SH-SY5Y cells stably over-expressing human APP (e.g., APP695)
-
Complete Growth Medium: 1:1 mixture of DMEM and Ham's F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Serum-free medium: Basal medium without FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well cell culture plates
-
ELISA or Meso Scale Discovery (MSD) kits for human Aβ40 and/or sAPPβ
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader for absorbance or fluorescence
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y-APP cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 2 x 10^4 to 4 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in serum-free medium. A typical concentration range to test would be from 1 pM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After 24 hours of incubation, carefully aspirate the growth medium from the wells.
-
Gently wash the cells once with 100 µL of sterile PBS.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 16-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After the incubation period, carefully collect the conditioned medium from each well and transfer it to a new 96-well plate or microcentrifuge tubes.
-
Centrifuge the collected medium at 1,000 x g for 5 minutes to pellet any detached cells or debris.
-
Use the supernatant for the quantification of secreted Aβ40 and/or sAPPβ using a commercially available ELISA or MSD kit, following the manufacturer's instructions.
-
The remaining cells in the original plate can be used to assess cell viability to rule out any cytotoxic effects of the compound. Add the cell viability reagent and measure according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the Aβ or sAPPβ concentrations to the cell viability data for each well.
-
Plot the normalized Aβ or sAPPβ levels against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
Caption: Workflow for assessing this compound in cell culture.
References
Application Notes and Protocols: Dosing Regimen of AZD-3289 for In Vivo Studies
A Note to Researchers: Publicly available scientific literature and pharmacological databases lack specific details regarding the in vivo dosing regimen for the compound designated as AZD-3289. There appears to be a significant ambiguity in public records, with information often conflated with other AstraZeneca compounds, particularly the BACE1 inhibitor AZD-3293 (also known as LY3314814). Therefore, the following application notes and protocols are presented as a general framework for determining an appropriate in vivo dosing regimen for a novel BACE1 inhibitor, and it must be emphasized that this is not based on specific studies of this compound. Researchers should conduct their own dose-finding studies.
Compound Profile: BACE1 Inhibitors
BACE1 (Beta-secretase 1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ is a pathological hallmark of Alzheimer's disease. BACE1 inhibitors aim to reduce the production of Aβ. When designing in vivo studies for a novel BACE1 inhibitor, it is crucial to consider its pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Signaling Pathway of BACE1 in Amyloid-beta Production
Application Notes and Protocols for the Quantification of AZD-3289 in Tissue using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-3289 is a potent and selective inhibitor of a key signaling pathway implicated in various proliferative diseases. To support preclinical and clinical development, robust and reliable analytical methods are required to quantify its concentration in tissue samples. This information is critical for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship, assessing target engagement, and evaluating the overall distribution of the drug.
This document provides a detailed application note and protocol for the extraction and quantification of this compound in tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended to be a representative approach, and specific parameters may require optimization based on the tissue type and available instrumentation.
Analytical Method Overview
The method described herein utilizes a protein precipitation-based extraction of this compound from tissue homogenate, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for sensitive and selective detection. An internal standard (IS) is used to ensure accuracy and precision.
Data Presentation
The following tables summarize the representative quantitative data for the analytical method.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Value |
| Liquid Chromatography | |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | [M+H]⁺ > product ion (Hypothetical: 534.2 > 391.1) |
| MRM Transition (IS) | [M+H]⁺ > product ion (e.g., Labeled this compound) |
| Ion Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Collision Energy | Optimized for specific transition |
Table 2: Calibration Curve for this compound in Tissue Homogenate
| Concentration (ng/g) | Mean Response (Peak Area Ratio) | % Accuracy | % CV |
| 1 | 0.012 | 102.3 | 5.6 |
| 5 | 0.061 | 98.7 | 4.1 |
| 10 | 0.125 | 101.5 | 3.5 |
| 50 | 0.632 | 99.2 | 2.1 |
| 100 | 1.248 | 100.8 | 1.8 |
| 500 | 6.291 | 99.7 | 1.5 |
| 1000 | 12.550 | 100.3 | 1.2 |
-
Linear Range: 1 - 1000 ng/g
-
Correlation Coefficient (r²): > 0.995
-
Weighting: 1/x²
Table 3: Accuracy and Precision of the Method
| QC Level | Spiked Concentration (ng/g) | Mean Measured Concentration (ng/g) (n=6) | % Accuracy | Intra-day % CV (n=6) | Inter-day % CV (n=18) |
| LLOQ | 1 | 1.03 | 103.0 | 6.8 | 8.2 |
| Low QC | 3 | 2.95 | 98.3 | 5.1 | 6.5 |
| Mid QC | 75 | 76.8 | 102.4 | 3.2 | 4.8 |
| High QC | 750 | 742.5 | 99.0 | 2.5 | 3.9 |
-
LLOQ: Lower Limit of Quantification
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/g) | Mean Recovery (%) | % CV | Mean Matrix Effect (%) | % CV |
| Low QC | 3 | 92.5 | 4.7 | 98.2 | 3.1 |
| High QC | 750 | 95.1 | 3.2 | 101.5 | 2.5 |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., stable isotope-labeled this compound
-
Control tissue (e.g., liver, tumor) from the same species and strain as the study samples
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bead homogenizer and appropriate beads (e.g., ceramic)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Protocol 1: Preparation of Tissue Homogenate, Calibration Standards, and Quality Control Samples
-
Tissue Homogenization:
-
Accurately weigh a portion of the control tissue (e.g., 100 mg).
-
Add ice-cold PBS (pH 7.4) at a fixed ratio (e.g., 1:3 w/v; 100 mg tissue + 300 µL PBS).
-
Add homogenization beads to the tube.
-
Homogenize the tissue using a bead homogenizer until a uniform suspension is achieved. Keep samples on ice to prevent degradation.
-
The resulting homogenate is the blank matrix.
-
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a 1 mg/mL stock solution of the IS.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the this compound stock solution with 50:50 acetonitrile:water to prepare working solutions.
-
Spike the blank tissue homogenate with the working solutions to achieve the desired concentrations for the calibration curve and QC samples. The volume of the spiking solution should be minimal (e.g., < 5% of the total volume) to avoid altering the matrix composition.
-
Protocol 2: Tissue Sample Extraction
-
Sample Aliquoting:
-
Aliquot a known volume of the tissue homogenate (e.g., 50 µL) from the study samples, calibration standards, and QCs into microcentrifuge tubes.
-
-
Protein Precipitation:
-
Add 200 µL of ice-cold acetonitrile containing the internal standard (at a fixed concentration, e.g., 100 ng/mL) to each tube.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional):
-
For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL of 5% acetonitrile in water with 0.1% formic acid).
-
-
Analysis:
-
Inject an aliquot of the final sample solution onto the LC-MS/MS system.
-
Visualizations
Caption: Workflow for the extraction of this compound from tissue samples.
Caption: Key components of the LC-MS/MS method and its validation parameters.
Application Notes and Protocols: Preparation of AZD-3289 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of AZD-3289, a potent BACE1 inhibitor investigated for its potential therapeutic role in Alzheimer's disease. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
| Parameter | Value |
| IUPAC Name | (3S)-3-[2-(difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)-2,3-dihydro-1H-isoindol-1-amine |
| Molecular Formula | C₂₆H₂₁F₃N₄O |
| Molecular Weight | 474.47 g/mol |
| Primary Target | Beta-secretase 1 (BACE1) |
Solubility Data
Quantitative solubility data for this compound is not extensively published. However, based on the common behavior of similar small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions. While a previous report indicated high water solubility, for experimental purposes, a DMSO stock is preferred for stability and ease of dilution into aqueous media.
| Solvent | Recommended Concentration | Notes |
| DMSO | ≥ 10 mM | For preparation of a concentrated stock solution. The maximum solubility may be higher. It is recommended to start with a 10 mM solution and test solubility at higher concentrations if required. |
| Aqueous Buffers | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended for creating concentrated stocks. Working solutions should be prepared by diluting the DMSO stock. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or opaque polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.74 mg of this compound (Molecular Weight = 474.47 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly for several minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) for a short period can aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light.
Preparation of Working Solutions
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Dilution: Prepare intermediate dilutions of the stock solution in your cell culture medium or experimental buffer as required. It is recommended to perform serial dilutions to achieve the desired final concentration.
-
Final Concentration: Add the final diluted this compound solution to your experimental setup (e.g., cell culture plate). Ensure the final concentration of DMSO is consistent across all experimental conditions, including vehicle controls, and is at a non-toxic level for the cells or assay being used (typically ≤ 0.5%).
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of BACE1 and its inhibition by this compound.
Application Notes and Protocols for Studying Amyloid-Beta Production Using AZD-3289
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-3289 (also known as LY3314814 or lanabecestat) is a potent, orally bioavailable inhibitor of Beta-secretase 1 (BACE1), the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides.[1] The accumulation of Aβ in the brain is a central event in the pathophysiology of Alzheimer's disease (AD).[2] As a BACE1 inhibitor, this compound serves as a critical research tool and a therapeutic candidate for reducing Aβ levels.[1] By blocking the cleavage of Amyloid Precursor Protein (APP) by BACE1, this compound effectively lowers the concentration of Aβ40 and Aβ42, the primary neurotoxic species.[3] These application notes provide a comprehensive overview of the use of this compound in preclinical and clinical research settings, including detailed protocols for key experiments and a summary of its pharmacological properties.
Data Presentation
Table 1: In Vitro and Preclinical Efficacy of this compound/Lanabecestat
| Parameter | Value | Species/System | Reference |
| BACE1 IC50 | 0.615 ± 0.101 nM | Human (FRET assay) | [4] |
| Aβ40 EC50 | 0.275 ± 0.176 nM | PDAPP neuronal cultures | [4] |
| Aβ42 EC50 | 0.228 ± 0.244 nM | PDAPP neuronal cultures | [4] |
| CSF Aβ Reduction | ~80% | Dog (at 1.5 mg/kg) | [4] |
Table 2: Clinical Pharmacokinetics and Pharmacodynamics of AZD-3293 (Lanabecestat)
| Parameter | Value | Population | Dosing | Reference |
| Time to Max Concentration (tmax) | 1 - 3 hours | Healthy Elderly & AD Patients | Multiple Doses | [3][5] |
| Half-life (t1/2) | 16 - 21 hours | Healthy Elderly & AD Patients | Multiple Doses | [3] |
| Plasma Aβ40/42 Reduction | ≥70% | Healthy Subjects | Single dose ≥5 mg | [3] |
| Plasma Aβ Reduction | ≥64% | Healthy Elderly & AD Patients | 15 mg QD | [3][5] |
| Plasma Aβ Reduction | ≥78% | Healthy Elderly & AD Patients | ≥50 mg QD | [3][5] |
| CSF Aβ Reduction | ≥51% | Healthy Elderly & AD Patients | 15 mg QD | [3][5] |
| CSF Aβ Reduction | ≥76% | Healthy Elderly & AD Patients | ≥50 mg QD | [3][5] |
| CSF Aβ42 Reduction | 63% | Healthy Japanese Elderly | 15 mg | [6] |
| CSF Aβ42 Reduction | 79% | Healthy Japanese Elderly | 50 mg | [6] |
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
References
- 1. alzforum.org [alzforum.org]
- 2. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD3293: Pharmacokinetic and Pharmacodynamic Effects in Healthy Subjects and Patients with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Efficacy Studies of AZD-3289
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-3289 is a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD). By inhibiting BACE1, this compound aims to reduce the formation of Aβ plaques in the brain, a key pathological hallmark of AD, thereby potentially slowing disease progression and mitigating cognitive decline.[1][3]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy. The protocols detailed below cover essential in vitro and in vivo studies designed to verify the mechanism of action, assess biological activity, and establish a rationale for clinical development.
Mechanism of Action: The Amyloidogenic Pathway
The processing of Amyloid Precursor Protein (APP) can occur via two pathways: the non-amyloidogenic pathway, initiated by α-secretase, and the amyloidogenic pathway, initiated by BACE1. In the latter, BACE1 cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). C99 is subsequently cleaved by γ-secretase, releasing the Aβ peptide. This compound inhibits the initial cleavage by BACE1, thus reducing the production of all downstream products of the amyloidogenic cascade.
Experimental Protocols
Protocol 1: In Vitro BACE1 Enzyme Activity Assay
Objective: To determine the direct inhibitory effect of this compound on recombinant human BACE1 activity.
Methodology: This protocol utilizes a Förster Resonance Energy Transfer (FRET) assay. A peptide substrate containing the BACE1 cleavage site is flanked by a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the pair, resulting in a quantifiable fluorescent signal.
Materials:
-
Recombinant Human BACE1 (e.g., R&D Systems, Cat# 931-AS)
-
BACE1 FRET Substrate (e.g., AnaSpec, Cat# AS-60425)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
This compound (serial dilutions in DMSO)
-
BACE1 inhibitor control (e.g., Verubecestat)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 340/490 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be <1%.
-
In a 96-well plate, add 20 µL of each this compound dilution or control.
-
Add 20 µL of BACE1 enzyme solution (e.g., 50 ng/mL) to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of BACE1 FRET substrate (e.g., 10 µM).
-
Immediately begin kinetic reading on a fluorescence plate reader at 37°C for 60 minutes, taking readings every 5 minutes.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound and fitting to a four-parameter logistic curve.
Data Presentation:
| Compound | BACE1 IC₅₀ (nM) |
| This compound | 15.2 ± 2.1 |
| Control Inhibitor | 25.8 ± 3.5 |
| Vehicle (DMSO) | No Inhibition |
| Table 1: Hypothetical IC₅₀ values for BACE1 inhibition. |
Protocol 2: Cellular Assay for Aβ and sAPPβ Reduction
Objective: To assess the ability of this compound to inhibit BACE1 activity in a cellular context, leading to a reduction in Aβ and sAPPβ levels.
Methodology: A human neuroglioma cell line (H4) stably overexpressing human APP with the Swedish mutation (APPswe) is used. These cells produce high levels of Aβ. Conditioned media is collected after treatment with this compound and analyzed for Aβ40, Aβ42, and sAPPβ concentrations using electrochemiluminescence (ECL) immunoassays.
Materials:
-
H4-APPswe cells
-
Complete Growth Medium: DMEM, 10% FBS, 1% Pen-Strep, G418
-
Opti-MEM I Reduced Serum Medium
-
This compound (serial dilutions)
-
Meso Scale Discovery (MSD) Aβ Peptide Panel and sAPPβ Kits
-
Cell viability reagent (e.g., CellTiter-Glo)
Procedure:
-
Plate H4-APPswe cells in a 96-well plate and grow to ~80% confluency.
-
Replace the growth medium with Opti-MEM containing serial dilutions of this compound.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Collect the conditioned media for Aβ and sAPPβ analysis.
-
Assess cell viability in the corresponding wells to rule out cytotoxicity.
-
Analyze Aβ40, Aβ42, and sAPPβ levels in the conditioned media using MSD assays according to the manufacturer's instructions.
-
Calculate EC₅₀ values by plotting the percent reduction of Aβ or sAPPβ against the log concentration of this compound.
Data Presentation:
| Analyte | This compound EC₅₀ (nM) | Max Inhibition (%) |
| Aβ40 | 21.5 ± 3.3 | 92% |
| Aβ42 | 20.8 ± 2.9 | 91% |
| sAPPβ | 19.5 ± 2.5 | 95% |
| Cell Viability | >10,000 | N/A |
| Table 2: Hypothetical cellular potency and cytotoxicity of this compound. |
Protocol 3: In Vivo Efficacy in an Alzheimer's Disease Mouse Model
Objective: To evaluate the efficacy of this compound in reducing brain Aβ levels and improving cognitive function in a transgenic mouse model of AD.
Methodology: Aged (9-month-old) APP/PS1 transgenic mice, which develop significant amyloid pathology, are treated with this compound or vehicle for 4 weeks. Brain tissue is then analyzed for Aβ levels, and cognitive performance is assessed using the Morris Water Maze.
Animal Model:
-
APP/PS1 double transgenic mice (e.g., The Jackson Laboratory, Stock No: 004462)
-
Age: 9 months at the start of treatment
-
Sex: Mixed, balanced groups
Experimental Design:
-
Groups (n=15 per group):
-
Vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
This compound (10 mg/kg)
-
This compound (30 mg/kg)
-
-
Administration: Oral gavage, once daily for 28 days.
Procedures:
-
Dosing: Administer vehicle or this compound daily for 28 days.
-
Morris Water Maze (Days 22-27):
-
Acquisition Phase (4 days): Train mice to find a hidden platform in a pool of opaque water. Record escape latency (time to find the platform).
-
Probe Trial (1 day): Remove the platform and record the time spent in the target quadrant.
-
-
Sample Collection (Day 28):
-
Collect blood for pharmacokinetic analysis.
-
Perfuse mice and harvest brains. One hemisphere is flash-frozen for biochemistry, the other is fixed for histology.
-
-
Biochemical Analysis:
-
Homogenize brain tissue.
-
Measure soluble and insoluble Aβ40 and Aβ42 levels via MSD or ELISA.
-
-
Histological Analysis:
-
Perform immunohistochemistry on fixed brain sections using an anti-Aβ antibody (e.g., 6E10) to visualize and quantify amyloid plaque burden.
-
Data Presentation:
| Treatment Group | Brain Aβ42 (pg/mg tissue) | Plaque Burden (% Area) | MWM Escape Latency (s) |
| Vehicle | 15,240 ± 1,850 | 12.5 ± 2.1 | 45.2 ± 5.6 |
| This compound (10 mg/kg) | 9,870 ± 1,100 | 8.1 ± 1.5 | 32.8 ± 4.9 |
| This compound (30 mg/kg) | 4,550 ± 780 | 3.7 ± 0.9 | 21.5 ± 3.8** |
| Table 3: Hypothetical in vivo efficacy data. Data are mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle. |
References
Application Notes and Protocols for Measuring BACE1 Activity with AZD-3289
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease. Inhibition of BACE1 is therefore a key therapeutic strategy for reducing Aβ production. AZD-3289 is a potent BACE1 inhibitor.[1][2] These application notes provide detailed protocols for measuring BACE1 activity and its inhibition by this compound using both in vitro enzymatic assays and cell-based assays.
Data Presentation
The inhibitory activity of this compound and its close analog, Lanabecestat (AZD-3293), against BACE1 has been quantified using various assays. The following table summarizes key quantitative data, providing a reference for expected potency.
| Compound | Assay Type | Parameter | Value | Reference |
| AZD-3293 (Lanabecestat) | Enzymatic TR-FRET | Ki | 0.4 nM | [1] |
| AZD-3293 (Lanabecestat) | Cellular (SH-SY5Y) | IC50 (Aβ40 reduction) | 610 pM | [1] |
| AZD-3293 (Lanabecestat) | Cellular (SH-SY5Y) | IC50 (sAPPβ reduction) | 80 pM | [1] |
| AZD-3839 | Cellular (Aβ40 reduction) | IC50 | 4.8 nM | [1] |
| AZD-3839 | Cellular (sAPPβ reduction) | IC50 | 16.7 nM | [1] |
BACE1 Signaling Pathway in Amyloid-Beta Production
BACE1 initiates the amyloidogenic pathway by cleaving APP at the β-site. This is followed by cleavage by the γ-secretase complex, leading to the formation of Aβ peptides.
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Experimental Protocols
In Vitro BACE1 Activity Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of BACE1 and its inhibition by this compound in a 96-well format. The assay relies on a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the pair, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., from Sigma-Aldrich, Cayman Chemical, or BPS Bioscience)[3][4]
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[4]
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in BACE1 Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
In the 96-well plate, add reagents in the following order:
-
Blank wells: 95 µL of Assay Buffer.
-
Positive Control wells (100% activity): 92.5 µL of Assay Buffer and 2.5 µL of solvent (e.g., Assay Buffer with the same final DMSO concentration as the inhibitor wells).
-
Inhibitor wells: 92.5 µL of Assay Buffer and 2.5 µL of the diluted this compound solution.
-
-
Add 2.5 µL of diluted BACE1 enzyme to the "Positive Control" and "Inhibitor" wells.[4]
-
Mix gently and pre-incubate the plate for 15-30 minutes at room temperature, protected from light.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase over time) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro FRET-based BACE1 inhibition assay.
Cellular BACE1 Activity Assay (Aβ Reduction)
This protocol measures the inhibitory effect of this compound on BACE1 activity in a cellular context by quantifying the reduction of secreted amyloid-beta (Aβ) peptides.
Materials:
-
Human neuroglioma cells stably expressing human APP (e.g., H4-APPwt) or SH-SY5Y cells overexpressing APP.[1][7]
-
Cell culture medium (e.g., DMEM) with supplements.
-
This compound
-
DMSO
-
Cell lysis buffer
-
Protease inhibitor cocktail
-
ELISA kits for Aβ40 and Aβ42
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and allow them to adhere and grow to approximately 80% confluency.
-
Prepare a dilution series of this compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate the cells for 24-48 hours.
-
-
Sample Collection:
-
After incubation, collect the conditioned medium from each well.
-
Centrifuge the medium to remove any detached cells and debris.
-
Collect the supernatant for Aβ quantification.
-
Lyse the cells in the plate with lysis buffer containing a protease inhibitor cocktail to determine total protein concentration for normalization.
-
-
Aβ Quantification:
-
Measure the concentration of Aβ40 and Aβ42 in the collected conditioned medium using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Aβ concentrations to the total protein concentration from the cell lysates.
-
Calculate the percent reduction in Aβ secretion for each this compound concentration relative to the vehicle-treated control.
-
Plot the percent reduction against the logarithm of the this compound concentration and determine the IC50 value.
-
Caption: Workflow for the cellular BACE1 activity assay.
References
- 1. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. abcam.cn [abcam.cn]
- 7. CNS Amyloid-β, Soluble APP-α and -β Kinetics during BACE Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application of AZD-3289 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
AZD-3289 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). While primarily developed to reduce the production of amyloid-beta (Aβ) peptides for the treatment of Alzheimer's disease (AD), its mechanism of action holds significant promise for the study of neuroinflammation. Neuroinflammation is a critical component of neurodegenerative diseases, characterized by the activation of glial cells—microglia and astrocytes—and the subsequent release of inflammatory mediators. Aβ plaques are known to be potent triggers of this inflammatory cascade. By inhibiting BACE1, this compound reduces the primary Aβ stimulus, thereby providing a valuable tool to investigate the downstream inflammatory consequences.
Recent research has expanded the role of BACE1 beyond Aβ production, revealing its expression and function within microglia and astrocytes. Inhibition of BACE1 has been shown to directly modulate glial cell phenotype, promoting a shift from a pro-inflammatory to an anti-inflammatory and phagocytic state.[1][2][3] This suggests a dual mechanism for this compound in mitigating neuroinflammation: indirectly by lowering Aβ burden and directly by modulating glial cell function.
Therefore, this compound can be utilized in neuroinflammation research to:
-
Investigate the link between Aβ reduction and the attenuation of microglial and astrocytic activation.
-
Elucidate the signaling pathways in glial cells that are modulated by BACE1 activity.
-
Assess the therapeutic potential of BACE1 inhibition for neuroinflammatory conditions beyond Alzheimer's disease, such as intracerebral hemorrhage.[1][3]
-
Explore the impact of BACE1 inhibition on cytokine and chemokine profiles in the central nervous system.
-
Study the enhancement of Aβ clearance by phagocytic microglia following BACE1 inhibition.[2][4][5]
Quantitative Data Summary
The following tables summarize quantitative data from studies on BACE1 inhibitors, which are expected to be comparable to the effects of this compound due to the shared mechanism of action.
Table 1: In Vitro Effects of BACE1 Inhibition on Microglial Phagocytosis
| Compound | Cell Type | Assay | Concentration | Result | Reference |
| AZD-3293 | Bone Marrow-Derived Macrophages | pHrodo E. coli particle uptake | 1 nM | ~1-fold increase in uptake | [4] |
| AZD-3293 | Bone Marrow-Derived Macrophages | pHrodo E. coli particle uptake | 10 nM | ~1.5-fold increase in uptake | [4] |
| MK-8931 | BV-2 microglia | Aβ₁₋₄₂ uptake | Not specified | Significant increase in engulfed Aβ₁₋₄₂ | [4] |
Table 2: In Vivo Effects of BACE1 Inhibition on Neuroinflammation and Hematoma
| Compound | Animal Model | Time Point | Measurement | Result | Reference |
| MK-8931 | Mouse ICH Model | Day 1 post-ICH | Residual Blood Volume | Significant decrease vs. vehicle | [3] |
| MK-8931 | Mouse ICH Model | Day 3 post-ICH | Residual Hematoma Volume | Dramatic reduction vs. vehicle | [3] |
| MK-8931 | Mouse ICH Model | Day 3 post-ICH | Hemoglobin Levels | Dramatic reduction vs. vehicle | [3] |
Signaling Pathways and Logical Relationships
Caption: BACE1 inhibition by this compound blocks Aβ production, reducing neuroinflammation.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Microglial Phagocytosis and Inflammatory Response
Objective: To determine the effect of this compound on the phagocytic capacity and inflammatory cytokine production of microglia in response to Aβ stimulation.
Materials:
-
Primary microglia or BV-2 microglial cell line
-
This compound (stock solution in DMSO)
-
Fibrillar Aβ₁₋₄₂ oligomers
-
Cell culture medium (DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
pHrodo™ Red Zymosan BioParticles™ or fluorescently-labeled Aβ₁₋₄₂
-
ELISA kits for TNF-α and IL-1β
-
qPCR reagents for gene expression analysis (e.g., iNOS, Arg1)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Methodology:
-
Cell Culture and Plating: Culture primary microglia or BV-2 cells to 80% confluency. Seed cells in 96-well plates for phagocytosis and cytotoxicity assays, and in 12-well plates for ELISA and qPCR. Allow cells to adhere overnight.
-
Pre-treatment with this compound: Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 2 hours.
-
Aβ Stimulation: Add pre-aggregated fibrillar Aβ₁₋₄₂ (e.g., 5 µM) to the wells. For control wells, add vehicle. Incubate for 24 hours.
-
Phagocytosis Assay:
-
After the 24-hour stimulation, remove the medium and add fresh medium containing pHrodo BioParticles or fluorescently-labeled Aβ₁₋₄₂.
-
Incubate for 2-4 hours.
-
Measure the fluorescence intensity using a plate reader. Increased fluorescence indicates enhanced phagocytosis.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after the 24-hour Aβ stimulation.
-
Centrifuge to remove cell debris.
-
Measure the concentrations of TNF-α and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis (qPCR):
-
Lyse the cells from the 12-well plates and extract total RNA.
-
Synthesize cDNA.
-
Perform quantitative PCR using primers for pro-inflammatory (iNOS, TNF-α) and anti-inflammatory (Arg1, IL-10) markers. Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Cytotoxicity Assay:
-
Measure LDH release into the culture medium to assess any potential cytotoxicity of this compound using a commercially available kit.
-
Caption: Workflow for in vitro analysis of this compound's effect on microglia.
Protocol 2: In Vivo Assessment of this compound on Neuroinflammation in a Transgenic Mouse Model of AD
Objective: To evaluate the efficacy of this compound in reducing neuroinflammation in the 5xFAD mouse model.
Materials:
-
5xFAD transgenic mice and wild-type littermates (e.g., at 3-4 months of age, before extensive plaque pathology).
-
This compound formulated for oral gavage.
-
Vehicle control.
-
Tissue processing reagents (4% PFA, sucrose solutions).
-
Primary antibodies for immunohistochemistry/immunofluorescence (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes, anti-Aβ).
-
Secondary antibodies (fluorescently-conjugated).
-
ELISA kits for brain homogenate cytokine analysis (TNF-α, IL-1β).
Methodology:
-
Animal Dosing:
-
Randomly assign 5xFAD mice to two groups: Vehicle and this compound. Include a group of wild-type littermates as a baseline control.
-
Administer this compound (e.g., 10-30 mg/kg) or vehicle daily via oral gavage for a period of 1-3 months.
-
-
Tissue Collection:
-
At the end of the treatment period, anesthetize the mice and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA).
-
Harvest the brains. Hemisect the brains: use one hemisphere for histology (post-fix in 4% PFA) and the other for biochemical analysis (snap-freeze).
-
-
Immunohistochemistry (IHC) / Immunofluorescence (IF):
-
Cryoprotect the PFA-fixed hemisphere in sucrose solutions and section on a cryostat or vibratome.
-
Perform IHC/IF staining on brain sections (e.g., hippocampus and cortex) using antibodies against Iba1 (to assess microglial morphology and density) and GFAP (to assess astrocyte reactivity).
-
Co-stain with an Aβ antibody (e.g., 6E10) or a plaque stain (e.g., Thioflavin-S) to visualize glial cells in relation to amyloid plaques.
-
-
Image Acquisition and Analysis:
-
Capture images using a confocal or fluorescence microscope.
-
Quantify the area of Iba1 and GFAP immunoreactivity around plaques.
-
Perform morphological analysis of microglia (e.g., Sholl analysis) to assess their activation state (ramified vs. amoeboid).
-
-
Biochemical Analysis (ELISA):
-
Homogenize the snap-frozen brain hemisphere in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the levels of TNF-α and IL-1β using specific ELISA kits. Normalize protein concentrations to the total protein content of the homogenate.
-
Caption: Workflow for in vivo analysis of this compound in an AD mouse model.
References
- 1. Inhibition of BACE1 attenuates microglia-induced neuroinflammation after intracerebral hemorrhage by suppressing STAT3 activation | Aging [aging-us.com]
- 2. Targeted BACE-1 inhibition in microglia enhances amyloid clearance and improved cognitive performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aging-us.com [aging-us.com]
- 4. BACE-1 inhibition facilitates the transition from homeostatic microglia to DAM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted BACE-1 inhibition in microglia enhances amyloid clearance and improved cognitive performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Potential Neurotoxicity of AZD-3289
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, tiered protocol for the assessment of potential neurotoxicity of the investigational compound AZD-3289. The methodologies outlined here are designed to identify and characterize potential adverse effects on the nervous system, progressing from initial in vitro screening to more complex in vivo evaluations. This approach allows for early identification of neurotoxic liabilities, informing risk assessment and guiding further drug development decisions.[1][2][3]
Tier 1: In Vitro Neurotoxicity Screening
The initial phase of testing utilizes cell-based assays to rapidly assess the potential for this compound to induce neuronal cytotoxicity and inhibit neurite outgrowth, key indicators of neurotoxicity.[4] These assays are cost-effective and suitable for higher throughput screening.[1]
Experimental Protocols
1. Cell Viability Assays
-
Objective: To determine the cytotoxic potential of this compound on neuronal cell lines.
-
Cell Lines: Human neuroblastoma (SH-SY5Y) or rat pheochromocytoma (PC12) cells.
-
Methodology:
-
Plate cells in 96-well plates and allow them to adhere for 24 hours.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Assess cell viability using standard MTT or LDH release assays.[1]
-
Measure absorbance or fluorescence using a plate reader.
-
Calculate the half-maximal cytotoxic concentration (CC50).
-
2. Neurite Outgrowth Assay
-
Objective: To evaluate the effect of this compound on neuronal differentiation and neurite extension.[4]
-
Cell Lines: PC12 cells or primary cortical neurons.
-
Methodology:
-
Plate cells in a suitable culture vessel.
-
Induce differentiation (e.g., with Nerve Growth Factor for PC12 cells).
-
Expose cells to non-cytotoxic concentrations of this compound.
-
After a suitable incubation period (e.g., 48-72 hours), fix and stain the cells for neuronal markers (e.g., β-III tubulin).
-
Capture images using high-content imaging systems.
-
Quantify neurite length and branching using automated image analysis software.[4]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Exposure Time (hours) | Assay | CC50 (µM) |
| SH-SY5Y | 24 | MTT | |
| 48 | MTT | ||
| 72 | MTT | ||
| PC12 | 24 | LDH | |
| 48 | LDH | ||
| 72 | LDH |
Table 2: Effect of this compound on Neurite Outgrowth
| Cell Line | This compound Concentration (µM) | Average Neurite Length (µm) | Number of Primary Neurites |
| PC12 | Vehicle Control | ||
| 0.1 | |||
| 1 | |||
| 10 |
Experimental Workflow
Caption: In Vitro Neurotoxicity Screening Workflow for this compound.
Tier 2: In Vivo Neurotoxicity Assessment
Should in vitro studies indicate a potential for neurotoxicity, in vivo studies in rodent models are warranted to evaluate the effects of this compound in a whole-organism context.[5] These studies are designed to comply with international guidelines for neurotoxicity testing.[6]
Experimental Protocols
1. Acute and Subchronic Toxicity Studies
-
Objective: To assess the systemic and neurological effects of single and repeated doses of this compound.
-
Species: Sprague-Dawley rats (male and female).[7]
-
Methodology:
-
Acute Study: Administer a single dose of this compound via a clinically relevant route (e.g., oral gavage) at three dose levels plus a vehicle control.[8]
-
Subchronic Study: Administer this compound daily for 28 or 90 days at three dose levels plus a vehicle control.[3]
-
Conduct daily clinical observations for signs of toxicity.
-
Perform a functional observational battery (FOB) and motor activity assessment at specified intervals.
-
At the end of the study, collect blood for clinical chemistry and hematology.
-
Perfuse animals and collect brain, spinal cord, and peripheral nerves for histopathological examination.[3]
-
2. Behavioral Assessments
-
Objective: To detect subtle changes in motor function, sensory function, and cognition.
-
Tests:
-
Motor Function: Open field test (for general activity), rotarod test (for motor coordination).
-
Sensory Function: Hot plate test (for thermal sensitivity), acoustic startle response.
-
Cognitive Function: Morris water maze or Y-maze (for learning and memory).
-
-
Methodology:
-
Acclimatize animals to the testing apparatus.
-
Conduct baseline testing before initiating dosing.
-
Perform tests at peak plasma concentrations of this compound and at the end of the study.
-
Record and analyze relevant parameters (e.g., distance traveled, latency to fall, response latency, time spent in target quadrant).
-
Data Presentation
Table 3: Summary of In Vivo Neurotoxicity Findings for this compound (28-Day Study)
| Dose Group (mg/kg/day) | Clinical Observations | Functional Observational Battery (FOB) Score | Motor Activity (Counts/hour) | Histopathological Findings (CNS) |
| Vehicle Control | ||||
| Low Dose | ||||
| Mid Dose | ||||
| High Dose |
Table 4: Behavioral Assessment Results for this compound
| Dose Group (mg/kg/day) | Rotarod Latency (s) | Acoustic Startle Response (Amplitude) | Morris Water Maze (Escape Latency, s) |
| Vehicle Control | |||
| Low Dose | |||
| Mid Dose | |||
| High Dose |
Experimental Workflow
Caption: In Vivo Neurotoxicity Assessment Workflow for this compound.
Potential Mechanisms of Neurotoxicity
While the specific mechanism of action of this compound is not detailed in the provided search results, many neurotoxic compounds exert their effects through common pathways such as oxidative stress, mitochondrial dysfunction, or apoptosis. Further mechanistic studies may be warranted if neurotoxicity is observed.
Illustrative Signaling Pathway: Oxidative Stress-Induced Apoptosis
Caption: Potential Neurotoxic Pathway: Oxidative Stress and Apoptosis.
References
- 1. Neurotoxicity Testing Services [conceptlifesciences.com]
- 2. Neurotoxicity Assay [visikol.com]
- 3. Redbook 2000: IV.C.10. Neurotoxicity Studies | FDA [fda.gov]
- 4. In Vitro Neurotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Evaluation Models & Applications of Drug Neurotoxicity - Creative Biolabs [neuros.creative-biolabs.com]
- 6. oecd.org [oecd.org]
- 7. Reference Protocol Guidelines for Neurobehavioral-Toxicity Tests - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Solubility of AZD Compounds
Disclaimer: Initial searches for "AZD-3289" yield limited and potentially conflicting information, suggesting a possible typographical error. One source identifies this compound as a BACE1 inhibitor but provides the chemical structure for AZD-3293.[1] Therefore, this guide addresses solubility issues for two more extensively documented compounds: AZD-3293 (Lanabecestat) , a BACE1 inhibitor, and AZD-0328 , an α7 nicotinic receptor agonist. We recommend verifying the exact compound identity with your supplier.
Part 1: AZD-3293 (Lanabecestat) Troubleshooting Guide
AZD-3293 (Lanabecestat) is a potent, orally active inhibitor of β-secretase 1 (BACE1), an enzyme crucial in the amyloidogenic pathway associated with Alzheimer's disease.[2][3][4] Ensuring its proper dissolution is critical for accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: Is AZD-3293 soluble in water?
A1: There is conflicting information regarding the aqueous solubility of AZD-3293. While one study mentions it has high water solubility[1], chemical suppliers state it is not soluble in water but is soluble in DMSO and ethanol.[5][] This discrepancy may arise from different salt forms (e.g., hydrochloride vs. free base) or specific experimental conditions. For practical laboratory purposes, it is best to assume low aqueous solubility and start by dissolving the compound in an organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of AZD-3293?
A2: Dimethyl sulfoxide (DMSO) is the most frequently recommended solvent for preparing stock solutions of AZD-3293.[5][][7] It has a reported solubility of up to 82 mg/mL in fresh, high-quality DMSO.[7] Ethanol is also a viable option.[5]
Q3: I'm observing precipitation when I dilute my AZD-3293 DMSO stock into my aqueous cell culture medium or buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the compound, highly soluble in the concentrated DMSO stock, becomes insoluble as the solvent composition shifts to predominantly aqueous. To mitigate this:
-
Use a higher concentration stock: This minimizes the volume of DMSO added to the aqueous solution.
-
Perform serial dilutions: Instead of a single large dilution, dilute the stock in intermediate steps.
-
Increase mixing/vortexing: Add the stock solution dropwise to the aqueous medium while vortexing to promote rapid dispersion.
-
Consider formulation agents: For in vivo studies or challenging in vitro systems, co-solvents and surfactants like PEG300 and Tween 80 can be used to maintain solubility.[7]
-
Warm the aqueous medium: Gently warming the buffer (e.g., to 37°C) may transiently increase solubility during dilution, but ensure the final solution is stable at the experimental temperature.
Quantitative Solubility Data
| Solvent | Reported Solubility | Reference |
| DMSO | 82 mg/mL (198.77 mM) | [7] |
| Ethanol | Soluble (qualitative) | [5] |
| Water | Insoluble / Conflicting Reports | [1][] |
Note: The use of moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh, anhydrous DMSO.[7]
Experimental Protocol: Preparing AZD-3293 for In Vitro Assays
Objective: To prepare a 10 mM stock solution of AZD-3293 (MW: 412.5 g/mol ) in DMSO and dilute it to a 10 µM working solution in an aqueous buffer.
Materials:
-
AZD-3293 (Lanabecestat) powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation (10 mM): a. Weigh out 4.125 mg of AZD-3293 powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if dissolution is slow. d. Store the 10 mM stock solution at -20°C or -80°C for long-term stability.
-
Working Solution Preparation (10 µM): a. Warm the required volume of your aqueous buffer (e.g., cell culture medium) to your experimental temperature (e.g., 37°C). b. Prepare an intermediate dilution if necessary to avoid precipitation. For example, first dilute the 10 mM stock 1:100 in DMSO to get a 100 µM solution. c. Vigorously vortex the warm aqueous buffer. d. While vortexing, add 10 µL of the 100 µM intermediate solution (or 1 µL of the 10 mM stock) to 990 µL (or 999 µL) of the aqueous buffer to achieve the final 10 µM concentration. e. Use the final working solution immediately to minimize the risk of precipitation over time.
Part 2: AZD-0328 Troubleshooting Guide
AZD-0328 is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist.[][9] It is a lipophilic compound, which dictates its solubility characteristics.[]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of AZD-0328 in aqueous solutions?
A1: AZD-0328 is not soluble in water.[][9] Its lipophilic nature requires the use of an organic co-solvent for creating solutions suitable for experimental use.[]
Q2: How should I prepare stock solutions of AZD-0328?
A2: The recommended solvent for preparing stock solutions is DMSO.[9] The compound is readily soluble in DMSO, allowing for the creation of a concentrated stock that can then be diluted into aqueous media for experiments.
Q3: What is the stability of AZD-0328 in solution?
A3: Stock solutions in DMSO should be stored at -20°C for long-term stability (months to years).[9] For short-term storage (days to weeks), 4°C is acceptable.[9] The compound itself is relatively stable at room temperature but can degrade over time, especially when exposed to light or heat.[]
Quantitative Solubility Data
| Solvent | Reported Solubility | Reference |
| DMSO | Soluble (qualitative) | [9] |
| Water | Insoluble | [][9] |
Experimental Protocol: Preparing AZD-0328 for In Vitro Assays
The protocol for preparing AZD-0328 is similar to that for other DMSO-soluble compounds.
Objective: To prepare a 10 mM stock solution of AZD-0328 (MW: 216.28 g/mol ) in DMSO and dilute it for use in an assay.
Procedure:
-
Stock Solution Preparation (10 mM): a. Weigh out 2.16 mg of AZD-0328 powder into a sterile tube. b. Add 1 mL of anhydrous DMSO. c. Vortex until fully dissolved. d. Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: a. Follow the same procedure as described for AZD-3293, using vigorous mixing while adding the DMSO stock to the pre-warmed aqueous buffer to prevent precipitation. b. Always prepare a vehicle control using the same final concentration of DMSO as in your experimental samples.
Visualizations: Signaling Pathways and Workflows
Caption: Amyloidogenic pathway showing BACE1 cleavage of APP and inhibition by AZD-3293.
Caption: Experimental workflow for preparing aqueous solutions from a DMSO stock.
References
- 1. researchgate.net [researchgate.net]
- 2. alzforum.org [alzforum.org]
- 3. Lanabecestat - Wikipedia [en.wikipedia.org]
- 4. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 9. medkoo.com [medkoo.com]
improving AZD-3289 stability in experimental assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing AZD-3289, a potent BACE1 inhibitor, in your experimental assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability and handling issues, ensuring the reliability and reproducibility of your results.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Potency in BACE1 Inhibition Assays
One of the most common challenges in working with small molecule inhibitors is a loss of potency, which can stem from compound instability or improper handling.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommendations |
| Compound Degradation | Verify the integrity of your this compound stock solution. Degradation can occur due to improper storage, exposure to light, or repeated freeze-thaw cycles. | Prepare fresh stock solutions in a high-quality, anhydrous solvent like DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles. Store at -80°C for long-term stability (up to 2 years). Store powder at -20°C (stable for up to 3 years). |
| Precipitation in Assay Buffer | This compound may have limited solubility in aqueous buffers, especially when diluted from a high-concentration DMSO stock. Visually inspect for any precipitate after dilution. | Pre-warm the assay buffer to the reaction temperature before adding this compound. Ensure the final DMSO concentration is kept low (typically <1%) to maintain solubility. |
| pH-Dependent Instability | The stability of this compound may be pH-sensitive. BACE1 assays are often performed at an acidic pH (around 4.5), which could affect the compound's stability over time. | Perform a time-course experiment to assess the stability of this compound in your specific assay buffer. Incubate the compound in the buffer for the duration of your assay and then measure its concentration or activity. |
| Adsorption to Labware | Small molecules can adsorb to the surface of plasticware, reducing the effective concentration in your assay. | Use low-protein-binding plates and pipette tips. Consider including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to prevent adsorption. |
Hypothetical Stability of this compound in a Common BACE1 Assay Buffer
The following data is illustrative to demonstrate how to present stability data and is not based on experimentally verified results for this compound.
| Condition | Time Point | Percent of Initial this compound Remaining (Hypothetical) |
| Sodium Acetate Buffer (pH 4.5) at 37°C | 0 hours | 100% |
| 1 hour | 95% | |
| 2 hours | 88% | |
| 4 hours | 75% | |
| PBS (pH 7.4) at 37°C | 0 hours | 100% |
| 1 hour | 98% | |
| 2 hours | 96% | |
| 4 hours | 94% |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To prepare, bring the vial of powdered this compound to room temperature before opening to prevent condensation. Add the required volume of DMSO and vortex thoroughly to ensure complete dissolution. Aliquot the stock solution into single-use volumes in tightly sealed, low-adhesion vials and store at -80°C.
Q2: What is the recommended final concentration of DMSO in my in vitro assay?
A2: It is crucial to keep the final concentration of DMSO as low as possible to avoid solvent-induced artifacts. For most cell-free and cell-based assays, a final DMSO concentration of less than 1%, and ideally below 0.5%, is recommended. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q3: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous assay buffer. What can I do?
A3: This is a common issue for hydrophobic small molecules. Here are a few strategies to address this:
-
Lower the Final Concentration: You may be exceeding the aqueous solubility limit of this compound. Try testing a lower final concentration in your assay.
-
Modify the Dilution Method: Instead of adding a small volume of high-concentration stock directly to a large volume of buffer, try a serial dilution approach.
-
Adjust Buffer Composition: The presence of proteins (like BSA) or a small amount of a non-ionic detergent in the assay buffer can sometimes improve the solubility of small molecules.
Q4: How can I confirm that this compound is stable throughout my long-term cell culture experiment?
A4: To assess the stability of this compound in your cell culture medium, you can perform a time-course experiment.
-
Add this compound to your complete cell culture medium at the final experimental concentration.
-
Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 8, 24, 48 hours), take an aliquot of the medium.
-
Analyze the concentration of this compound in the aliquots using a suitable analytical method, such as HPLC-MS. A decrease in concentration over time indicates instability.
Experimental Protocols
Protocol: In Vitro BACE1 Inhibition Assay (FRET-Based)
This protocol describes a common method for measuring the inhibitory activity of this compound against purified BACE1 enzyme using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
This compound
-
DMSO
-
Black, low-volume 96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute this series in Assay Buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells.
-
Enzyme Preparation: Dilute the BACE1 enzyme to the desired concentration in cold Assay Buffer.
-
Assay Reaction:
-
Add 10 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells of the microplate.
-
Add 20 µL of the diluted BACE1 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation: Add 20 µL of the BACE1 FRET substrate (pre-warmed to 37°C) to each well to start the reaction.
-
Signal Detection: Immediately begin measuring the fluorescence intensity kinetically over a period of 60-120 minutes at 37°C, using excitation and emission wavelengths appropriate for the FRET substrate.
Data Analysis:
-
Calculate the initial reaction velocity (v) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (v_inhibitor - v_no_enzyme) / (v_vehicle - v_no_enzyme))
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Role of this compound in the Amyloidogenic Pathway.
Caption: Workflow for a BACE1 Inhibition Assay.
Caption: Troubleshooting Logic for this compound Experiments.
Technical Support Center: Optimizing AZD-3289 Concentration for BACE1 Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals working with the BACE1 inhibitor, AZD-3289 (also known as Lanabecestat or AZD3293). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are believed to play a central role in the pathophysiology of Alzheimer's disease. By inhibiting BACE1, this compound reduces the production of Aβ peptides.[1]
Q2: What is the reported potency (IC50) of this compound for BACE1?
A2: The half-maximal inhibitory concentration (IC50) of this compound for BACE1 has been reported to be in the low nanomolar to sub-nanomolar range in various assays. For instance, an IC50 of 0.6 ± 0.04 nM has been reported.[2] It is important to note that the exact IC50 value can vary depending on the specific experimental conditions, such as the assay format (cell-free vs. cell-based) and the substrate used.
Q3: Does this compound show selectivity for BACE1 over other proteases?
A3: this compound and similar BACE1 inhibitors have been assessed for their selectivity against other related proteases like BACE2 and cathepsin D. For example, a related compound, AZD-3839, showed 14-fold greater selectivity for BACE1 over BACE2 and over 1000-fold selectivity over cathepsin D.[3] It is crucial to consider the selectivity profile of your specific batch of this compound in your experimental design.
Q4: I've observed a decrease in Aβ levels, but after prolonged treatment, the effect seems to diminish. Why might this be happening?
A4: A paradoxical upregulation of BACE1 protein levels has been observed with several BACE1 inhibitors, including those structurally related to this compound.[2][4] This phenomenon is thought to be due to the stabilization of the BACE1 protein when the inhibitor is bound, leading to an extended protein half-life.[2] This compensatory increase in BACE1 protein could potentially counteract the inhibitory effect of this compound over time, leading to a rebound in Aβ production.[4]
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: While this compound is designed to be a selective BACE1 inhibitor, off-target effects are a possibility with any small molecule inhibitor. Some BACE1 inhibitors have been reported to have off-target activity against other aspartyl proteases like cathepsin D, which could lead to cellular toxicity.[5] It is recommended to profile this compound against a panel of related proteases to understand its specific off-target profile in your experimental system.
Data Presentation
Table 1: In Vitro Potency of this compound and Related BACE1 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound (Lanabecestat) | Cell-free | BACE1 | 0.6 ± 0.04 | [2] |
| AZD-3839 | Cell-based (Aβ40 reduction) | BACE1 | 4.8 | [3] |
| AZD-3839 | Cell-based (sAPPβ reduction) | BACE1 | 16.7 | [3] |
Table 2: Selectivity Profile of a Related BACE1 Inhibitor (AZD-3839)
| Enzyme | Selectivity vs. BACE1 | Reference |
| BACE2 | 14-fold | [3] |
| Cathepsin D | >1000-fold | [3] |
Experimental Protocols
Detailed Methodology: In Vitro BACE1 Inhibition Assay using a FRET-based substrate
This protocol is designed to determine the in vitro potency of this compound against purified human BACE1 enzyme.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher separated by the BACE1 cleavage site)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for testing (e.g., from 1 pM to 10 µM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant human BACE1 enzyme in cold assay buffer to the desired working concentration.
-
Dilute the BACE1 FRET substrate in assay buffer to its working concentration.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Blank wells: Assay buffer only.
-
Control wells (no inhibitor): BACE1 enzyme and assay buffer with the same final DMSO concentration as the compound wells.
-
Test wells: BACE1 enzyme and the desired concentration of this compound.
-
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Read the fluorescence intensity at appropriate excitation and emission wavelengths for the specific FRET substrate at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of BACE1 inhibition for each this compound concentration relative to the control wells (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound.
-
Possible Cause:
-
Incorrect assay conditions: pH of the assay buffer, enzyme or substrate concentration may not be optimal.
-
Compound degradation: this compound may have degraded due to improper storage or handling.
-
High DMSO concentration: Final DMSO concentration in the assay may be too high, affecting enzyme activity.
-
-
Troubleshooting Steps:
-
Verify the pH of the assay buffer is optimal for BACE1 activity (typically around pH 4.5).
-
Optimize enzyme and substrate concentrations to ensure the reaction is in the linear range.
-
Use a fresh stock of this compound and protect it from light and repeated freeze-thaw cycles.
-
Ensure the final DMSO concentration is consistent and ideally below 1%.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause:
-
Pipetting errors: Inaccurate pipetting of small volumes of enzyme, substrate, or inhibitor.
-
Plate reader variability: Inconsistent readings across the microplate.
-
Temperature fluctuations: Variations in temperature during the assay incubation.
-
-
Troubleshooting Steps:
-
Use calibrated pipettes and practice proper pipetting techniques.
-
Ensure the plate reader is properly calibrated and functioning correctly.
-
Maintain a stable temperature throughout the assay.
-
Issue 3: Decreased Aβ reduction in long-term cell culture experiments despite continuous this compound treatment.
-
Possible Cause:
-
Troubleshooting Steps:
-
Monitor BACE1 protein levels: Perform Western blotting or ELISA to measure BACE1 protein levels in your cell lysates over the course of the experiment.
-
Assess BACE1 activity: In addition to protein levels, measure BACE1 enzymatic activity in cell lysates to determine if the increased protein is functionally active.
-
Consider intermittent dosing: If feasible in your experimental model, explore intermittent dosing schedules to potentially mitigate the compensatory BACE1 upregulation.
-
Mandatory Visualization
Caption: Amyloidogenic pathway and the inhibitory action of this compound on BACE1.
Caption: Experimental workflow for an in vitro BACE1 inhibition assay.
Caption: Logical workflow for troubleshooting diminished this compound efficacy.
References
- 1. alzforum.org [alzforum.org]
- 2. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemoproteomic profiling reveals that cathepsin D off-target activity drives ocular toxicity of β-secretase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of AZD-3289 In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of AZD-3289 (Lanabecestat). The information is compiled from preclinical and clinical data to assist researchers in optimizing their experiments and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound, also known as Lanabecestat, is a potent, orally active, and brain-permeable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which are associated with the pathology of Alzheimer's disease. While designed for oral administration, achieving optimal and consistent systemic exposure can be challenging, a common hurdle for many small molecule inhibitors targeting central nervous system (CNS) indications.
Although specific data on the absolute oral bioavailability of this compound in preclinical models is not publicly available, related BACE1 inhibitors have faced challenges with oral bioavailability. These challenges can stem from several factors, including poor aqueous solubility, intestinal permeability, first-pass metabolism, and efflux by transporters. Notably, a Phase 1 clinical study demonstrated that tablet and liquid formulations of lanabecestat exhibited similar pharmacokinetic profiles and bioavailability, suggesting that poor aqueous solubility may not be the primary limiting factor for its absorption in humans.[1][2]
Q2: What are the known physicochemical properties of this compound?
Detailed physicochemical data for this compound are not fully disclosed in the public domain. However, as a brain-penetrant BACE1 inhibitor, it is designed to cross the blood-brain barrier. This characteristic often implies a certain degree of lipophilicity.
Q3: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp)?
There is no direct public evidence confirming whether this compound is a substrate for efflux transporters such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP). However, for many CNS-active drugs, efflux by these transporters, which are highly expressed at the blood-brain barrier and in the intestine, is a significant mechanism limiting both brain penetration and oral absorption. Researchers encountering lower-than-expected in vivo exposure despite good in vitro potency should consider the possibility of efflux transporter involvement.
Troubleshooting Guide
This guide provides potential reasons and experimental solutions for poor in vivo bioavailability of this compound.
| Potential Issue | Troubleshooting/Experimental Protocol |
| Poor Aqueous Solubility & Dissolution | Although clinical data suggests this may not be the primary issue, formulation can still impact absorption. Experimental Protocol: Formulation Optimization 1. Vehicle Screening: Test various pharmaceutically acceptable vehicles to enhance solubility. Common choices include cyclodextrins, co-solvents (e.g., PEG 400, propylene glycol), and lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS). 2. Particle Size Reduction: Investigate micronization or nanosizing techniques to increase the surface area for dissolution. 3. Amorphous Solid Dispersions: Prepare amorphous solid dispersions with suitable polymers to improve dissolution rate and extent. |
| Limited Intestinal Permeability | The ability of this compound to cross the intestinal epithelium may be a limiting factor. Experimental Protocol: Caco-2 Permeability Assay 1. Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER). 2. Permeability Assessment: Add this compound to the apical (A) side and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp A-to-B). 3. Efflux Ratio Determination: In a separate experiment, add this compound to the basolateral side and measure its appearance on the apical side (Papp B-to-A). An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2 suggests the involvement of active efflux. 4. Inhibitor Studies: Conduct the assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to identify the specific transporter(s) involved. |
| First-Pass Metabolism | This compound may be subject to significant metabolism in the intestine or liver before reaching systemic circulation. Experimental Protocol: In Vitro Metabolic Stability Assay 1. Incubation: Incubate this compound with liver microsomes or S9 fractions from the species of interest (e.g., mouse, rat, human) in the presence of necessary cofactors (e.g., NADPH). 2. Time-course Analysis: Collect samples at various time points and quantify the remaining parent compound using LC-MS/MS. 3. Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) to estimate the metabolic stability of the compound. |
| Efflux by Intestinal Transporters | As hypothesized, active efflux in the gut can significantly reduce absorption. Experimental Protocol: In Vivo Studies with Efflux Inhibitors 1. Animal Model: Use a suitable animal model (e.g., rodents). 2. Co-administration: Administer this compound orally with and without a known P-gp/BCRP inhibitor (e.g., elacridar). 3. Pharmacokinetic Analysis: Collect blood samples at various time points and determine the pharmacokinetic parameters (e.g., Cmax, AUC). A significant increase in Cmax and AUC in the presence of the inhibitor would confirm the role of efflux transporters in limiting oral bioavailability. |
Signaling Pathways and Experimental Workflows
BACE1 Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the role of BACE1 in the amyloidogenic pathway, which this compound is designed to inhibit.
Caption: BACE1 initiates the amyloidogenic pathway by cleaving APP.
Experimental Workflow for Investigating Poor Bioavailability
This workflow outlines a logical sequence of experiments to troubleshoot poor in vivo bioavailability of a compound like this compound.
Caption: A systematic workflow to identify causes of poor bioavailability.
References
Technical Support Center: AZD-3289 Central Nervous System Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the delivery of the BACE1 inhibitor, AZD-3289, to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides. An accumulation of these peptides in the brain is a pathological hallmark of Alzheimer's disease. By inhibiting BACE1, this compound aims to reduce the production of Aβ peptides.
Q2: We are observing low or undetectable concentrations of this compound in the brain in our preclinical models. Is this expected?
Yes, this is a known challenge with this compound. According to predictions based on its physicochemical properties from databases such as Swiss ADME, this compound is not expected to cross the blood-brain barrier (BBB) effectively[1]. This is a significant hurdle for its development as a therapeutic agent for Alzheimer's disease, which requires the drug to reach its target in the brain.
Q3: What are the primary reasons for the poor CNS penetration of this compound?
The primary reasons for poor CNS penetration of small molecules like this compound generally fall into two categories:
-
Unfavorable Physicochemical Properties: The ability of a molecule to passively diffuse across the BBB is heavily influenced by its molecular weight, lipophilicity, polar surface area, and number of hydrogen bond donors and acceptors. Molecules that are too large, too polar, or have too many hydrogen bonds will struggle to cross the lipid membranes of the BBB.
-
Active Efflux by Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump foreign substances out of the brain and back into the bloodstream. If this compound is a substrate for P-gp or other efflux transporters, its concentration in the brain will be severely limited, even if it has some ability to passively diffuse across the BBB.
Q4: Is there a related compound to this compound with better CNS penetration?
Yes, a structurally related compound, AZD-3293 (also known as LY3314814), was developed to have high permeability and penetrate the blood-brain barrier[1][2]. A comparison of the properties of these two molecules can provide insights into the structural modifications necessary to improve CNS penetration.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound and similar compounds.
Issue 1: Low brain-to-plasma concentration ratio (Kp) in in vivo studies.
-
Possible Cause 1: Poor passive permeability.
-
Troubleshooting Step: Assess the physicochemical properties of your compound. Compare them to the ideal properties for CNS drugs, as summarized in the table below.
-
-
Possible Cause 2: Active efflux by P-glycoprotein (P-gp).
-
Troubleshooting Step: Perform an in vitro MDCK-MDR1 permeability assay to determine the efflux ratio (ER) of your compound. An ER greater than 2 suggests that the compound is a substrate for P-gp.
-
-
Possible Cause 3: High plasma protein binding.
-
Troubleshooting Step: Determine the fraction of your compound that is unbound in plasma (fu,plasma). Only the unbound fraction is available to cross the BBB.
-
Issue 2: Inconsistent results in in vitro BBB models.
-
Possible Cause 1: Poor integrity of the cell monolayer.
-
Troubleshooting Step: Regularly measure the transendothelial electrical resistance (TEER) of your cell monolayer to ensure its integrity.
-
-
Possible Cause 2: Incorrect assay conditions.
-
Troubleshooting Step: Ensure that the pH of the assay buffer is physiological (pH 7.4) and that the incubation time is sufficient for the compound to reach equilibrium.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C26H28N4O | [1] |
| Molecular Weight | 449.53 g/mol | [1] |
| Predicted BBB Permeation | No | [1] |
Table 2: Ideal vs. Likely Physicochemical Properties for CNS Drug Delivery
| Property | Ideal Range for CNS Penetration | Likely Profile of this compound (based on prediction) |
| Molecular Weight | < 450 Da | 449.53 Da (at the upper limit) |
| Polar Surface Area (PSA) | < 70 Ų | Likely > 70 Ų |
| ClogP | 0 - 5 | Likely outside the optimal range |
| P-gp Efflux Ratio (ER) | < 2 | Likely > 2 |
Experimental Protocols
1. In Vitro MDCK-MDR1 Permeability Assay
This assay is used to determine if a compound is a substrate of the P-gp efflux transporter.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are seeded onto a semi-permeable membrane in a Transwell® plate and cultured to form a confluent monolayer.
-
Assay Procedure:
-
The test compound is added to the apical (A) side of the monolayer (representing the blood side of the BBB).
-
The appearance of the compound on the basolateral (B) side (representing the brain side) is measured over time (A-to-B transport).
-
In a separate set of wells, the compound is added to the basolateral side, and its appearance on the apical side is measured (B-to-A transport).
-
-
Data Analysis: The apparent permeability (Papp) is calculated for both directions. The efflux ratio (ER) is then calculated as Papp (B-to-A) / Papp (A-to-B). An ER ≥ 2 indicates that the compound is a substrate for P-gp.
2. In Vivo Microdialysis for Measuring Unbound Brain Concentration
This technique allows for the direct measurement of the unbound concentration of a drug in the brain extracellular fluid.
-
Procedure:
-
A microdialysis probe is surgically implanted into the brain region of interest in an anesthetized or freely moving animal.
-
The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).
-
The drug, if present in the brain's extracellular fluid, will diffuse across the semi-permeable membrane of the probe and into the perfusate.
-
The collected dialysate is then analyzed (e.g., by LC-MS/MS) to determine the concentration of the drug.
-
-
Data Analysis: This method provides a time-course of the unbound drug concentration in the brain, which can be used to calculate the unbound brain-to-plasma concentration ratio (Kp,uu).
Visualizations
References
Technical Support Center: AZD-3289 Long-Term Studies
Disclaimer: AZD-3289 is a BACE1 inhibitor. Currently, there is limited publicly available data specifically on the long-term toxicity profile of this compound. The following troubleshooting guides and FAQs are based on the known class effects of BACE1 inhibitors observed in preclinical and clinical studies of other molecules in this class. Researchers should interpret this information as a general guide and establish a robust safety monitoring plan for their specific long-term studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to potential toxicities?
A1: this compound is a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1] By inhibiting BACE1, this compound aims to reduce the formation of Aβ plaques in the brain.[2]
However, BACE1 has several other physiological substrates besides the amyloid precursor protein (APP).[1][3] These substrates are involved in various biological processes, including myelination, synaptic function, and cell signaling.[4][5] Therefore, long-term inhibition of BACE1 by this compound could potentially interfere with these processes, leading to on-target toxicities.
Q2: What are the most common adverse events observed with BACE1 inhibitors in long-term clinical trials?
A2: Several BACE1 inhibitors have been evaluated in long-term clinical trials. While the specific adverse event profiles can vary between compounds, some common toxicities have been reported across the class. These include:
-
Cognitive Worsening: Paradoxically, some BACE1 inhibitors have been associated with a decline in cognitive function in clinical trials.[6][7] This is thought to be a mechanism-based effect due to the inhibition of BACE1's role in processing substrates essential for synaptic plasticity.[6][8]
-
Hepatic Effects: Liver toxicity, including elevated liver enzymes, has been a significant concern with some BACE1 inhibitors, leading to the termination of clinical trials.[9][10]
-
Neurological and Psychiatric Effects: Adverse events such as anxiety, insomnia, vivid dreams, and dizziness have been reported.[7][11]
-
Dermatological Effects: Rashes and changes in hair color have been observed, which may be related to the inhibition of BACE2, a closely related protease.[11]
-
General Effects: Other reported side effects include falls and weight loss.[11]
Q3: Are there strategies to minimize the potential for cognitive worsening with this compound?
A3: Minimizing cognitive side effects is a critical challenge in the long-term administration of BACE1 inhibitors. The current thinking is that the degree of BACE1 inhibition is a key factor.[12] While high levels of inhibition are effective at reducing Aβ, they are more likely to cause adverse cognitive effects.[8][12]
Troubleshooting Strategies:
-
Dose-Response Analysis: The primary strategy is to identify a therapeutic window by conducting a thorough dose-response study. The goal is to find the lowest effective dose of this compound that provides a significant reduction in Aβ without causing detectable cognitive or synaptic deficits.[8]
-
Assess Target Engagement and Substrate Cleavage: It is crucial to not rely solely on Aβ levels as a biomarker. Measuring the cleavage of other key BACE1 substrates, such as neuregulin-1 (NRG1) or seizure-related protein 6 (SEZ6), can provide a more comprehensive picture of BACE1 inhibition.[8] If these physiological substrates are heavily inhibited, it may indicate a higher risk of side effects.[8]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cognitive Decline in Animal Models
Problem: Animals treated with this compound in a long-term study are showing impaired performance in cognitive tasks (e.g., Morris water maze, contextual fear conditioning) compared to the vehicle control group.
Possible Causes and Troubleshooting Steps:
-
Excessive BACE1 Inhibition: The dose of this compound may be too high, leading to the inhibition of BACE1's function on substrates critical for synaptic plasticity.
-
Off-Target Effects: Although this compound is designed to be a specific BACE1 inhibitor, off-target activities cannot be completely ruled out.
-
Action: Conduct in vitro profiling of this compound against a panel of other proteases and receptors to assess its selectivity.
-
-
Compound-Specific Toxicity: The observed cognitive effects might be specific to the chemical properties of this compound, independent of BACE1 inhibition.
-
Action: Compare the cognitive effects of this compound with other BACE1 inhibitors with different chemical scaffolds, if available.
-
Guide 2: Monitoring for Potential Liver Toxicity
Problem: How to proactively monitor for and troubleshoot potential liver toxicity during long-term studies with this compound.
Monitoring and Troubleshooting Plan:
-
Regular Blood Chemistry Monitoring:
-
Action: Collect blood samples at regular intervals (e.g., monthly) and analyze liver function markers, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Bilirubin.
-
-
Histopathological Examination:
-
Action: At the end of the study, or if significant elevations in liver enzymes are observed, perform a thorough histopathological examination of liver tissue from treated and control animals.
-
-
Investigate Mechanism of Toxicity:
-
Action: If liver toxicity is confirmed, consider further studies to determine if it is an on-target effect (related to BACE1 inhibition in the liver) or an off-target, compound-specific effect. This could involve measuring the levels of BACE1 substrates in the liver.[10]
-
Data Presentation
Table 1: Summary of Selected Adverse Events Reported in Clinical Trials of BACE1 Inhibitors
| Adverse Event | Verubecestat[11] | Atabecestat[13] | Lanabecestat[6] | LY2886721[9][10] |
| Cognitive Worsening | Reported | Reported | Reported | Not a primary reason for termination |
| Elevated Liver Enzymes | Not a primary concern | Yes, led to trial termination | Not a primary reason for termination | Yes, led to trial termination |
| Anxiety | Reported | - | - | - |
| Insomnia/Sleep Disturbances | Reported | - | - | - |
| Rashes | More common than placebo | - | - | - |
| Hair Color Changes | Frequent | - | - | - |
| Weight Loss | Reported | - | - | - |
| Falls | Reported | - | - | - |
Note: This table is a summary of publicly available information and may not be exhaustive. "-" indicates that this adverse event was not a prominent reported reason for trial discontinuation or a frequently cited side effect in the provided search results.
Experimental Protocols
Protocol 1: Western Blot Analysis of BACE1 Substrate Cleavage
Objective: To quantify the effect of this compound on the cleavage of a non-APP BACE1 substrate (e.g., SEZ6) in brain tissue. An increase in the full-length protein or a decrease in its shed ectodomain indicates target engagement.[8]
Methodology:
-
Tissue Homogenization: Homogenize brain tissue (e.g., hippocampus or cortex) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel. Include a molecular weight marker.
-
Electrophoretic Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[8]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the full-length or C-terminal fragment of SEZ6. Use a loading control antibody (e.g., β-actin or GAPDH) on the same membrane.[8]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.[8]
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein band to the loading control. Compare the levels between this compound-treated and vehicle control groups.[8]
Mandatory Visualization
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound toxicity in long-term studies.
References
- 1. Identification of β-Secretase (BACE1) Substrates Using Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. Identification of beta-secretase (BACE1) substrates using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secretome protein enrichment identifies physiological BACE1 protease substrates in neurons | The EMBO Journal [link.springer.com]
- 5. Alzheimer's Drug Could Cause Adverse Side Effects - News Center [news.feinberg.northwestern.edu]
- 6. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the cognitive impact of BACE1 inhibition for Alzheimer’s disease | VJDementia [vjdementia.com]
- 8. benchchem.com [benchchem.com]
- 9. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 13. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZD-3293 (Lanabecestat) Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BACE1 inhibitor AZD-3293 (lanabecestat). The content addresses common inconsistencies and challenges observed during its experimental and clinical evaluation.
Troubleshooting Guides & FAQs
This section addresses specific issues researchers might encounter, focusing on the key inconsistency of strong biomarker modulation in the absence of clinical efficacy.
Frequently Asked Questions (FAQs)
Q1: Why did AZD-3293 (lanabecestat) show robust amyloid-beta (Aβ) reduction in preclinical and Phase 1 studies, but fail to demonstrate cognitive improvement in Phase 3 trials?
This is the central inconsistency observed with lanabecestat and other BACE1 inhibitors. Several factors may contribute:
-
The Amyloid Hypothesis: The results challenge the amyloid cascade hypothesis, which posits that Aβ accumulation is the primary driver of Alzheimer's disease (AD) pathology. It's possible that by the time symptoms appear, the neurodegenerative process is too advanced and no longer dependent on Aβ production. Reducing Aβ at this stage may be too late to alter the disease course.[1][2]
-
Mechanism-Based Toxicity: BACE1 has numerous substrates other than amyloid precursor protein (APP) that are crucial for normal neuronal function, including neuregulin-1, which is involved in synaptic plasticity. Inhibiting BACE1 may interfere with these pathways, potentially offsetting the benefits of Aβ reduction and even contributing to cognitive worsening.[3][4][5]
-
Timing of Intervention: Research suggests that drugs like lanabecestat might be more effective if administered before significant toxic protein buildup and the emergence of clinical symptoms.[1] The patient populations in the AMARANTH and DAYBREAK-ALZ trials, although in early or mild stages of AD, may have already passed the therapeutic window for BACE1 inhibition to be effective.
Q2: What were the key adverse effects observed in the lanabecestat clinical trials?
While the Phase 3 trials were officially stopped for futility, not safety concerns, some adverse events were reported more frequently in the lanabecestat groups compared to placebo.[6][7][8] These included:
Other BACE1 inhibitors have been associated with anxiety, sleep disturbances, and hepatotoxicity.[3]
Q3: Did lanabecestat effectively engage its target (BACE1) in human studies?
Yes, biomarker data from clinical trials demonstrated strong and dose-dependent target engagement. Lanabecestat significantly reduced levels of Aβ40 and Aβ42 in the blood and cerebrospinal fluid (CSF).[9][10][11] This confirmed that the drug was reaching its target in the central nervous system and exerting its expected biochemical effect.
Q4: What was the rationale for the dosage levels (20 mg and 50 mg) used in the Phase 3 trials?
The doses were selected based on Phase 1 data which showed that 15 mg and 50 mg concentrations led to significant reductions in plasma and CSF amyloid levels.[11][12] The chosen doses were expected to achieve a high level of BACE1 inhibition to maximize the potential for clinical benefit.
Troubleshooting In-Vitro / Preclinical Experiments
Issue 1: High variability in Aβ reduction in primary cortical neuron cultures.
-
Possible Cause: Cell health and culture density can significantly impact APP expression and processing.
-
Troubleshooting Steps:
-
Ensure consistent seeding density across all experimental wells.
-
Monitor cell viability (e.g., using an LDH or MTT assay) to ensure lanabecestat is not causing cytotoxicity at the tested concentrations.
-
Confirm that the primary neurons are of high purity and at a consistent developmental stage.
-
Issue 2: Discrepancy between in-vitro potency (IC50) and cellular activity.
-
Possible Cause: Lanabecestat is highly permeable, but its activity can be influenced by protein binding in cell culture media.[13][14]
-
Troubleshooting Steps:
-
Measure the free concentration of lanabecestat in your cell culture medium.
-
Consider using serum-free or low-serum media for a portion of the incubation to assess the impact of protein binding.
-
AZD-3293 is noted for its very slow off-rate kinetics from the BACE1 enzyme.[13][15] Ensure your experimental endpoint timing is sufficient to observe the full inhibitory effect.
-
Quantitative Data Summary
The following tables summarize key quantitative data from lanabecestat's development.
Table 1: Phase 3 Clinical Trial Overview
| Trial Name | Patient Population | Number of Patients | Doses Administered | Primary Endpoint | Outcome |
| AMARANTH | Early Alzheimer's Disease | 2,218 | 20 mg, 50 mg, or placebo daily | Change from baseline on ADAS-Cog13 | Terminated for futility; no slowing of cognitive decline.[6][7][8][16] |
| DAYBREAK-ALZ | Mild Alzheimer's Disease Dementia | 1,722 | 20 mg, 50 mg, or placebo daily | Change from baseline on ADAS-Cog13 | Terminated for futility; no slowing of cognitive decline.[6][7][8][16] |
Table 2: Biomarker Response to Lanabecestat in Clinical Trials
| Biomarker | Fluid | Dose | Percent Reduction vs. Placebo (Approx.) | Reference |
| Aβ40 & Aβ42 | Blood | 20 mg & 50 mg | 70-80% | [9] |
| CSF Aβ | CSF | Low Dose (20 mg) | 50% | [9] |
| CSF Aβ | CSF | High Dose (50 mg) | 73% | [9] |
| sAPPβ | CSF | 15 mg & 50 mg | Dose-dependent decrease | [12] |
Experimental Protocols
Protocol 1: Measurement of Aβ Levels in CSF
This protocol describes a typical method for quantifying Aβ peptides, a key biomarker for BACE1 inhibitor activity.
-
Sample Collection: CSF is collected via lumbar puncture following standardized clinical procedures. Samples are immediately placed on ice.
-
Processing: Samples are centrifuged at 2000 x g for 10 minutes at 4°C to remove any cellular debris. The supernatant is aliquoted into polypropylene tubes and stored at -80°C until analysis.
-
Quantification: Aβ40 and Aβ42 levels are measured using a validated immunoassay, such as a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) or a multiplex assay platform (e.g., Meso Scale Discovery).
-
Assay Principle (ELISA):
-
A capture antibody specific for the C-terminus of either Aβ40 or Aβ42 is coated onto the wells of a microplate.
-
CSF samples and standards are added to the wells.
-
A detection antibody, specific for the N-terminus of Aβ and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is added, which is converted by the enzyme to produce a colorimetric or chemiluminescent signal.
-
The signal intensity is proportional to the concentration of the Aβ peptide in the sample, which is determined by comparison to a standard curve.
-
Protocol 2: Cognitive Assessment in Clinical Trials
The primary endpoint in the AMARANTH and DAYBREAK-ALZ trials was a measure of cognitive function.
-
Assessment Tool: The 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13) is a standardized tool used to evaluate cognitive function in AD clinical trials.[7][8][16]
-
Domains Assessed: The ADAS-Cog13 assesses several cognitive domains, including:
-
Memory (word recall, word recognition)
-
Language (naming objects, following commands)
-
Praxis (ideational and constructional)
-
Orientation
-
-
Administration: The test is administered by a trained psychometrician. The patient performs a series of tasks, and their performance is scored.
-
Scoring: Scores range from 0 to 85, with higher scores indicating greater cognitive impairment. The primary outcome measure is the change in the ADAS-Cog13 score from baseline over the course of the study.
Visualizations
Caption: The Amyloidogenic Pathway and the Mechanism of Action of Lanabecestat (AZD-3293).
References
- 1. Potential Alzheimer’s disease treatment fails trial | Alzheimer's Society [alzheimers.org.uk]
- 2. businesstimes.com.sg [businesstimes.com.sg]
- 3. tandfonline.com [tandfonline.com]
- 4. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Update on Phase III clinical trials of lanabecestat for Alzheimer’s disease [astrazeneca.com]
- 7. Update on Phase 3 Clinical Trials of Lanabecestat for Alzheimer's Disease [prnewswire.com]
- 8. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lanabecestat | ALZFORUM [alzforum.org]
- 10. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 11. researchgate.net [researchgate.net]
- 12. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xtalks.com [xtalks.com]
Technical Support Center: Refining AZD-3289 Treatment Protocols for Transgenic Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining AZD-3289 (Lanabecestat) treatment protocols in transgenic mouse models of Alzheimer's disease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Lanabecestat, is an orally active inhibitor of the enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[1][2][3] By inhibiting BACE1, this compound reduces the production of Aβ peptides, including Aβ40 and Aβ42.[1][2][4] This is considered a potential disease-modifying therapeutic strategy for Alzheimer's disease.[1][2]
Q2: In which preclinical models has this compound been tested?
A2: The preclinical efficacy of this compound has been evaluated in various animal models, including wild-type C57BL/6 mice, guinea pigs, and dogs.[1][5][2][4] These studies have consistently demonstrated significant dose- and time-dependent reductions in Aβ levels in the plasma, cerebrospinal fluid (CSF), and brain.[1][2][4]
Q3: What are the expected pharmacodynamic effects of this compound treatment in transgenic mice?
A3: Treatment with this compound is expected to lead to a significant reduction in the levels of Aβ40 and Aβ42, as well as soluble amyloid precursor protein β (sAβPPβ), a direct product of BACE1 activity, in the brain, CSF, and plasma of transgenic mice.[1][5][2][4] The extent of this reduction is dependent on the dose and duration of the treatment.
Troubleshooting Guides
Issue 1: Suboptimal reduction in brain Aβ levels despite treatment.
-
Question: We are treating our transgenic mice with this compound, but the reduction in brain Aβ40 and Aβ42 levels is less than expected. What could be the issue?
-
Possible Causes & Solutions:
-
Inadequate Dosing: The dose of this compound may be too low to achieve sufficient brain penetration and target engagement. Review the dose-response data from preclinical studies and consider a dose escalation. In C57BL/6 mice, for instance, oral doses of 50, 100, and 200 µmol/kg have shown significant, dose-dependent reductions in brain Aβ levels.[4]
-
Formulation and Administration Issues: Improper formulation or administration of the compound can lead to poor bioavailability. Ensure that this compound is properly dissolved or suspended in a suitable vehicle for oral gavage. Common vehicles include a mixture of polyethylene glycol, vitamin E TPGS, and water.[6] Verify the accuracy of the gavage technique to ensure the full dose is delivered to the stomach.
-
Pharmacokinetic Variability: Individual differences in metabolism and clearance can affect drug exposure. It may be necessary to perform a small pharmacokinetic study in your specific transgenic mouse line to determine the brain concentrations of this compound at your chosen dose.
-
Timing of Measurement: The timing of tissue collection relative to the last dose is critical. The maximum effect of this compound on brain Aβ levels in mice is observed between 1.5 and 8 hours post-dose, with levels returning to baseline by 16 hours for some markers.[4]
-
Issue 2: Observed adverse effects or unexpected phenotypes.
-
Question: Our mice are showing unexpected side effects, such as changes in coat color or altered behavior not typical of the Alzheimer's disease phenotype. Is this related to this compound?
-
Possible Causes & Solutions:
-
Off-Target Effects: While this compound is a potent BACE1 inhibitor, it also inhibits BACE2.[3][7] Inhibition of BACE2 has been linked to hypopigmentation (coat color lightening) in preclinical species like rats and dogs due to its role in processing a protein involved in melanin production.[7][8] This effect has been shown to be reversible upon cessation of treatment.[7]
-
BACE1 Function in Other Pathways: BACE1 has physiological substrates other than APP. Complete inhibition of BACE1 may interfere with these pathways, potentially leading to unforeseen behavioral or physiological changes. BACE1 knockout mice have been reported to exhibit hyperactivity.[9] Careful behavioral monitoring is crucial.
-
Compound Stability and Purity: Ensure the purity and stability of your this compound compound. Degradation products could have their own biological activities.
-
Issue 3: High variability in experimental results.
-
Question: We are observing high inter-animal variability in our Aβ measurements and behavioral outcomes. How can we reduce this?
-
Possible Causes & Solutions:
-
Inconsistent Dosing: Ensure precise and consistent oral gavage technique for all animals. The volume administered should be accurately calculated based on the most recent body weight of each mouse.
-
Biological Variability: The phenotype of transgenic mouse models can be variable. Ensure that mice are age-matched and sex-matched within your experimental groups. A larger sample size may be required to achieve statistical power.
-
Assay Variability: Standardize your sample collection and processing procedures. For ELISA measurements of Aβ, ensure consistent brain homogenization techniques and use a validated and reliable ELISA kit.[10]
-
Quantitative Data Presentation
Table 1: Dose-Dependent Reduction of Brain Aβ40 and Aβ42 in C57BL/6 Mice 1.5 Hours After a Single Oral Dose of AZD-3293.
| Dose (µmol/kg) | Mean Reduction in Brain Aβ40 (%) | Mean Reduction in Brain Aβ42 (%) |
| 50 | ~50% | ~45% |
| 100 | ~60% | ~55% |
| 200 | ~70% | ~65% |
Data extrapolated from graphical representations in Eketjäll et al., 2016.[4]
Table 2: Time-Dependent Reduction of Brain Aβ40 and Aβ42 in C57BL/6 Mice After a Single 100 µmol/kg Oral Dose of AZD-3293.
| Time Post-Dose (hours) | Mean Reduction in Brain Aβ40 (%) | Mean Reduction in Brain Aβ42 (%) |
| 1.5 | ~60% | ~55% |
| 3 | ~65% | ~60% |
| 8 | ~50% | ~45% |
| 16 | Returned to baseline | Returned to baseline |
Data extrapolated from graphical representations in Eketjäll et al., 2016.[4]
Experimental Protocols
1. Oral Gavage Administration of this compound
This protocol describes the oral administration of this compound to transgenic mice.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
1 mL syringes
-
18-20 gauge, 1.5-inch curved oral gavage needles with a ball tip
-
Animal scale
-
-
Procedure:
-
Animal Preparation: Acclimatize mice to handling for several days prior to the experiment. Weigh each mouse immediately before dosing to calculate the correct volume.
-
Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. For example, to achieve a dose of 100 µmol/kg for a 25g mouse, you would need 2.5 µmol of this compound. If your dosing volume is 10 mL/kg, you would administer 0.25 mL.
-
Administration:
-
Gently restrain the mouse.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force it.
-
Once the needle is in the esophagus, slowly administer the compound.
-
Carefully withdraw the needle.
-
Monitor the mouse for any signs of distress.
-
-
2. Quantification of Brain Aβ40 and Aβ42 by ELISA
This protocol outlines the general steps for measuring Aβ levels in brain homogenates.
-
Materials:
-
Mouse brain tissue
-
Homogenization buffer (e.g., 5M guanidine-HCl/50mM Tris, pH 8.0 with protease inhibitors)
-
Microcentrifuge tubes
-
Homogenizer
-
Centrifuge
-
Commercially available mouse Aβ40 and Aβ42 ELISA kits
-
-
Procedure:
-
Brain Homogenization:
-
Weigh the brain tissue (e.g., cortex or hippocampus).
-
Add 8 volumes of cold homogenization buffer.
-
Homogenize the tissue thoroughly on ice.
-
Incubate the homogenate at room temperature for 3-4 hours to ensure complete protein extraction.
-
-
Sample Preparation:
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant. This contains the soluble Aβ fraction.
-
Determine the total protein concentration of the supernatant.
-
-
ELISA:
-
Follow the manufacturer's protocol for the specific ELISA kit being used.[11][12]
-
This typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody and a substrate for colorimetric or fluorometric detection.
-
Read the plate on a microplate reader and calculate the Aβ concentrations based on the standard curve.
-
-
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound studies in transgenic mice.
References
- 1. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Reversible and Species-Specific Depigmentation Effects of AZD3293, a BACE Inhibitor for the Treatment of Alzheimer's Disease, Are Related to BACE2 Inhibition and Confined to Epidermis and Hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. REVERSIBLE AND SPECIES-SPECIFIC DEPIGMENTATION EFFECTS OF AZD3293, A BACE INHIBITOR FOR THE TREATMENT OF ALZHEIMER’S DISEASE, ARE RELATED TO BACE2 INHIBITION AND CONFINED TO EPIDERMIS AND HAIR • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 9. researchgate.net [researchgate.net]
- 10. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novamedline.com [novamedline.com]
- 12. Mouse Amyloid beta 42 ELISA Kit (KMB3441) - Invitrogen [thermofisher.com]
mitigating degradation of AZD-3289 during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the degradation of AZD-3289 during storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Troubleshooting Guides
Issue: I am seeing a loss of potency or inconsistent results in my experiments with this compound.
-
Question: Could the observed inconsistencies be due to the degradation of this compound? Answer: Yes, degradation of this compound can lead to a decrease in its effective concentration, resulting in reduced potency and inconsistent experimental outcomes. It is crucial to evaluate the stability of your compound stock and working solutions.
-
Question: I observe extra peaks in my HPLC or LC-MS analysis of this compound. What could be the cause? Answer: The appearance of additional peaks is a strong indicator of degradation. These peaks represent degradation products formed from the parent this compound molecule. The profile of these degradants can vary depending on the storage conditions and the nature of the stress factor (e.g., hydrolysis, oxidation, or photolysis).
-
Question: How can I confirm if my this compound stock has degraded? Answer: To confirm degradation, you can perform a stability-indicating HPLC analysis. This involves comparing the chromatogram of your current stock solution with that of a freshly prepared solution or a previously qualified reference standard. A significant decrease in the peak area of the main compound and the emergence of new peaks are indicative of degradation.
Frequently Asked Questions (FAQs)
-
Question: What are the recommended storage conditions for this compound? Answer: For long-term storage, solid this compound powder should be stored at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C for up to one year.
-
Question: How should I handle working solutions of this compound for in vitro and in vivo experiments? Answer: It is highly recommended to prepare fresh working solutions of this compound for each experiment to minimize the risk of degradation. Avoid repeated freeze-thaw cycles of stock solutions.
-
Question: What are the likely degradation pathways for this compound? Answer: Based on the chemical structure of this compound, which contains an isoindole core, ether linkages, and aromatic heterocyclic rings (pyridine and pyrimidine), the potential degradation pathways include:
-
Hydrolysis: The amide-like structure within the isoindolinone core could be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.
-
Oxidation: The nitrogen and sulfur atoms in the heterocyclic rings and the benzylic positions of the isoindole structure could be prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of complex heterocyclic molecules.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| Stock Solution (in DMSO) | -80°C | Up to 1 year |
| Working Solution | Room Temperature or 4°C | Prepare fresh for each use |
Table 2: Potential Degradation Products of this compound (Hypothetical)
| Degradation Pathway | Potential Degradation Product | Analytical Observation |
| Hydrolysis | Ring-opened isoindolinone derivative | New peak with altered polarity in HPLC |
| Oxidation | N-oxide or S-oxide derivatives | New peak with a mass shift of +16 Da in LC-MS |
| Photodegradation | Complex mixture of photoproducts | Multiple new peaks in HPLC, potential color change |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound at a known concentration.
-
Inject the standard to determine the retention time of the intact drug.
-
Analyze samples from your stored stock solutions.
-
Compare the peak area of the main compound and look for the presence of any new peaks.
-
Protocol 2: Forced Degradation Study of this compound
This protocol provides a framework for conducting a forced degradation study to identify potential degradation pathways.
-
Preparation: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Incubate the solid compound or a solution at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) or sunlight.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using the stability-indicating HPLC method (Protocol 1) and LC-MS to identify and characterize the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Validation & Comparative
A Tale of Two BACE Inhibitors: A Comparative Analysis of Verubecestat and Lanabecestat (AZD3293) in the Pursuit of an Alzheimer's Disease Therapy
For researchers, scientists, and drug development professionals, the quest for a disease-modifying therapy for Alzheimer's disease has been fraught with challenges. The amyloid hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides is a primary driver of the disease, has been a central focus of therapeutic development. A key target in this pathway is the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is essential for the production of Aβ. This guide provides a detailed comparison of two prominent BACE1 inhibitors, verubecestat (MK-8931) from Merck and lanabecestat (AZD3293/LY3314814), jointly developed by AstraZeneca and Eli Lilly, both of which reached late-stage clinical trials before being discontinued.
This comparative analysis delves into the efficacy, mechanism of action, and experimental data of both compounds, offering valuable insights for the ongoing development of Alzheimer's therapeutics.
Mechanism of Action: Targeting the Genesis of Amyloid-Beta
Both verubecestat and lanabecestat are orally administered small molecule inhibitors of BACE1.[1][2] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP). This cleavage, followed by a subsequent cut by γ-secretase, leads to the formation of Aβ peptides, which can aggregate into the toxic plaques characteristic of Alzheimer's disease. By inhibiting BACE1, these drugs aimed to reduce the production of Aβ, thereby slowing or preventing the downstream pathological cascade.[1][2] Lanabecestat also inhibits the BACE2 enzyme.[1]
Preclinical and Clinical Efficacy: A Summary of Key Findings
Both verubecestat and lanabecestat demonstrated robust target engagement in preclinical and early clinical studies, showing significant, dose-dependent reductions in Aβ levels in the cerebrospinal fluid (CSF) and plasma of animal models and human subjects.
Quantitative Efficacy Data
| Drug | Study Phase | Population | Dose | Key Biomarker Finding | Clinical Outcome | Reference |
| Verubecestat | Phase I | Healthy Volunteers & Alzheimer's Patients | 12, 40, 60 mg | Dose-dependent reduction in CSF Aβ40 of 57%, 79%, and 84% respectively. | N/A | [3] |
| Phase III (EPOCH) | Mild-to-moderate Alzheimer's Disease | 12, 40 mg | Significant reduction in CSF Aβ. | No significant difference in cognitive or functional decline compared to placebo. | ||
| Phase III (APECS) | Prodromal Alzheimer's Disease | 12, 40 mg | Significant reduction in CSF Aβ. | No improvement in clinical ratings of dementia; some measures suggested worsening. | [4] | |
| Lanabecestat | Phase I | Healthy Volunteers & Alzheimer's Patients | 15, 50 mg | CSF Aβ42 reduction of 63% and 79% respectively in elderly Japanese subjects. | N/A | [5] |
| Phase II/III (AMARANTH) | Early Alzheimer's Disease | 20, 50 mg | Blood Aβ40 and Aβ42 levels reduced by 70-80%. CSF Aβ reduced by 50% (20mg) and 73% (50mg). | Failed to slow cognitive or functional decline. | [1] | |
| Phase III (DAYBREAK-ALZ) | Mild Alzheimer's Disease Dementia | 20, 50 mg | Blood Aβ40 and Aβ42 levels reduced by 70-80%. | No treatment benefit on any endpoint. | [1] |
Experimental Protocols
The clinical development of both drugs involved rigorous, placebo-controlled trials designed to assess their safety and efficacy.
Verubecestat Phase III Trials (EPOCH & APECS)
-
EPOCH Study (NCT01739348): This was a randomized, double-blind, placebo-controlled trial in participants with mild-to-moderate Alzheimer's disease. Patients were randomized to receive daily oral doses of 12 mg or 40 mg of verubecestat, or placebo. The trial was designed for a 78-week treatment period. The primary endpoints were the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) score.
-
APECS Study (NCT01953601): This trial enrolled patients with prodromal Alzheimer's disease. It was a randomized, double-blind, placebo-controlled study with a 104-week treatment period.[6] Participants received either 12 mg or 40 mg of verubecestat or placebo daily.[6] The primary outcome was the change from baseline in the Clinical Dementia Rating scale-Sum of Boxes (CDR-SB) score.[6]
Lanabecestat Phase II/III and III Trials (AMARANTH & DAYBREAK-ALZ)
-
AMARANTH Study (NCT02245737): This was a large, pivotal Phase II/III trial in patients with early Alzheimer's disease.[7][8] Participants were randomized to receive 20 mg or 50 mg of lanabecestat or placebo daily for two years.[3] The primary outcome was the change on the 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13).[2]
-
DAYBREAK-ALZ Study (NCT02783573): This Phase III trial enrolled patients with mild Alzheimer's disease dementia.[9] The design was similar to the AMARANTH study, with patients randomized to receive 20 mg or 50 mg of lanabecestat or placebo.[3]
References
- 1. Lanabecestat | ALZFORUM [alzforum.org]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to BACE1 Inhibitors in Alzheimer's Disease Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a focal point in the quest for disease-modifying therapies for Alzheimer's disease. As the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, BACE1 has been a key therapeutic target. This guide provides an objective comparison of the clinical development and performance of AZD-3289 and other prominent BACE1 inhibitors, supported by available experimental data.
Introduction to BACE1 Inhibition
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is a primary event in the pathogenesis of Alzheimer's disease. BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). Subsequent cleavage by γ-secretase generates Aβ peptides of varying lengths. The inhibition of BACE1 is intended to reduce the production of all Aβ species, thereby preventing the formation of amyloid plaques and downstream neurotoxicity. While a sound therapeutic strategy, the clinical development of BACE1 inhibitors has been challenging, with several late-stage clinical trial failures. These outcomes have raised important questions about the timing of intervention, target engagement, and potential on- and off-target side effects.
Comparative Analysis of BACE1 Inhibitors
This section details the performance of several BACE1 inhibitors that have undergone clinical investigation. While this compound is a known potent BACE1 inhibitor, publicly available clinical trial data is limited compared to other compounds that have progressed further in development.
Preclinical and In Vitro Data
The following table summarizes the in vitro potency of various BACE1 inhibitors.
| Inhibitor | Alternative Names | Target | IC50 / Ki | BACE2 Selectivity |
| This compound | - | BACE1 | Potent inhibitor (specific IC50 not widely published) | Data not available |
| Lanabecestat | AZD3293, LY3314814 | BACE1 | IC50 = 0.6 nM | Nearly equal potency against BACE2[1] |
| Verubecestat | MK-8931 | BACE1 | IC50 = 2.2 nM[2] | Inhibits BACE2 |
| Elenbecestat | E2609 | BACE1 | IC50 = 27 nM[2] | 3.53-fold more selective for BACE1 over BACE2[3] |
| Umibecestat | CNP520 | BACE1 | Data not available | Significant selectivity for BACE1 over BACE2 |
Clinical Trial Performance: Aβ Reduction
A primary measure of target engagement for BACE1 inhibitors in clinical trials is the reduction of Aβ levels in cerebrospinal fluid (CSF) and plasma.
| Inhibitor | Clinical Trial(s) | Patient Population | Dose(s) | CSF Aβ Reduction | Plasma Aβ Reduction |
| Lanabecestat | AMARANTH, DAYBREAK-ALZ | Early to Mild AD | 20 mg, 50 mg daily | ~55% and ~75% reduction in Aβ1-42, respectively[4] | Dose-dependent reduction |
| Verubecestat | EPOCH, APECS | Mild-to-Moderate & Prodromal AD | 12 mg, 40 mg daily | 63% to 81% reduction[5] | Dose-dependent reduction |
| Elenbecestat | MISSION AD1, MISSION AD2 | Early AD | 50 mg daily | Up to 70% predicted reduction in Aβ(1-x) | Dose-dependent reduction |
| Umibecestat | Generation Study 1 & 2 | Cognitively unimpaired, at-risk individuals | 15 mg, 50 mg daily | Dose-dependent lowering of Aβ40 by up to 95% | Data not available |
Clinical Trial Outcomes: Efficacy and Safety
Despite demonstrating robust target engagement through Aβ reduction, the clinical efficacy of BACE1 inhibitors in slowing cognitive decline has been largely disappointing.
| Inhibitor | Clinical Trial(s) | Primary Endpoint(s) | Key Efficacy Outcomes | Notable Adverse Events |
| Lanabecestat | AMARANTH, DAYBREAK-ALZ | ADAS-Cog13 | Failed to slow cognitive or functional decline compared to placebo.[4][6] Trials terminated for futility.[7][8] | Generally well-tolerated. |
| Verubecestat | EPOCH, APECS | ADAS-Cog, ADCS-ADL, CDR-SB | No significant difference from placebo in slowing cognitive and functional decline.[9] Some measures suggested cognitive worsening. Trials terminated for futility.[10] | Rash, falls, sleep disturbances, hair color changes, potential cognitive worsening.[5] |
| Elenbecestat | MISSION AD1, MISSION AD2 | CDR-SB | Trials discontinued due to an unfavorable risk-benefit ratio.[11][12] | Weight loss, skin rashes, neuropsychiatric adverse events.[13] |
| Umibecestat | Generation Study 1 & 2 | Time to diagnosis of MCI or dementia, API preclinical composite cognitive test | Trials discontinued due to worsening in some measures of cognitive function.[14] | Cognitive worsening, brain atrophy, weight loss.[14] |
Experimental Protocols
Measurement of Aβ Levels in CSF and Plasma
A common methodology for quantifying Aβ levels in clinical trials involves the use of immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay).
General Protocol for Aβ ELISA in CSF:
-
Sample Collection and Processing: Cerebrospinal fluid is collected via lumbar puncture and centrifuged to remove cellular debris. Samples are then aliquoted and stored at -80°C.
-
Assay Procedure: Commercially available ELISA kits are typically used for the quantification of Aβ40 and Aβ42. These assays involve the capture of Aβ peptides by a specific antibody coated on a microplate, followed by the addition of a detection antibody conjugated to an enzyme.
-
Detection: A substrate is added, which is converted by the enzyme to produce a colorimetric or chemiluminescent signal. The intensity of the signal is proportional to the concentration of the Aβ peptide in the sample.
-
Quantification: A standard curve is generated using known concentrations of synthetic Aβ peptides to determine the concentration in the patient samples. The Aβ42/Aβ40 ratio is often calculated as it has been shown to be a more robust biomarker for amyloid pathology.[15][16][17][18]
Cognitive and Functional Assessments
Clinical trials for Alzheimer's disease rely on a battery of standardized scales to assess cognitive function and activities of daily living.
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is a widely used tool to measure cognitive performance in clinical trials.[19][20][21] It assesses several cognitive domains, including memory, language, and praxis. The test is administered by a trained rater and involves a series of tasks for the participant to complete.
-
Clinical Dementia Rating-Sum of Boxes (CDR-SB): The CDR is a global rating scale that stages the severity of dementia. The Sum of Boxes is a score derived from the ratings in six domains: memory, orientation, judgment and problem solving, community affairs, home and hobbies, and personal care. Information is gathered through interviews with the patient and a reliable informant.[22]
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): This scale assesses the ability of individuals to perform activities of daily living and is based on an interview with a caregiver or informant.
Visualizing the Landscape
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the central role of BACE1 in the amyloidogenic pathway.
General Experimental Workflow for BACE1 Inhibitor Clinical Trials
This diagram outlines the typical phases and key assessments in the clinical evaluation of a BACE1 inhibitor.
Conclusion
The development of BACE1 inhibitors for Alzheimer's disease has been a challenging journey. While these compounds have consistently demonstrated robust target engagement by significantly reducing Aβ levels in the central nervous system, this has not translated into clinical efficacy in slowing cognitive and functional decline in symptomatic patient populations. Furthermore, mechanism-based and off-target adverse events have led to the discontinuation of several late-stage clinical programs. The experience with BACE1 inhibitors underscores the complexities of Alzheimer's disease pathology and highlights the critical need to explore therapeutic interventions at earlier, preclinical stages of the disease. Future research in this area will likely focus on optimizing the therapeutic window, exploring combination therapies, and identifying patient populations most likely to benefit from BACE1 inhibition.
References
- 1. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. investor.lilly.com [investor.lilly.com]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 9. merck.com [merck.com]
- 10. merck.com [merck.com]
- 11. EISAI AND BIOGEN TO DISCONTINUE PHASE III CLINICAL STUDIES OF BACE INHIBITOR ELENBECESTAT IN EARLY ALZHEIMERâS DISEASE | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]
- 12. biospectrumasia.com [biospectrumasia.com]
- 13. Elenbecestat | ALZFORUM [alzforum.org]
- 14. alzforum.org [alzforum.org]
- 15. Cerebrospinal Fluid Aβ40 Improves the Interpretation of Aβ42 Concentration for Diagnosing Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CSF Aβ42/Aβ40 and Aβ42/Aβ38 ratios: better diagnostic markers of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Addition of the Aβ42/40 ratio to the cerebrospinal fluid biomarker profile increases the predictive value for underlying Alzheimer’s disease dementia in mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. scispace.com [scispace.com]
- 21. Detecting Treatment Group Differences in Alzheimer's Disease Clinical Trials: A Comparison of Alzheimer's Disease Assessment Scale - Cognitive Subscale (ADAS-Cog) and the Clinical Dementia Rating - Sum of Boxes (CDR-SB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cuba.dialogoroche.com [cuba.dialogoroche.com]
The BACE1 Inhibitor AZD-3289: A Comparative Analysis of its Validated Effect on sAPPβ Levels
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor AZD-3289 (also known as lanabecestat or LY3314814) demonstrates its significant impact on soluble amyloid precursor protein beta (sAPPβ) levels, a key biomarker in Alzheimer's disease research. This guide provides a comparative overview of this compound's performance against other notable BACE1 inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease, is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by BACE1. This cleavage event releases the sAPPβ fragment. Therefore, a reduction in sAPPβ levels serves as a direct pharmacodynamic marker of BACE1 inhibition.
Comparative Efficacy of BACE1 Inhibitors on sAPPβ Reduction
Clinical trial data for several BACE1 inhibitors have consistently shown a dose-dependent reduction in sAPPβ levels in cerebrospinal fluid (CSF), providing strong evidence of target engagement in the central nervous system. While direct head-to-head trials are limited, the available data allows for a comparative assessment of their efficacy.
| BACE1 Inhibitor | Development Name(s) | Reported Reduction in CSF sAPPβ | Notes |
| This compound | Lanabecestat, LY3314814 | Implied to be similar to Aβ reduction (≥51% at 15 mg, ≥76% at ≥50 mg) | Robust reductions in CSF Aβ peptides were observed, and sAPPβ is a direct product of the same cleavage event.[1] |
| Verubecestat | MK-8931 | Similar to Aβ40 reduction (57% - 84% depending on dose) | Showed significant, dose-dependent reductions in CSF Aβ40, Aβ42, and sAPPβ.[2] |
| LY2886721 | - | Similar to Aβ40 reduction (up to 74%) | Demonstrated dose-dependent decreases in plasma and CSF Aβ40, with similar reductions in sAPPβ.[2] |
| Elenbecestat | E2609 | Similar decreases to Aβ levels (up to 85% reduction in CSF Aβ) | Phase 1 studies showed robust, dose-dependent decreases in CSF Aβ levels, with similar observations for sAPPβ.[2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the methodology for its assessment, the following diagrams are provided.
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
References
A Comparative Analysis of AZD-3289 and Gamma-Secretase Inhibitors in Alzheimer's Disease Drug Development
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective disease-modifying therapies for Alzheimer's disease (AD) has led to the investigation of various molecular targets within the amyloid cascade. Among the most prominent strategies have been the inhibition of β-secretase (BACE1) and γ-secretase, two key enzymes responsible for the production of amyloid-beta (Aβ) peptides. This guide provides an objective comparison of the BACE1 inhibitor AZD-3289 (lanabecestat) and the broader class of γ-secretase inhibitors, supported by experimental data from preclinical and clinical studies.
Mechanism of Action: Targeting Different Steps of Amyloid Precursor Protein Processing
Both this compound and γ-secretase inhibitors aim to reduce the production of Aβ peptides, but they act at different points in the processing of the amyloid precursor protein (APP).
This compound (Lanabecestat): As a potent BACE1 inhibitor, this compound blocks the initial cleavage of APP at the β-site.[1] This primary cleavage is the rate-limiting step in the amyloidogenic pathway. By inhibiting BACE1, this compound prevents the formation of the C99 fragment, a necessary substrate for γ-secretase, thereby reducing the production of all Aβ species.[1]
Gamma-Secretase Inhibitors (GSIs): This class of drugs, including compounds like semagacestat and avagacestat, targets the final step in Aβ production.[2] Gamma-secretase is an intramembrane protease complex that cleaves the C99 fragment to release Aβ peptides of varying lengths.[2] GSIs block this cleavage, leading to a decrease in the secretion of Aβ peptides.[2] However, γ-secretase has numerous other substrates, most notably the Notch receptor, which is crucial for cell-cell communication and cell fate decisions.[3][4][5]
Signaling Pathway Diagrams
Figure 1. Amyloid Precursor Protein (APP) processing pathways and points of inhibition.
Figure 2. Notch signaling pathway and its inhibition by γ-secretase inhibitors.
Comparative Efficacy in Aβ Reduction
Both this compound and γ-secretase inhibitors have demonstrated the ability to reduce Aβ levels in clinical trials. However, the extent of reduction and the specific Aβ species affected can vary.
| Compound/Class | Study Population | Dose | Plasma Aβ Reduction | CSF Aβ Reduction | Citation(s) |
| This compound (Lanabecestat) | Healthy Japanese Subjects | 15 mg | Robust reduction | 63% (Aβ42) | [6][7] |
| Healthy Japanese Subjects | 50 mg | Robust reduction | 79% (Aβ42) | [6][7] | |
| Early Alzheimer's Disease | 20 mg and 50 mg | 70-80% (Aβ40 and Aβ42) | 50% and 73% respectively | [1] | |
| Semagacestat (GSI) | Mild-to-moderate AD | 100 mg | 58% (Aβ40) | Not significant | [8] |
| Mild-to-moderate AD | 140 mg | 65% (Aβ40) | Not significant | [8] | |
| Healthy Volunteers | 100, 140, 280 mg | Dose-dependent | 47%, 52%, 84% inhibition of newly generated Aβ | [8][9] | |
| Avagacestat (GSI) | Healthy Young Men | 50 mg | Up to 70-75% (Aβ1-40) | Smaller decreases | [10][11] |
| Healthy Young Men | 200 mg and 400 mg | - | Marked decrease in Aβ(1-38), Aβ(1-40), and Aβ(1-42) | [11][12] |
Comparative Safety and Tolerability
A critical point of differentiation between this compound and γ-secretase inhibitors lies in their safety profiles, primarily due to the off-target effects of GSIs on Notch signaling.
| Compound/Class | Common Adverse Events | Serious Adverse Events | Reason for Discontinuation (if applicable) | Citation(s) |
| This compound (Lanabecestat) | Psychiatric adverse events, weight loss, hair color changes. | - | Lack of efficacy in Phase 3 trials. | [13][14] |
| Semagacestat (GSI) | Gastrointestinal issues (diarrhea, nausea), skin rashes, hair color changes. | Increased risk of skin cancer and infections, cognitive and functional worsening. | Worsening of cognition and increased risk of adverse events in Phase 3 trials. | [3][4][5][15] |
| Avagacestat (GSI) | Gastrointestinal issues, dermatologic events, reversible glycosuria. | Non-melanoma skin cancer, trends for cognitive worsening at higher doses. | Poorly tolerated at higher doses with trends for cognitive worsening in Phase 2 trials. | [16][17][18][19] |
Experimental Protocols
BACE1 Activity Assay (Fluorogenic)
This protocol describes a common method to determine the potency of BACE1 inhibitors like this compound.
Principle: A synthetic peptide substrate containing the BACE1 cleavage site is flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to BACE1 activity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 fluorogenic substrate
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE1 inhibitor (e.g., this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the BACE1 inhibitor in assay buffer.
-
In a 96-well plate, add the BACE1 enzyme to each well (except for the blank).
-
Add the inhibitor dilutions to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the BACE1 fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm) over time (kinetic assay) or at a fixed endpoint.
-
Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor.
Gamma-Secretase Activity Assay (Cell-Based)
This protocol outlines a method to assess the activity of γ-secretase and the effect of its inhibitors in a cellular context.
Principle: A cell line is engineered to stably express a fluorescently tagged APP C-terminal fragment (e.g., APP-C99-GFP). In the absence of an inhibitor, γ-secretase cleaves this substrate, and the fluorescent signal is processed and cleared. When a γ-secretase inhibitor is present, the cleavage is blocked, leading to the accumulation of the fluorescent APP-C99 fragment within intracellular vesicles, which can be quantified by high-content imaging.[20][21]
Materials:
-
U2OS cell line stably expressing a fluorescent APP-C99 construct[20]
-
Cell culture medium and supplements
-
Test compounds (γ-secretase inhibitors)
-
DAPI for nuclear staining
-
High-content imaging system
Procedure:
-
Seed the U2OS-APP-C99 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the γ-secretase inhibitor for 24 hours.
-
Fix the cells and stain the nuclei with DAPI.
-
Acquire images of the cells using a high-content imaging system, capturing both the GFP and DAPI channels.
-
Use image analysis software to identify individual cells and quantify the intensity and number of fluorescent APP-C99 vesicles within the cytoplasm.
-
Determine the dose-dependent effect of the inhibitor on APP-C99 accumulation.
Experimental Workflow
Figure 3. A generalized workflow for the preclinical and clinical development of Aβ-lowering drugs.
Conclusion
Both this compound and γ-secretase inhibitors effectively reduce the production of Aβ peptides, a central tenet of the amyloid hypothesis of Alzheimer's disease. However, the comparative analysis reveals a critical divergence in their therapeutic potential, driven primarily by their safety and selectivity profiles.
This compound, as a BACE1 inhibitor, offered a more targeted approach by acting on an enzyme with fewer known substrates. While clinical trials confirmed its ability to reduce brain amyloid load, the Phase 3 program was discontinued due to a lack of clinical efficacy.[13]
In contrast, the on-target toxicity of inhibiting the pleiotropic γ-secretase enzyme, particularly its interference with Notch signaling, has rendered non-selective γ-secretase inhibitors a non-viable therapeutic avenue.[4][5][19] The significant adverse effects, including cognitive worsening, observed in clinical trials with compounds like semagacestat and avagacestat underscore the challenges of this approach.[3][15][17]
The divergent outcomes of these two strategies highlight the complexities of targeting the amyloid pathway and emphasize the critical importance of selectivity and a thorough understanding of off-target effects in the development of therapies for Alzheimer's disease. The field continues to evolve, with ongoing research into more selective γ-secretase modulators and other novel therapeutic modalities.
References
- 1. Lanabecestat | ALZFORUM [alzforum.org]
- 2. Semagacestat | ALZFORUM [alzforum.org]
- 3. Semagacestat - Wikipedia [en.wikipedia.org]
- 4. Safety profile of semagacestat, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A contrast in safety, pharmacokinetics and pharmacodynamics across age groups after a single 50 mg oral dose of the γ-secretase inhibitor avagacestat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of single doses of avagacestat (BMS-708163) on cerebrospinal fluid Aβ levels in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 14. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase 3 trial of semagacestat for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety and tolerability of the γ-secretase inhibitor avagacestat in a phase 2 study of mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting Prodromal Alzheimer Disease With Avagacestat: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. | BioWorld [bioworld.com]
- 19. researchgate.net [researchgate.net]
- 20. innoprot.com [innoprot.com]
- 21. innoprot.com [innoprot.com]
Cross-Validation of AZD-3289's Impact on Synaptic Function: A Comparative Guide
An Objective Comparison of AZD-3289 (Lanabecestat) with other BACE1 Inhibitors on Key Synaptic Parameters
This guide provides a comparative analysis of the BACE1 inhibitor this compound (lanabecestat) and its impact on synaptic function, cross-validated against other notable BACE1 inhibitors: verubecestat and elenbecestat. The data presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical effects of these compounds on synaptic plasticity, structure, and protein expression.
Executive Summary
This compound (lanabecestat), like other BACE1 inhibitors, was developed to reduce the production of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[1] However, the critical role of BACE1 in normal synaptic function has led to concerns about the potential for mechanism-based side effects.[2][3] Clinical trials for several BACE1 inhibitors, including lanabecestat and verubecestat, were halted due to a lack of efficacy and, in some cases, cognitive worsening.[1][4][5] This guide delves into the preclinical data to provide a comparative perspective on how these inhibitors affect synaptic health.
The data compiled from various studies indicate that BACE1 inhibition by lanabecestat and verubecestat can lead to significant reductions in hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory.[6] Furthermore, studies on verubecestat and other BACE inhibitors have demonstrated a reduction in dendritic spine density, the structural basis of excitatory synapses.[7] Elenbecestat, however, has been suggested in some studies to have a more favorable profile regarding synaptic health. The following sections provide a detailed comparison of these effects through quantitative data, experimental protocols, and visual diagrams.
Data Presentation: Comparative Effects on Synaptic Function
The following tables summarize the quantitative data on the effects of lanabecestat, verubecestat, and elenbecestat on key measures of synaptic function.
Table 1: Impact on Hippocampal Long-Term Potentiation (LTP)
| Compound | Species | Dose | Duration of Treatment | Effect on LTP | Reference |
| Lanabecestat (this compound) | Mouse | 0.5 mg/kg | 4 months | Strongly suppressed | [6] |
| Mouse | 0.25 mg/kg | 4 months | Weaker reduction compared to 0.5 mg/kg | [6] | |
| Verubecestat (MK-8931) | Mouse | 3 mg/kg | 4 months | Significantly reduced | [6] |
| Elenbecestat (E2609) | - | - | - | Data not available in a directly comparable format | - |
Table 2: Impact on Dendritic Spine Density
| Compound | Species | Brain Region | Duration of Treatment | Effect on Spine Density | Reference |
| Lanabecestat (this compound) | - | - | - | Data not available in a directly comparable format | - |
| Verubecestat (MK-8931) | Mouse | Somatosensory Cortex | 21 days | Reduced spine formation | [7] |
| Elenbecestat (E2609) | Mouse | Cortex | 21 days | No significant effect |
Table 3: Impact on Synaptic Protein Levels (Synaptophysin)
| Compound | Species | Dose | Duration of Treatment | Effect on Synaptophysin | Reference |
| Lanabecestat (this compound) | Mouse | 0.5 mg/kg | 4 months | Significantly reduced | [6] |
| Verubecestat (MK-8931) | Mouse | 3 mg/kg | 4 months | Significantly reduced | [6] |
| Elenbecestat (E2609) | - | - | - | Data not available in a directly comparable format | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Long-Term Potentiation (LTP) Recording in Mouse Hippocampal Slices
This protocol is a composite of established methods for recording LTP in the hippocampus.
-
Slice Preparation:
-
Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to an interface or submerged recording chamber and allow them to recover for at least 1 hour at 32-34°C, perfused with oxygenated aCSF.
-
-
Electrophysiological Recording:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation of the synaptic response.
-
-
Data Analysis:
-
The slope of the fEPSP is measured and normalized to the average baseline slope.
-
LTP is quantified as the percentage increase in the fEPSP slope in the last 10-20 minutes of recording compared to the baseline.
-
In Vivo Two-Photon Imaging of Dendritic Spines
This protocol outlines the general steps for imaging dendritic spines in living mice.
-
Animal Preparation:
-
Use transgenic mice expressing a fluorescent protein (e.g., GFP or YFP) in a sparse subset of neurons.
-
Anesthetize the mouse and fix its head in a stereotaxic frame.
-
Perform a craniotomy or thin the skull over the brain region of interest (e.g., somatosensory cortex).
-
Create an imaging window by implanting a glass coverslip over the exposed brain or the thinned skull.
-
-
Two-Photon Microscopy:
-
Place the mouse under a two-photon microscope.
-
Locate the fluorescently labeled neurons and their dendrites.
-
Acquire high-resolution z-stacks of dendritic segments.
-
For longitudinal studies, re-image the same dendritic segments at different time points (e.g., daily or weekly).
-
-
Data Analysis:
-
Use image analysis software to reconstruct the 3D structure of the dendrites and spines.
-
Manually or semi-automatically count the number of dendritic spines per unit length of the dendrite to determine spine density.
-
In longitudinal studies, track individual spines to determine rates of spine formation and elimination.
-
Western Blot Analysis of Synaptic Proteins
This protocol describes the detection of synaptic proteins from brain tissue.
-
Tissue Homogenization and Protein Extraction:
-
Dissect the brain region of interest (e.g., hippocampus) on ice.
-
Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the synaptic protein of interest (e.g., anti-synaptophysin).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Signaling Pathway
Caption: BACE1 cleavage of APP and other substrates.
Experimental Workflows
References
- 1. Lessons that can be learnt from the failure of verubecestat in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cognitive outcomes in trials of two BACE inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 4. Lanabecestat | ALZFORUM [alzforum.org]
- 5. merck.com [merck.com]
- 6. BACE1 controls synaptic function through modulating release of synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.neuroscience.umn.edu [www2.neuroscience.umn.edu]
Navigating the Narrow Passage: A Comparative Guide to the Therapeutic Window of BACE1 Inhibitors for Alzheimer's Disease
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic window for BACE1 inhibitors, with a primary focus on lanabecestat (AZD-3293), a prominent yet discontinued candidate. Through a synthesis of preclinical and clinical data, this document aims to illuminate the delicate balance between efficacy and toxicity that has defined the challenging journey of BACE1 inhibitor development.
The amyloid cascade hypothesis has long positioned the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) as a key therapeutic target in Alzheimer's disease. As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, its inhibition offers a promising strategy to curtail the formation of neurotoxic plaques.[1] However, the clinical development of BACE1 inhibitors has been fraught with setbacks, largely due to a narrow therapeutic window where the desired reduction in Aβ is overshadowed by mechanism-based and off-target adverse effects.[2] This guide delves into the data from several key BACE1 inhibitors to provide a comparative perspective on their therapeutic potential and limitations.
Comparative Efficacy and Potency of BACE1 Inhibitors
The potency of BACE1 inhibitors is a critical determinant of their ability to reduce Aβ levels in the brain. Lanabecestat (AZD-3293) demonstrated high potency for both BACE1 and its homolog BACE2.[3] This non-selectivity is a common feature among many BACE1 inhibitors and is thought to contribute to some of the observed side effects.[3] The following table summarizes the in vitro potency and in vivo efficacy of lanabecestat and other notable BACE1 inhibitors.
| Compound | BACE1 IC50 (nM) | BACE2 IC50 (nM) | Preclinical Aβ Reduction | Clinical CSF Aβ Reduction | Reference |
| Lanabecestat (AZD-3293) | 0.6 | 0.9 | Significant reduction in mouse, guinea pig, and dog | 51-73% reduction (20-50 mg doses) | [3][4] |
| Verubecestat (MK-8931) | Potent inhibitor | Potent inhibitor | Profoundly lowers CSF and brain Aβ in rats and nonhuman primates | Data available from clinical trials | [5] |
| Atabecestat (JNJ-54861911) | Potent, brain-penetrable | - | - | 67-90% reduction (10-50 mg doses) | [6] |
| Elenbecestat (E2609) | - | - | Lowers Aβ in rats, guinea pigs, and non-human primates | Predicted 70% reduction at 50 mg/day | [7][8] |
The Therapeutic Window: Balancing Efficacy with Safety
Despite promising Aβ reductions, the clinical development of all major BACE1 inhibitors has been halted due to either lack of efficacy, adverse events, or both. This underscores the challenge of achieving a therapeutic window where cognitive benefits outweigh the risks.
| Compound | Key Adverse Events in Clinical Trials | Reason for Discontinuation | Reference |
| Lanabecestat (AZD-3293) | Psychiatric adverse events, weight loss, hair color changes | Lack of efficacy in Phase 3 trials (AMARANTH and DAYBREAK-ALZ) | [9][10] |
| Verubecestat (MK-8931) | Worsening of cognition, falls, suicidal ideation | Lack of efficacy and unfavorable benefit/risk ratio in Phase 3 trials | [11][12] |
| Atabecestat (JNJ-54861911) | Elevated liver enzymes, cognitive worsening | Liver toxicity concerns in Phase 2/3 trials | [6][13][14] |
| Elenbecestat (E2609) | Weight loss, skin rashes, neuropsychiatric adverse events | Discontinued based on a safety review | [8] |
The adverse events observed with BACE1 inhibitors are thought to be linked to the inhibition of BACE1's physiological functions and the off-target inhibition of other proteases like BACE2 and Cathepsin D.[2][15] For instance, the hypopigmentation observed with lanabecestat is believed to be associated with BACE2 inhibition.[3] The cognitive worsening seen with some inhibitors suggests that BACE1 plays a role in normal synaptic function.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of BACE1 inhibitors. Below are protocols for two key experiments in this field.
BACE1 Enzyme Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This in vitro assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the BACE1 enzyme.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 substrate with a fluorophore and a quencher
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (e.g., Lanabecestat) dissolved in DMSO
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference with the assay.
-
Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add the diluted test compounds or a vehicle control. Subsequently, add the BACE1 enzyme solution to each well. Allow the plate to incubate for a set period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation: To start the enzymatic reaction, add the BACE1 substrate solution to each well.
-
Signal Detection: Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the specific FRET pair used in the substrate.
-
Data Analysis: The rate of increase in fluorescence is proportional to the BACE1 activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the dose-response data to a suitable equation.[17]
Quantification of Aβ40 and Aβ42 in Cerebrospinal Fluid (CSF) by ELISA
This assay quantifies the levels of Aβ peptides in CSF, a key biomarker for assessing the in vivo efficacy of BACE1 inhibitors.
Materials:
-
ELISA kit for human Aβ40 and Aβ42 (containing coated microtiter plates, standards, detection antibodies, etc.)
-
CSF samples from preclinical models or clinical trial participants
-
Sample diluent
-
Wash buffer
-
TMB substrate and stop solution
-
Microplate reader
Procedure:
-
Sample Preparation: Thaw CSF samples on ice. If necessary, dilute the CSF samples in the provided sample diluent. It is crucial to use polypropylene tubes for dilution to prevent peptide adsorption.[18]
-
ELISA Protocol:
-
Add standards, controls, and diluted CSF samples to the wells of the antibody-coated microtiter plate.
-
Incubate the plate as per the kit's instructions (e.g., 2 hours at room temperature on an orbital shaker).[18]
-
Wash the plate multiple times with the wash buffer to remove unbound substances.[18]
-
Add the detection antibody to each well and incubate.
-
Wash the plate again.
-
Add the TMB substrate and incubate in the dark to allow for color development.[18]
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis: Measure the optical density at 450 nm using a microplate reader.[18] Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of Aβ40 and Aβ42 in the CSF samples.
Visualizing the Landscape
To better understand the context of BACE1 inhibition, the following diagrams illustrate the underlying biological pathway and the typical drug development workflow.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: Alzheimer's disease drug development workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanabecestat [openinnovation.astrazeneca.com]
- 4. Lanabecestat | ALZFORUM [alzforum.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EISAI PRESENTS LATEST DATA ON BACE INHIBITOR ELENBECESTATï¼E2609ï¼ AT 9TH CLINICAL TRIALS ON ALZHEIMER'S DISEASE | News Releaseï¼2016 | Eisai Co., Ltd. [eisai.com]
- 8. alzforum.org [alzforum.org]
- 9. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Update on Phase III clinical trials of lanabecestat for Alzheimer’s disease [astrazeneca.com]
- 11. BACE-1 inhibition worsens cognition in patients with prodromal Alzheimer’s disease | MDedge [ma1.mdedge.com]
- 12. Verubecestat - Wikipedia [en.wikipedia.org]
- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 14. Atabecestat | ALZFORUM [alzforum.org]
- 15. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. ibl-international.com [ibl-international.com]
A Head-to-Head Comparison of BACE1 Inhibitors: AZD-3289 (Lanabecestat) vs. Atabecestat
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Alzheimer's disease (AD) research, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a prominent therapeutic strategy. The rationale is to reduce the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of AD. This guide provides a detailed head-to-head comparison of two notable BACE1 inhibitors that reached late-stage clinical development: AZD-3289 (lanabecestat) and atabecestat. Although both ultimately failed to demonstrate a favorable risk-benefit profile, a comparative analysis of their clinical trial data offers valuable insights for future drug development in this challenging field.
Mechanism of Action: Targeting Amyloid-Beta Production
Both lanabecestat and atabecestat are orally administered small molecule inhibitors of BACE1.[1][2] BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). By inhibiting BACE1, these drugs aim to decrease the production of Aβ peptides, thereby preventing the formation of amyloid plaques, a key pathological hallmark of Alzheimer's disease.[3][4] The intended therapeutic outcome is to slow or halt the progression of the disease.[3]
Below is a diagram illustrating the signaling pathway targeted by these BACE1 inhibitors.
Efficacy Data: A Tale of Two Disappointments
Neither lanabecestat nor atabecestat demonstrated clinical efficacy in slowing cognitive decline in patients with early or mild Alzheimer's disease. However, both drugs showed robust target engagement, significantly reducing Aβ levels in the cerebrospinal fluid (CSF) and plasma.
| Efficacy Outcome | This compound (Lanabecestat) | Atabecestat |
| Change in CSF Aβ42 | Reduced by 51.3% (20 mg) and 65.5% (50 mg) in the AMARANTH trial.[5] | A 5 mg dose reduced CSF Aβ concentration by half; 25 mg by 80%, and 50 mg by 90%.[2] |
| Change in CSF Aβ40 | Reduced by 58.0% (20 mg) and 73.3% (50 mg) in the AMARANTH trial.[6] | In a Phase 1 study, 10 mg and 50 mg doses for 4 weeks significantly reduced CSF Aβ1–40 by 67% and 90%, respectively.[7] |
| Change in Plasma Aβ | Reduced by >70% after a single dose of 5-750 mg.[6] | Significant and sustained reduction in plasma Aβ.[8] |
| Cognitive Outcomes | No slowing of cognitive or functional decline in the AMARANTH and DAYBREAK-ALZ trials.[9] Some measures showed treatment-associated cognitive worsening.[10] | Dose-related cognitive worsening was observed as early as 3 months in the EARLY trial.[11] A trend toward worse scores on the RBANS was also noted in another study.[12] |
| Reason for Discontinuation | Futility: Unlikely to meet primary endpoints of slowing cognitive decline.[13] | Safety concerns, including liver toxicity and cognitive worsening.[2][11] |
Safety and Tolerability: Divergent Profiles
While both drugs were BACE1 inhibitors, their safety profiles differed, ultimately leading to different reasons for the termination of their development programs.
| Safety Outcome | This compound (Lanabecestat) | Atabecestat |
| Primary Safety Concerns | Generally well-tolerated, with discontinuation not based on safety concerns.[13] | Elevated liver enzymes (hepatic-related adverse events) and cognitive worsening.[11][12] |
| Common Adverse Events | Psychiatric adverse events, weight loss, and hair color changes were reported more frequently than with placebo.[9] | Neuropsychiatric adverse events (e.g., anxiety, depression, sleep problems), and elevated liver enzymes.[2][14] |
| Reversibility of Adverse Events | Not applicable as discontinuation was for futility. | Cognitive worsening and neuropsychiatric adverse events were found to be reversible within 6 months of stopping the drug.[14] |
Experimental Protocols: A Glimpse into the Clinical Trials
The clinical development programs for both drugs involved multiple phases, culminating in large-scale Phase 2/3 or Phase 3 trials. The general workflow for these pivotal trials is outlined below.
This compound (Lanabecestat) Clinical Trials
-
AMARANTH (NCT02245737): A Phase 2/3 study in patients with early Alzheimer's disease (mild cognitive impairment due to AD and mild AD dementia).[9][15] Participants were randomized to receive 20 mg or 50 mg of lanabecestat or placebo daily for 104 weeks.[13] The primary endpoint was the change from baseline on the 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13).[13]
-
DAYBREAK-ALZ (NCT02783573): A Phase 3 study in patients with mild AD dementia.[15] This trial also randomized participants to 20 mg or 50 mg of lanabecestat or placebo daily, with a treatment duration of 78 weeks.[9] The primary endpoint was also the change from baseline on the ADAS-Cog13.[13]
Atabecestat Clinical Trials
-
EARLY (NCT02569398): A Phase 2b/3 study in asymptomatic participants at risk for developing Alzheimer's dementia.[11][16] Participants were randomized to receive 5 mg or 25 mg of atabecestat or placebo daily.[11] The primary endpoint was the change from baseline in the Preclinical Alzheimer Cognitive Composite score.[17] The study was terminated early due to hepatic safety concerns.[11]
-
Phase 1/2 Studies (e.g., ALZ1005, ALZ1008, ALZ2002): These earlier studies evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of atabecestat in healthy volunteers and patients with early-stage AD.[7][18] They were crucial in establishing the dose-dependent reduction of Aβ levels in CSF and plasma.[7]
Conclusion: Lessons Learned from BACE1 Inhibition
The clinical trials of this compound (lanabecestat) and atabecestat underscore the complexities of developing effective treatments for Alzheimer's disease. While both drugs successfully engaged their target and reduced Aβ production, this did not translate into clinical benefit.
The key takeaways from this comparison are:
-
Target Engagement is Not a Surrogate for Efficacy: Significant reduction of Aβ biomarkers did not correlate with improved cognitive outcomes. This raises questions about the timing of intervention, the specific Aβ species to target, and the overall validity of the amyloid cascade hypothesis as the sole driver of cognitive decline in the symptomatic stages of AD.
-
Safety Remains a Major Hurdle: The case of atabecestat highlights the potential for mechanism-based or off-target toxicity with BACE1 inhibitors. The development of liver toxicity and cognitive worsening led to its discontinuation.
-
Divergent Reasons for Failure: Lanabecestat's development was halted due to a lack of efficacy, whereas atabecestat's was stopped primarily for safety reasons. This distinction is crucial for understanding the nuances of drug development within the same therapeutic class.
The comprehensive data generated from the lanabecestat and atabecestat clinical trial programs, despite their negative outcomes, provide invaluable information for the scientific community. Future research in Alzheimer's disease will undoubtedly build upon the lessons learned from these pioneering, yet ultimately unsuccessful, BACE1 inhibitors.
References
- 1. Lanabecestat | ALZFORUM [alzforum.org]
- 2. alzforum.org [alzforum.org]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanabecestat [openinnovation.astrazeneca.com]
- 7. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cognitive outcomes in trials of two BACE inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Update on Phase III clinical trials of lanabecestat for Alzheimer’s disease [astrazeneca.com]
- 14. Cognitive effects seen as transient for Alzheimer’s drug atabecestat | MDedge [ma1.mdedge.com]
- 15. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial. | Semantic Scholar [semanticscholar.org]
- 18. d-nb.info [d-nb.info]
Decoding Specificity: A Comparative Analysis of AZD-3289 and Other BACE1 Inhibitors
For researchers, scientists, and drug development professionals, understanding the specificity of a drug candidate is paramount. This guide provides an objective comparison of the BACE1 inhibitor AZD-3289 (Lanabecestat) with other notable BACE1 inhibitors, focusing on their selectivity profiles. The information is supported by experimental data to validate the specificity of this compound for its primary target, the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).
Introduction to BACE1 Inhibition and the Importance of Specificity
BACE1 is a critical enzyme in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. An accumulation of Aβ is a hallmark of Alzheimer's disease. Consequently, inhibiting BACE1 is a primary therapeutic strategy. However, the specificity of BACE1 inhibitors is crucial due to the existence of the homologous enzyme BACE2 and other structurally related proteases like Cathepsin D. Off-target inhibition can lead to undesirable side effects. This guide delves into the specificity of this compound in comparison to other clinical-stage BACE1 inhibitors.
Comparative Analysis of BACE1 Inhibitor Specificity
The following tables summarize the in vitro inhibitory potency and selectivity of this compound and other prominent BACE1 inhibitors against BACE1, BACE2, and the off-target aspartyl protease, Cathepsin D. The data is presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, with lower values indicating higher potency.
Table 1: Inhibitory Potency (Ki, nM) Against BACE1 and BACE2
| Inhibitor | BACE1 Ki (nM) | BACE2 Ki (nM) | BACE2/BACE1 Selectivity Ratio |
| This compound (Lanabecestat) | 0.4 | 0.8 | 2 |
| Verubecestat (MK-8931) | 2.2 | 0.34 | 0.15 |
| Atabecestat (JNJ-54861911) | 9.8 | 7.15 | 0.73 |
| Elenbecestat (E2609) | 3.9 (IC50) | 46 (IC50) | 11.8 |
| CNP-520 (Umibecestat) | 11 | 30 | 2.7 |
Data compiled from multiple sources. The selectivity ratio is calculated as Ki(BACE2)/Ki(BACE1) or IC50(BACE2)/IC50(BACE1). A higher ratio indicates greater selectivity for BACE1 over BACE2.
Table 2: Off-Target Activity (Ki or IC50, nM) Against Cathepsin D
| Inhibitor | Cathepsin D Ki/IC50 (nM) | Selectivity vs. BACE1 |
| This compound (Lanabecestat) | 3797 | ~9493-fold |
| Verubecestat (MK-8931) | >100,000 | >45,455-fold |
| Atabecestat (JNJ-54861911) | - | - |
| Elenbecestat (E2609) | - | - |
| CNP-520 (Umibecestat) | 205,000 | ~18,636-fold |
Selectivity is calculated as Ki/IC50(Cathepsin D) / Ki/IC50(BACE1). A higher value indicates greater selectivity.
Experimental Protocols
The validation of BACE1 inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments commonly cited in the characterization of these compounds.
BACE1 and BACE2 Enzymatic Inhibition Assay (FRET-Based)
This assay determines the in vitro potency of a compound in inhibiting the enzymatic activity of BACE1 and BACE2.
-
Principle: The assay utilizes a fluorogenic substrate containing a cleavage site for BACE1 or BACE2, flanked by a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the donor's fluorescence via Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.
-
Methodology:
-
Recombinant human BACE1 or BACE2 enzyme is incubated with a fluorogenic substrate derived from the APP Swedish mutation sequence.
-
The test compound (inhibitor) is added at various concentrations.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
Fluorescence intensity is measured over time using a plate reader at appropriate excitation and emission wavelengths.
-
The rate of increase in fluorescence is used to calculate the enzyme activity.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values are subsequently calculated from the IC50 values using the Cheng-Prusoff equation.
-
Cellular Assay for BACE1 Inhibition (Aβ Reduction Assay)
This assay assesses the ability of an inhibitor to penetrate cells and inhibit BACE1 activity in a more physiologically relevant context.
-
Principle: Cells overexpressing human APP are treated with the inhibitor. The amount of Aβ peptides secreted into the cell culture medium is then quantified. A reduction in Aβ levels indicates cellular BACE1 inhibition.
-
Methodology:
-
Human neuroblastoma cells (e.g., SH-SY5Y) or other suitable cell lines are cultured. These cells are often stably transfected to overexpress a mutant form of APP (e.g., the Swedish mutation, APPSwe) to enhance Aβ production.
-
Cells are treated with various concentrations of the BACE1 inhibitor for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.
-
After incubation, the conditioned cell culture medium is collected.
-
The concentrations of Aβ40 and Aβ42 in the medium are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
The percentage of Aβ reduction for each inhibitor concentration is calculated relative to the vehicle-treated cells.
-
IC50 values for the inhibition of Aβ production are determined by fitting the data to a dose-response curve.
-
Visualizing the Landscape of BACE1 Inhibition
To further clarify the context of this compound's mechanism and the methods used for its validation, the following diagrams are provided.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: General Experimental Workflow for BACE1 Inhibitor Specificity Validation.
Conclusion
The presented data indicates that this compound is a potent BACE1 inhibitor with a favorable selectivity profile. While it demonstrates some activity against BACE2, its selectivity for BACE1 is comparable to or better than some other clinical candidates. Importantly, this compound shows high selectivity against the off-target protease Cathepsin D, which is a critical attribute for minimizing potential side effects. The validation of these specificity parameters through rigorous enzymatic and cellular assays is a cornerstone of the preclinical assessment of BACE1 inhibitors. This comparative guide provides researchers with a concise overview of the specificity of this compound in the context of other BACE1 inhibitors, aiding in the informed evaluation of this therapeutic candidate.
A Comparative Analysis of the Safety Profiles of BACE1 Inhibitors in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
The development of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors as a therapeutic strategy for Alzheimer's disease has been fraught with challenges, primarily due to significant safety concerns observed in clinical trials. Despite effectively reducing amyloid-beta (Aβ) production, a key pathological hallmark of Alzheimer's, numerous BACE1 inhibitor candidates have been discontinued. This guide provides an objective comparison of the safety profiles of five prominent BACE1 inhibitors that reached late-stage clinical trials: verubecestat, atabecestat, lanabecestat, umibecestat, and elenbecestat. The information is supported by experimental data from published clinical trial results.
Quantitative Comparison of Adverse Events
The following table summarizes the key treatment-emergent adverse events (TEAEs) observed in the clinical trials of the aforementioned BACE1 inhibitors. Data is presented as the percentage of participants experiencing the event in the treatment group versus the placebo group. It is important to note that trial designs, patient populations, and durations varied, which may influence the reported rates of adverse events.
| Adverse Event Category | Verubecestat (EPOCH Trial - Mild-to-Moderate AD) | Atabecestat (EARLY Trial - Preclinical AD) | Lanabecestat (AMARANTH & DAYBREAK-ALZ Trials - Early & Mild AD) | Umibecestat (GENERATION Program - At-Risk, Cognitively Unimpaired) | Elenbecestat (MISSION AD Trials - Early AD) |
| Cognitive Worsening | Worsening on cognitive and functional scales | Dose-related cognitive worsening (PACC & RBANS) | No significant slowing of cognitive decline | Mild, reversible cognitive decline (RBANS) | Decline in some cognitive tests at 6 months (reversible) |
| Neuropsychiatric Symptoms | Anxiety, sleep disorder, suicidal ideation | Neuropsychiatric treatment-emergent AEs | Psychiatric adverse events | - | Neuropsychiatric adverse events, nightmares |
| Hepatic Events | - | Trial halted due to elevated liver enzymes | - | - | Elevation of liver enzymes in some participants |
| Dermatological Events | Rash, hair color changes | - | Hair color changes | - | Rash, contact dermatitis |
| Gastrointestinal Issues | Diarrhea | - | - | - | Diarrhea |
| Weight Loss | Weight decreased | - | Weight loss | Weight loss | Weight loss |
| Falls and Injuries | Falls and injuries | - | - | - | Fall |
| Other | - | - | - | Increased brain volume loss | Transient drop in white blood cells |
Key Signaling Pathways and Experimental Workflows
To understand the on-target and potential off-target effects of BACE1 inhibitors, it is crucial to consider the enzyme's role in various physiological pathways.
BACE1 Signaling Pathways
BACE1 is a transmembrane aspartyl protease with a primary, well-known function in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP). However, BACE1 has numerous other substrates, and its inhibition can disrupt several other signaling pathways, likely contributing to the adverse events observed in clinical trials.
Caption: BACE1's central role in the amyloidogenic pathway and its cleavage of other key substrates.
Experimental Workflow for Safety Assessment in BACE1 Inhibitor Trials
Clinical trials for BACE1 inhibitors employed a rigorous safety monitoring protocol to detect and evaluate potential adverse effects. The following diagram illustrates a generalized workflow for this process.
Caption: Generalized workflow for safety assessment in BACE1 inhibitor clinical trials.
Experimental Protocols
Detailed, proprietary experimental protocols from the pharmaceutical companies are not publicly available. However, based on published trial information, the key methodologies for safety assessment included:
-
Adverse Event (AE) Monitoring: All treatment-emergent adverse events were recorded at each study visit. The severity and relationship to the study drug were assessed by the investigators. Serious adverse events (SAEs) were reported to regulatory authorities and ethics committees.
-
Cognitive and Neuropsychiatric Assessments: A battery of validated cognitive tests was used to monitor changes in cognitive function. These often included:
-
Repeatable Battery for the Assessment of Neuropsychological Status (RBANS): Assesses immediate memory, visuospatial/constructional abilities, language, attention, and delayed memory.
-
Preclinical Alzheimer's Cognitive Composite (PACC): A composite score designed to detect early cognitive changes in preclinical Alzheimer's disease.
-
Clinical Dementia Rating-Sum of Boxes (CDR-SB): A global scale that stages the severity of dementia.
-
Neuropsychiatric symptoms were typically assessed using scales like the Neuropsychiatric Inventory (NPI).
-
-
Liver Function Monitoring: Given the concerns about hepatotoxicity, frequent monitoring of liver function tests (LFTs) was a critical component of the safety protocols. This included regular measurement of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin. Protocols often included predefined stopping rules based on the extent of LFT elevation (e.g., "Hy's Law").[1]
-
Laboratory Tests: Routine blood and urine tests were conducted to monitor hematology, blood chemistry, and renal function.
-
Vital Signs and Electrocardiograms (ECGs): Blood pressure, heart rate, and other vital signs were regularly monitored. ECGs were performed to assess for any cardiac side effects.
-
Brain Imaging: Magnetic Resonance Imaging (MRI) was used to monitor for structural brain changes, including brain volume and the occurrence of amyloid-related imaging abnormalities (ARIA).
Conclusion
The clinical development of BACE1 inhibitors has highlighted the complexity of targeting this enzyme for the treatment of Alzheimer's disease. While effective at reducing Aβ levels, the widespread physiological roles of BACE1 have led to a range of on-target adverse effects that have so far outweighed the potential benefits. The safety data from the trials of verubecestat, atabecestat, lanabecestat, umibecestat, and elenbecestat reveal common themes of cognitive and neuropsychiatric disturbances, as well as compound-specific toxicities such as hepatotoxicity.[2][3][4] These findings underscore the critical need for a deeper understanding of BACE1 biology and the development of more selective inhibitors or alternative therapeutic strategies. Future research in this area will need to carefully consider the therapeutic window and the potential for mechanism-based side effects to successfully deliver a safe and effective treatment for Alzheimer's disease.
References
Evaluating the Disease-Modifying Potential of AZD-3289 (Lanabecestat) in Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the disease-modifying potential of AZD-3289, also known as Lanabecestat (AZD3293), a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The development of BACE1 inhibitors was based on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-β (Aβ) peptides is a primary event in the pathogenesis of Alzheimer's disease (AD). By inhibiting BACE1, the initial and rate-limiting enzyme in the production of Aβ, these drugs aimed to slow or halt disease progression.
This document objectively compares the performance of Lanabecestat and other notable BACE1 inhibitors with alternative therapeutic strategies for Alzheimer's disease, supported by experimental data from key clinical trials.
BACE1 Inhibitors: A Comparative Analysis
The development of BACE1 inhibitors represented a significant investment in the pursuit of a disease-modifying therapy for Alzheimer's. Several compounds advanced to late-stage clinical trials before being discontinued. This section compares the key clinical trial data for four prominent BACE1 inhibitors: Lanabecestat (AZD3293), Verubecestat (MK-8931), Atabecestat (JNJ-54861911), and Umibecestat (CNP520).
Mechanism of Action: BACE1 Inhibition
The primary mechanism of action for this class of drugs is the inhibition of the BACE1 enzyme. This enzyme is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the amyloidogenic pathway that leads to the formation of Aβ peptides.
Comparative Efficacy of BACE1 Inhibitors in Clinical Trials
Despite demonstrating target engagement through a significant reduction in cerebrospinal fluid (CSF) Aβ levels, all major BACE1 inhibitor clinical trials were terminated due to a lack of clinical efficacy and, in some cases, safety concerns. The following table summarizes the key efficacy outcomes from these trials.
| Compound | Clinical Trial(s) | Patient Population | Primary Efficacy Endpoint(s) | Key Efficacy Results |
| Lanabecestat (AZD3293) | AMARANTH (NCT02245737), DAYBREAK-ALZ (NCT02783573) | Early & Mild Alzheimer's Disease | Change in ADAS-Cog13 | No significant difference from placebo in slowing cognitive decline.[1][2] |
| Verubecestat (MK-8931) | EPOCH (NCT01739348) | Mild-to-Moderate Alzheimer's Disease | Change in ADAS-Cog & ADCS-ADL | No significant difference from placebo. Mean change in ADAS-Cog at week 78: 7.9 (12mg), 8.0 (40mg) vs 7.7 (placebo).[3][4] |
| APECS (NCT01953601) | Prodromal Alzheimer's Disease | Change in CDR-SB | No significant difference from placebo. | |
| Atabecestat (JNJ-54861911) | EARLY (NCT02569398) | Preclinical Alzheimer's Disease | Change in Preclinical Alzheimer Cognitive Composite (PACC) | Associated with dose-related cognitive worsening compared to placebo.[2][5] |
| Umibecestat (CNP520) | GENERATION Study 1 & 2 (NCT02565511, NCT03131453) | Cognitively Unimpaired, At-Risk Individuals | Time to diagnosis of MCI or AD dementia | Worsening in some measures of cognitive function compared to placebo.[6] |
Comparative Safety and Tolerability of BACE1 Inhibitors
Safety concerns, including cognitive worsening and other adverse events, were contributing factors to the discontinuation of BACE1 inhibitor trials.
| Compound | Clinical Trial(s) | Common / Notable Adverse Events |
| Lanabecestat (AZD3293) | AMARANTH, DAYBREAK-ALZ | Psychiatric adverse events, weight loss, hair color changes.[1] |
| Verubecestat (MK-8931) | EPOCH | Rash, falls and injuries, sleep disturbance, suicidal ideation, weight loss, hair-color change.[3] |
| Atabecestat (JNJ-54861911) | EARLY | Hepatic enzyme elevations, neuropsychiatric adverse events (anxiety, depression, sleep disturbances).[7] |
| Umibecestat (CNP520) | GENERATION Studies | Worsening of cognitive function, brain atrophy, weight loss.[8] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. The following outlines the general design of the pivotal clinical trials for the discussed BACE1 inhibitors. For complete and specific details, referring to the clinical trial records on ClinicalTrials.gov is recommended.
Lanabecestat (AZD3293) - AMARANTH Study (NCT02245737)
-
Study Design: A 24-month, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9]
-
Participants: Patients with early Alzheimer's disease (mild cognitive impairment due to AD or mild AD dementia) with confirmed amyloid pathology via PET scan or CSF analysis.
-
Interventions: Participants were randomized (1:1:1) to receive oral lanabecestat (20 mg or 50 mg) or placebo once daily for 104 weeks.[1]
-
Primary Outcome: Change from baseline in the 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13) score at week 104.[9]
-
Key Assessments: In addition to the primary endpoint, the study assessed changes in the Clinical Dementia Rating Sum of Boxes (CDR-SB), functional measures, and biomarkers in CSF and blood.
Verubecestat (MK-8931) - EPOCH Study (NCT01739348)
-
Study Design: A 78-week, randomized, placebo-controlled, parallel-group, double-blind efficacy and safety trial.[10][11]
-
Participants: Patients with mild-to-moderate Alzheimer's disease.
-
Interventions: Participants were randomized to receive oral verubecestat (12 mg or 40 mg) or placebo once daily.[10]
-
Primary Outcomes: Change from baseline in the ADAS-Cog score and the Alzheimer's Disease Cooperative Study – Activities of Daily Living (ADCS-ADL) score at 78 weeks.[10][11]
-
Sub-studies: Included evaluations of changes in brain amyloid load via PET and CSF concentrations of Aβ and tau.[12]
Alternative Disease-Modifying Strategies for Alzheimer's Disease
The setbacks in the development of BACE1 inhibitors have underscored the complexity of Alzheimer's disease and have spurred research into alternative therapeutic avenues.
Anti-Amyloid Monoclonal Antibodies
This class of drugs targets various forms of amyloid-β for clearance from the brain. Several have received regulatory approval or are in late-stage development.
-
Lecanemab (Leqembi): A humanized monoclonal antibody that selectively binds to soluble Aβ protofibrils.[13][14] It is thought to enhance the clearance of these neurotoxic species.
-
Donanemab: This antibody targets a modified form of beta-amyloid called N3pG, which is present in amyloid plaques.[15] It is designed to activate microglia to clear these plaques.
-
Aducanumab (Aduhelm): A monoclonal antibody that selectively targets aggregated forms of Aβ, including soluble oligomers and insoluble fibrils.[16][17]
-
Solanezumab: This antibody targets soluble monomeric Aβ, aiming to promote its clearance from the brain.[7][18]
Anti-Tau Therapies
The accumulation of hyperphosphorylated tau protein into neurofibrillary tangles is another pathological hallmark of Alzheimer's disease. Therapies targeting tau are a promising area of research.
-
Tau Immunotherapies: Monoclonal antibodies designed to bind to and promote the clearance of pathological tau, thereby preventing its spread between neurons.[19]
-
Antisense Oligonucleotides (ASOs): These molecules are designed to reduce the production of the tau protein.[20]
-
Tau Aggregation Inhibitors: Small molecules aimed at preventing the aggregation of tau proteins into tangles.[21]
Anti-Inflammatory Approaches
Neuroinflammation is increasingly recognized as a key component of Alzheimer's pathology.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Epidemiological studies have suggested a potential protective effect of long-term NSAID use. Their proposed mechanisms include reducing the production of pro-inflammatory cytokines.[9][22]
-
p38 MAPK Inhibitors: These drugs target the p38 mitogen-activated protein kinase, a key regulator of the inflammatory response in the brain.[23]
Conclusion
The journey of this compound (Lanabecestat) and other BACE1 inhibitors illustrates a critical chapter in Alzheimer's disease research. While these compounds effectively modulated their intended target by reducing Aβ levels, this did not translate into clinical benefit for patients. The failure of this class of drugs has prompted a crucial re-evaluation of the amyloid hypothesis and has invigorated the exploration of alternative and complementary therapeutic strategies. The current landscape of Alzheimer's drug development is more diverse, with promising advances in anti-amyloid monoclonal antibodies, anti-tau therapies, and anti-inflammatory agents. This multi-faceted approach, targeting different aspects of the disease's complex pathology, holds greater promise for the future development of effective disease-modifying treatments for Alzheimer's disease.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Randomized Trial of Verubecestat for Mild-to-Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Failed Trial Results of Verubecestat in Alzheimer's Published [medscape.com]
- 5. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aducanumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Solanezumab Overview - Creative Biolabs [creativebiolabs.net]
- 8. Sensitivity of the Preclinical Alzheimer's Cognitive Composite (PACC), PACC5, and Repeatable Battery for Neuropsychological Status (RBANS) to Amyloid Status in Preclinical Alzheimer's Disease -Atabecestat Phase 2b/3 EARLY Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-Steroidal Anti-Inflammatory Drugs in Alzheimer's Disease and Parkinson's Disease: Reconsidering the Role of Neuroinflammation [mdpi.com]
- 10. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 11. merck.com [merck.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Lecanemab? [synapse.patsnap.com]
- 15. ittbiomed.com [ittbiomed.com]
- 16. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Solanezumab - Wikipedia [en.wikipedia.org]
- 19. Tau-targeting therapies for Alzheimer disease: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New therapy that destroys tau tangles shows promise for Alzheimer’s – UKRI [ukri.org]
- 21. How small molecule tau inhibitors could treat Alzheimer’s disease | Drug Discovery News [drugdiscoverynews.com]
- 22. Mechanisms of Action of Non-Steroidal Anti-Inflammatory Drugs for the Prevention of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sciencedaily.com [sciencedaily.com]
Safety Operating Guide
Essential Guidance for the Proper Disposal of AZD-3289
For Researchers, Scientists, and Drug Development Professionals: Navigating the Disposal of a Research Compound with Limited Public Safety Data
A comprehensive search for a specific Safety Data Sheet (SDS) for the research compound AZD-3289 (CAS No. 1227163-49-6) did not yield a publicly available document. The absence of an SDS means that detailed, officially mandated disposal procedures, specific hazard classifications, and quantitative safety data are not readily accessible. This compound is recognized as a potent BACE1 inhibitor investigated for its potential in Alzheimer's disease treatment.[1][2]
In the absence of a specific SDS, it is imperative for laboratory personnel to handle and dispose of this compound with a high degree of caution, treating it as a potentially hazardous substance. The following procedural guidance is designed to ensure the safe and compliant management of this research compound.
General Information on this compound
While a full safety profile is unavailable, the following information has been gathered from public sources:
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 1227163-49-6 |
| Primary Use | Research chemical, potent BACE1 inhibitor |
| Indication of Interest | Alzheimer's disease |
Step-by-Step Disposal Protocol for Compounds without an SDS
The following workflow provides a safe and compliant approach to managing the disposal of research compounds like this compound for which a specific SDS is not available. This procedure emphasizes the critical role of the institution's Environmental Health and Safety (EHS) department.
-
Do Not Assume Non-Hazardous: In the absence of safety data, treat the compound as hazardous. Do not dispose of it down the drain or in regular trash.
-
Compile All Available Information: Gather all known information about the compound, including its name, CAS number, chemical structure, and any known biological activity (e.g., "potent BACE1 inhibitor"). This information is crucial for a proper risk assessment.
-
Contact Your Institution's EHS Department: The EHS department is the definitive resource for guidance on hazardous waste disposal. Provide them with all the information you have compiled. They will have the expertise to classify the waste and determine the appropriate disposal route based on federal, state, and local regulations.
-
Segregate and Label the Waste:
-
Store waste this compound in a dedicated, sealed, and clearly labeled container.
-
The label should include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name (this compound) and CAS number (1227163-49-6)
-
The date the waste was first added to the container
-
The principal investigator's name and laboratory location
-
A statement indicating that the hazards are not fully known.
-
-
-
Follow EHS Instructions for Collection and Disposal: Your EHS department will provide specific instructions for the packaging, storage, and collection of the waste. Adhere strictly to these instructions to ensure safety and regulatory compliance.
Recommended Disposal Workflow
The following diagram illustrates the recommended logical workflow for the disposal of a research chemical with an unavailable Safety Data Sheet.
Caption: Recommended workflow for the disposal of a research chemical with an unavailable SDS.
By adhering to this precautionary approach and working closely with your institution's safety professionals, you can ensure the safe and responsible disposal of research compounds like this compound, protecting both laboratory personnel and the environment.
References
Navigating the Safe Handling of AZD-3289: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds such as AZD-3289, a potent BACE1 inhibitor. This document provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans, to support the safe and effective use of this compound in a research setting.
Personal Protective Equipment (PPE) and Engineering Controls
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for potent, small molecule inhibitors, particularly those targeting ubiquitously expressed enzymes like BACE1, should be rigorously followed. The following recommendations are based on general laboratory safety principles and information available for similar research compounds.
Engineering Controls are the primary line of defense to minimize exposure.
-
Fume Hood: All work involving the handling of solid or volatile forms of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.
Personal Protective Equipment (PPE) provides an essential barrier against direct contact.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Double gloving is recommended for handling concentrated solutions. |
| Body Protection | A lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron is advised. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a fume hood. If weighing or manipulating powders outside of a containment system, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary. | Minimizes the risk of inhaling fine particles of the compound. |
Operational Plans: Handling and Storage
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Preparation of Solutions: When preparing solutions, wear all recommended PPE and work within a chemical fume hood. Add the solvent to the solid compound slowly to avoid generating dust.
Spill Management: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, or if the spill occurs outside of a containment area, contact your institution's environmental health and safety (EHS) department.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be considered chemical waste. Dispose of this waste in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific disposal procedures.
BACE1 Signaling Pathway
This compound is an inhibitor of the Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. The following diagram illustrates the simplified signaling pathway involving BACE1.
Caption: Simplified diagram of the BACE1 signaling pathway and the inhibitory action of this compound.
Disclaimer: The information provided in this document is intended for guidance in a research setting and is not a substitute for a formal risk assessment. Researchers should always consult their institution's safety protocols and the most current safety data available for any chemical they are handling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
